molecular formula C41H72O5 B052953 1-Stearoyl-2-arachidonoyl-SN-glycerol CAS No. 65914-84-3

1-Stearoyl-2-arachidonoyl-SN-glycerol

货号: B052953
CAS 编号: 65914-84-3
分子量: 645.0 g/mol
InChI 键: NSXLMTYRMFVYNT-IUJDHQGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-stearoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It is functionally related to an arachidonic acid and an octadecanoic acid.
This compound has been reported in Trypanosoma brucei with data available.

属性

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXLMTYRMFVYNT-IUJDHQGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286391
Record name 1-Stearoyl-2-arachidonoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

65914-84-3
Record name 1-Stearoyl-2-arachidonoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65914-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-2-arachidonoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Stearoyl-2-arachidonoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biosynthesis of 2-Arachidonoylglycerol in the Brain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Arachidonoylglycerol (B1664049) (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a critical role in retrograde synaptic signaling, neurodevelopment, and synaptic plasticity.[1][2] Its synthesis is tightly regulated and occurs "on-demand" in response to neuronal stimulation. The canonical and most prominent pathway for 2-AG biosynthesis involves the sequential action of two enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase (B570770) α (DAGLα). This process begins with the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG), including the specific species 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Subsequently, DAGLα selectively hydrolyzes the ester bond at the sn-1 position of SAG, releasing 2-AG. This guide provides a comprehensive overview of this biosynthetic pathway, quantitative data on 2-AG levels and enzyme kinetics, detailed experimental protocols for its study, and visual diagrams to illustrate key processes.

The Canonical Biosynthetic Pathway of 2-Arachidonoylglycerol (2-AG)

The primary mechanism for 2-AG production in the brain is a two-step enzymatic cascade initiated by neuronal activity.[1][2] This "on-demand" synthesis ensures that 2-AG is produced locally and transiently to act as a retrograde messenger, modulating neurotransmitter release from presynaptic terminals.[3][4]

Step 1: Generation of Diacylglycerol (DAG) by Phospholipase Cβ (PLCβ)

Upon strong depolarization of a postsynaptic neuron, an influx of calcium ions (Ca²⁺) occurs, often through voltage-gated calcium channels or NMDA receptors.[3][5] This Ca²⁺ influx, in conjunction with the activation of Gq/11-coupled receptors like group I metabotropic glutamate (B1630785) receptors (mGluR1/5), stimulates the activity of PLCβ.[5][6][7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor but crucial component of the neuronal membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] For 2-AG to be synthesized, the precursor DAG must contain an arachidonic acid moiety at the sn-2 position. The most abundant such species in the brain is this compound (SAG).[9]

Step 2: Conversion of DAG to 2-AG by Diacylglycerol Lipase (DAGL)

The DAG generated by PLCβ is then hydrolyzed by a diacylglycerol lipase (DAGL).[10][11] There are two main isoforms of this enzyme, DAGLα and DAGLβ.[4][8]

  • DAGLα: This is the principal enzyme responsible for synthesizing the 2-AG pool involved in synaptic retrograde signaling.[4] Studies using knockout mice have shown that the deletion of DAGLα reduces 2-AG levels in the brain by approximately 80% and abolishes stimulus-induced increases in 2-AG.[4] It is primarily located in the postsynaptic elements of neurons.[8]

  • DAGLβ: While also capable of producing 2-AG, DAGLβ appears to play a more significant role in other tissues, though it does contribute to 2-AG production in some neuronal contexts.[12][13]

DAGLα selectively hydrolyzes the ester bond at the sn-1 position of SAG, releasing stearic acid and the final product, 2-arachidonoylglycerol (2-AG).[14] The newly synthesized 2-AG can then travel retrogradely across the synaptic cleft to activate presynaptic CB1 receptors.[3]

2-AG_Biosynthesis_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Postsynaptic Cytosol PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLCb PLCβ PIP2->PLCb SAG SAG (this compound) DAGLa DAGLα SAG->DAGLa AG 2-AG (2-Arachidonoylglycerol) Presynaptic CB1R Presynaptic CB1R AG->Presynaptic CB1R Retrograde Signaling IP3 IP₃ Stimulus Neuronal Stimulus (e.g., Glutamate + Depolarization) Ca_Influx Ca²⁺ Influx Stimulus->Ca_Influx Stimulus->PLCb Activates Ca_Influx->PLCb Activates PLCb->SAG Hydrolyzes PLCb->IP3 DAGLa->AG Hydrolyzes

Canonical biosynthesis pathway of 2-Arachidonoylglycerol (2-AG) in a postsynaptic neuron.

Quantitative Data

The concentration of 2-AG in the brain is significantly higher than that of the other primary endocannabinoid, anandamide, often by a factor of 100 to 1000-fold in bulk tissue extracts.[15][16] However, levels can vary considerably between brain regions and are subject to rapid post-mortem changes.[7][15]

Table 1: Basal 2-Arachidonoylglycerol (2-AG) Levels in Different Rat Brain Regions

Brain Region2-AG Concentration (nmol/g tissue)Citation(s)
Whole Brain~5 - 15[15][17]
Cortex8.9 ± 1.5[15]
Hippocampus10.4 ± 1.8[15]
Striatum13.5 ± 2.3[15]
Cerebellum15.6 ± 2.7[15]
Midbrain11.8 ± 2.0[15]
Hypothalamus9.8 ± 1.7[15]

Note: Values are approximate means compiled from multiple studies and can vary based on analytical methods and animal strain. Rapid, post-mortem increases in 2-AG are a significant confounding factor; methods like microwave irradiation are used to obtain more accurate basal levels.[15][17]

Table 2: Kinetic Parameters of Diacylglycerol Lipase α (DAGLα)

ParameterValueSubstrateSourceCitation(s)
Apparent Kₘ180 µMThis compound (SAG)Rat Cortical Neuronal Nuclei[18]
Vₘₐₓ1.3 pmol min⁻¹ µg⁻¹ proteinThis compound (SAG)Rat Cortical Neuronal Nuclei[18]

Experimental Protocols

Accurate quantification of 2-AG and the activity of its biosynthetic enzymes is crucial for research. The following sections detail common methodologies.

Protocol: Quantification of 2-AG in Brain Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids.[15][19]

Objective: To accurately measure the concentration of 2-AG in a brain tissue sample.

Critical Consideration: The levels of 2-AG can increase dramatically and rapidly (e.g., a fivefold increase within 30 seconds) after decapitation due to ischemia-induced enzymatic activity.[15][17] To prevent this artifact and measure true basal levels, head-focused microwave irradiation is the recommended method for sacrificing the animal and instantly denaturing metabolic enzymes.[17]

Methodology:

  • Tissue Collection:

    • Sacrifice the animal (e.g., mouse, rat) using head-focused microwave irradiation to instantly stop all enzymatic activity.

    • Immediately dissect the brain region of interest on an ice-cold surface.

    • Weigh the tissue sample and flash-freeze it in liquid nitrogen. Store at -80°C until extraction.

  • Lipid Extraction:

    • Homogenize the frozen tissue in a suitable solvent mixture, typically chloroform:methanol (B129727):water (or a Tris-HCl buffer) at a ratio of 2:1:1 (v/v/v). This is often referred to as a Bligh-Dyer extraction.

    • Add a known amount of a deuterated internal standard (e.g., 2-AG-d8) to the homogenization buffer. This is essential for accurate quantification, as it corrects for sample loss during extraction and purification and for matrix effects during analysis.[17]

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The lipids, including 2-AG, will be in the lower organic (chloroform) phase.

  • Sample Purification (Optional but Recommended):

    • Carefully collect the organic phase and dry it under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol or chloroform).

    • Perform solid-phase extraction (SPE) using a C18 or silica (B1680970) column to remove interfering lipids and concentrate the endocannabinoid fraction.

  • LC-MS/MS Analysis:

    • Dry the purified sample and reconstitute it in the mobile phase used for liquid chromatography.

    • Inject the sample into an LC-MS/MS system.

    • Liquid Chromatography (LC): Separate 2-AG from other lipids and isomers using a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase like methanol/water or acetonitrile/water with additives like formic acid is common.[20]

    • Tandem Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode. Detect and quantify 2-AG using Multiple Reaction Monitoring (MRM). The MRM transition for 2-AG is typically m/z 379.3 → 287.3, and for its deuterated standard (2-AG-d8) is m/z 387.5 → 294.4.[17]

  • Data Analysis:

    • Calculate the concentration of 2-AG in the original tissue sample by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve. Express the final concentration as nmol or pmol per gram of wet weight tissue.

Quantification_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis A Microwave Irradiation (Enzyme Inactivation) B Brain Dissection A->B C Homogenization in Chloroform/Methanol + Internal Standard (2-AG-d8) B->C D Phase Separation (Centrifugation) C->D E Collect Organic Phase D->E F Solid-Phase Extraction (SPE) E->F G LC-MS/MS Analysis (MRM Mode) F->G H Quantification vs. Calibration Curve G->H

Experimental workflow for the quantification of 2-AG in brain tissue.
Protocol: Diacylglycerol Lipase (DAGL) Activity Assay

This protocol describes how to measure the enzymatic activity of DAGL in a brain tissue preparation by quantifying the production of 2-AG from an exogenous substrate.[18]

Objective: To determine the rate of DAGL-mediated 2-AG synthesis in a sample.

Methodology:

  • Sample Preparation:

    • Prepare a brain homogenate or a specific subcellular fraction (e.g., cell membranes or nuclear matrix) in a suitable buffer (e.g., Tris-HCl) from fresh, non-fixed tissue.

    • Determine the total protein concentration of the preparation using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine a specific amount of the protein sample (e.g., 50 µg) with the assay buffer.

    • To differentiate DAGL activity from the activity of enzymes that degrade 2-AG (like MAGL), inhibitors of these downstream enzymes can be included. For instance, a selective inhibitor for cyclooxygenase-2 (COX-2) and non-specific serine hydrolase inhibitors can be added.[18]

    • Initiate the reaction by adding the DAGL substrate, this compound (SAG), to a final concentration near the enzyme's Kₘ (e.g., 200 µM).[18]

    • Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a cold solvent mixture, such as chloroform:methanol (2:1 v/v), containing a deuterated internal standard (2-AG-d8).

    • Perform a lipid extraction as described in Protocol 3.1 (Steps 2 and 3).

  • Quantification of 2-AG:

    • Analyze the extracted lipids using LC-MS/MS to quantify the amount of 2-AG produced (Protocol 3.1, Steps 4 and 5).

  • Data Analysis:

    • Calculate the amount of 2-AG produced during the incubation period.

    • Express the DAGL activity as the rate of product formation, for example, in pmol of 2-AG per minute per milligram of protein (pmol/min/mg).

Conclusion

The biosynthesis of 2-arachidonoylglycerol in the brain is a precisely controlled process, predominantly governed by the PLCβ-DAGLα pathway. This "on-demand" synthesis is fundamental to the role of 2-AG as a key retrograde signaling molecule that shapes synaptic communication throughout the central nervous system. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with robust and accurate methods for its quantification and analysis, is essential. Targeting the enzymes PLCβ or DAGLα offers potential therapeutic avenues for modulating the endocannabinoid system to address a range of neurological and psychiatric disorders. The protocols and data presented in this guide provide a foundational framework for pursuing such investigations.

References

An In-depth Technical Guide to the Signaling Pathways Activated by 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal endogenous diacylglycerol (DAG) species that functions as a second messenger in a multitude of cellular signaling cascades. Generated through the hydrolysis of plasma membrane phosphoinositides, SAG plays a critical role in orchestrating diverse physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and neurotransmission. Its unique chemical structure, featuring a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, confers specific biophysical properties that influence its interaction with and activation of downstream effector proteins. This technical guide provides a comprehensive overview of the core signaling pathways activated by SAG, with a focus on Protein Kinase C (PKC), Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), and Munc13. We present a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to this compound (SAG)

This compound is a member of the diacylglycerol family of lipids, which are integral components of cellular membranes and key signaling molecules. The production of SAG is primarily initiated by the activation of phospholipase C (PLC) enzymes, which cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. SAG is a particularly abundant and physiologically relevant DAG species. Its distinct fatty acid composition is critical for its biological activity, enabling it to recruit and activate specific downstream effector proteins, thereby transducing extracellular signals into intracellular responses.

Core Signaling Pathways Activated by SAG

SAG acts as a crucial signaling hub, primarily by engaging proteins that contain a conserved C1 domain. The three major classes of proteins regulated by SAG are Protein Kinase C (PKC) isoforms, Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), and the Munc13 family of vesicle priming proteins.

Protein Kinase C (PKC) Pathway

The PKC family of serine/threonine kinases are central mediators of DAG signaling. Upon binding to SAG, conventional and novel PKC isoforms are recruited to the cell membrane, where they become catalytically active. Activated PKC isoforms phosphorylate a wide array of substrate proteins, leading to the regulation of diverse cellular processes.

Key PKC Isoforms Activated by SAG:

  • Conventional PKCs (cPKCs): PKCα, PKCβI, PKCγ. Their activation is also dependent on intracellular calcium levels.

  • Novel PKCs (nPKCs): PKCδ, PKCε. These isoforms are calcium-independent in their activation by DAG.

Downstream Effects of PKC Activation:

  • Regulation of gene expression

  • Control of cell proliferation and differentiation

  • Modulation of ion channel activity

  • Involvement in apoptosis and cell survival

Diagram of the PKC Signaling Pathway

PKC_Pathway cluster_membrane Plasma Membrane PLC PLC SAG This compound (SAG) PLC->SAG Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC_active Active PKC SAG->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates & Binds SAG Substrate Substrate Protein PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to Receptor GPCR / RTK Receptor->PLC Activates

Caption: The Protein Kinase C (PKC) signaling pathway initiated by SAG.

Ras Guanyl Nucleotide-Releasing Protein (RasGRP) Pathway

RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to SAG through their C1 domain, RasGRPs are recruited to the plasma membrane, where they catalyze the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras, in turn, initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway.

Key RasGRP Isoforms Activated by SAG:

  • RasGRP1

  • RasGRP3

Downstream Effects of RasGRP Activation:

  • Activation of the Raf-MEK-ERK signaling cascade

  • Regulation of T-cell and B-cell activation and development

  • Control of cell proliferation and differentiation

Diagram of the RasGRP Signaling Pathway

RasGRP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SAG This compound (SAG) RasGRP_active Active RasGRP SAG->RasGRP_active Activates RasGRP_inactive Inactive RasGRP (Cytosol) RasGRP_inactive->RasGRP_active Translocates & Binds SAG Ras_GDP Ras-GDP (Inactive) RasGRP_active->Ras_GDP Catalyzes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: The RasGRP signaling pathway leading to ERK activation.

Munc13 Pathway

The Munc13 family of proteins are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. Munc13 proteins contain a C1 domain that binds to SAG, leading to their activation. Activated Munc13 facilitates the transition of the SNARE protein syntaxin-1 from a "closed" to an "open" conformation, thereby enabling the formation of the SNARE complex, which is required for vesicle fusion with the presynaptic membrane.

Key Munc13 Isoforms Activated by SAG:

  • Munc13-1

  • Munc13-2

  • Munc13-3

Downstream Effects of Munc13 Activation:

  • Synaptic vesicle priming

  • Regulation of neurotransmitter release

  • Involvement in synaptic plasticity

Diagram of the Munc13 Signaling Pathway

Munc13_Pathway cluster_presynaptic Presynaptic Terminal SAG This compound (SAG) Munc13_active Active Munc13 SAG->Munc13_active Activates Munc13_inactive Inactive Munc13 Munc13_inactive->Munc13_active Binds SAG Syntaxin_closed Syntaxin-1 (Closed) Munc13_active->Syntaxin_closed Opens Syntaxin_open Syntaxin-1 (Open) SNARE_complex SNARE Complex Assembly (Syntaxin-1, SNAP-25, Synaptobrevin) Syntaxin_open->SNARE_complex Promotes Vesicle_Fusion Synaptic Vesicle Fusion SNARE_complex->Vesicle_Fusion Drives

Caption: The role of Munc13 in SAG-mediated synaptic vesicle priming.

Quantitative Data on SAG-Mediated Signaling

The following tables summarize key quantitative data from the literature regarding the interaction of SAG with its primary effectors.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by SAG

PKC IsoformEffective Concentration Range (µM)Cell Type/SystemReference
PKCα0-5In vitro[1]
PKCβI0-5In vitro[1]
PKCγ0-5In vitro[1]
PKCδ0-5In vitro[1]
PKCε0-5In vitro[1]

Table 2: Binding and Activation of RasGRP by SAG

ParameterValueCell Type/SystemReference
Ki (competitive binding)4.49 µMJurkat T-cells[2]

Table 3: Other SAG-Mediated Effects

EffectEffective Concentration Range (µM)Cell Type/SystemReference
Augmentation of NSCC activity0.3-3Airway smooth muscle cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways activated by SAG.

In Vitro PKC Activity Assay

This protocol describes a method to measure the kinase activity of purified PKC isoforms in the presence of SAG.

Materials:

  • Purified recombinant PKC isoforms (α, βI, γ, δ, ε)

  • This compound (SAG)

  • Phosphatidylserine (PS)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix SAG and PS in chloroform (B151607) at the desired molar ratio.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and purified PKC isoform.

    • Add MBP substrate to the reaction mixture.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Stop the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash and Quantify:

    • Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isoform in the presence of varying concentrations of SAG.

Diagram of the In Vitro PKC Activity Assay Workflow

PKC_Assay_Workflow Start Start Prepare_Vesicles Prepare SAG/PS Lipid Vesicles Start->Prepare_Vesicles Setup_Reaction Set up Kinase Reaction (PKC, MBP, Buffer, Vesicles) Prepare_Vesicles->Setup_Reaction Initiate_Reaction Initiate with [γ-³²P]ATP Setup_Reaction->Initiate_Reaction Stop_Reaction Stop Reaction (Spot on Phosphocellulose) Initiate_Reaction->Stop_Reaction Wash Wash with TCA Stop_Reaction->Wash Quantify Quantify with Scintillation Counter Wash->Quantify End End Quantify->End

Caption: Workflow for the in vitro PKC activity assay.

Ras Activation Pull-Down Assay

This protocol details a method to measure the activation of Ras in cells treated with SAG.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells)

  • This compound (SAG)

  • Cell lysis buffer (e.g., RIPA buffer)

  • GST-Raf1-RBD (Ras-binding domain) fusion protein conjugated to glutathione-agarose beads

  • Antibodies: anti-Ras antibody, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with SAG at various concentrations for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Pull-Down of Active Ras:

    • Incubate a portion of the cell lysate with GST-Raf1-RBD beads to specifically pull down GTP-bound (active) Ras.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Ras antibody to detect the amount of active Ras.

    • Also, run a parallel Western blot with the total cell lysate to determine the total amount of Ras.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence-based system.

    • Quantify the band intensities and normalize the amount of active Ras to the total Ras.

Munc13-Mediated Vesicle Fusion Assay (Reconstitution Assay)

This protocol outlines a method to reconstitute and measure Munc13-dependent vesicle fusion in the presence of SAG.

Materials:

  • Purified recombinant Munc13-1, Syntaxin-1, SNAP-25, and VAMP2 (Synaptobrevin-2)

  • Small unilamellar vesicles (SUVs) containing VAMP2 (v-SNARE vesicles)

  • Giant unilamellar vesicles (GUVs) containing Syntaxin-1 and SNAP-25 (t-SNARE vesicles)

  • This compound (SAG) incorporated into t-SNARE vesicles

  • Fluorescent lipid dyes (e.g., NBD-PE and Rhodamine-PE for FRET-based fusion assay)

  • Fusion buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare Proteoliposomes:

    • Reconstitute VAMP2 into SUVs and Syntaxin-1/SNAP-25 into GUVs using standard protocols.

    • Incorporate SAG and fluorescent lipid dyes into the t-SNARE GUVs during their preparation.

  • Set up the Fusion Reaction:

    • In a microplate or on a microscope slide, mix the v-SNARE SUVs and t-SNARE GUVs in the fusion buffer.

    • Add purified Munc13-1 to the mixture.

  • Monitor Fusion:

    • Monitor the change in fluorescence over time. In a FRET-based assay, fusion of the vesicles will lead to a decrease in FRET (dequenching of the donor fluorophore).

  • Data Analysis:

    • Calculate the initial rate and extent of vesicle fusion.

    • Compare the fusion kinetics in the presence and absence of SAG and Munc13-1.

Conclusion

This compound is a critical signaling lipid that activates a network of interconnected pathways, primarily through its interaction with PKC, RasGRP, and Munc13. Understanding the intricacies of these signaling cascades is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and neurological disorders. The quantitative data, detailed protocols, and visual pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted roles of SAG in cellular signaling.

References

The Discovery of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) as a Bioactive Lipid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal bioactive diacylglycerol (DAG) that functions as a critical second messenger in a multitude of cellular signaling pathways. Generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), SAG is a potent activator of Protein Kinase C (PKC) isoforms and the Ras activator, RasGRP. Furthermore, it plays a significant role in ion channel modulation and serves as the direct precursor to the endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). This technical guide provides an in-depth overview of the discovery, function, and experimental characterization of SAG, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and the workflows used to elucidate its activity.

Introduction: The Emergence of a Key Signaling Lipid

The discovery of diacylglycerols as second messengers in the late 1970s and early 1980s revolutionized our understanding of signal transduction. It became clear that the hydrolysis of inositol (B14025) phospholipids (B1166683) was a fundamental mechanism for relaying extracellular signals to the cellular interior. Within this class of lipid messengers, specific molecular species of DAG have been shown to exhibit distinct biological activities. This compound (SAG) has emerged as a particularly important species due to its high abundance in the brain and its multifaceted roles in cellular regulation.

Biosynthesis of this compound

The primary pathway for the on-demand synthesis of SAG begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and SAG. The stearoyl and arachidonoyl chains are predominantly found at the sn-1 and sn-2 positions of phosphoinositides, respectively, making SAG a major product of this hydrolysis.

Subsequently, SAG can be further metabolized by diacylglycerol lipase (B570770) (DAGL) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG), which then modulates cannabinoid receptors.

GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Hydrolyzes SAG This compound (SAG) PIP2->SAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAGL Diacylglycerol Lipase (DAGL) SAG->DAGL Substrate for PKC Protein Kinase C (PKC) SAG->PKC Activates RasGRP RasGRP SAG->RasGRP Activates Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Produces

Caption: Biosynthesis and Major Signaling Targets of SAG.

Key Biological Activities and Quantitative Data

SAG exerts its biological effects through the direct interaction with and modulation of several key signaling proteins.

Activation of Protein Kinase C (PKC) Isoforms

SAG is a potent activator of conventional (α, βI, γ) and novel (δ, ε) PKC isoforms. The activation of these kinases initiates a wide array of downstream signaling cascades involved in cell growth, differentiation, and apoptosis. The stimulatory effect of SAG varies between different PKC isoforms.

Target PKC IsoformEffect of SAGConcentration RangeReference
PKCαSignificant stimulatory effect0 - 5 µM[1]
PKCβIStimulatory effect0 - 5 µM[1]
PKCγStimulatory effect0 - 5 µM[1]
PKCδSignificant stimulatory effect0 - 5 µM[1]
PKCεSignificant stimulatory effect0 - 5 µM[1]
Activation of Ras Guanyl Nucleotide-Releasing Protein (RasGRP)

Independent of PKC, SAG can directly bind to and activate RasGRP, a guanine (B1146940) nucleotide exchange factor for the small GTPase Ras. This interaction provides a direct link between lipid second messenger signaling and the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.

TargetParameterValueCell LineReference
RasGRPKi4.49 µMJurkat T-cells
Modulation of Ion Channels

SAG has been shown to modulate the activity of certain ion channels, contributing to changes in intracellular calcium levels and membrane potential.

Channel TypeEffect of SAGConcentration RangeCell TypeReference
Nonselective Cation Channels (NSCC)Augments activity0.3 - 3 µMAirway smooth muscle cells[1]
TRPC6ActivatesNot specifiedStably-transfected HEK-293 cells[2][3]

Experimental Protocols

The characterization of SAG as a bioactive lipid has been dependent on a variety of in vitro and cell-based assays.

Protein Kinase C (PKC) Activity Assay

This protocol is based on the methods described in the seminal studies characterizing the effects of different diacylglycerol species on PKC isoforms.

Objective: To determine the ability of SAG to activate specific PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms (α, βI, γ, δ, ε)

  • This compound (SAG)

  • Phosphatidylserine (B164497) (PS)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of phosphatidylserine (PS) and SAG in chloroform (B151607) at the desired molar ratio.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the purified PKC isoform, the prepared lipid vesicles, and Histone H1 in the assay buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins.

    • Filter the mixture through a phosphocellulose filter to capture the phosphorylated Histone H1.

    • Wash the filter extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isoform in the presence of varying concentrations of SAG.

    • Plot the activity as a function of SAG concentration to determine the EC₅₀ value.

start Start prepare_vesicles Prepare Lipid Vesicles (PS + SAG) start->prepare_vesicles mix_reagents Combine PKC Isoform, Lipid Vesicles, and Histone H1 prepare_vesicles->mix_reagents initiate_reaction Initiate Reaction with [γ-³²P]ATP mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction filter Filter and Wash stop_reaction->filter measure Measure Radioactivity filter->measure analyze Analyze Data (Determine EC₅₀) measure->analyze end End analyze->end

Caption: Experimental Workflow for PKC Activity Assay.
RasGRP Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of SAG for RasGRP.

Objective: To determine the inhibitory constant (Ki) of SAG for binding to RasGRP.

Materials:

  • Purified recombinant RasGRP protein

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) - a high-affinity ligand for the C1 domain of RasGRP

  • This compound (SAG)

  • Phosphatidylserine (PS)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Vesicle Preparation:

    • Prepare sonicated vesicles of phosphatidylserine (PS) in the binding buffer.

  • Binding Reaction:

    • In a reaction tube, combine the purified RasGRP protein, PS vesicles, and a fixed concentration of [³H]PDBu.

    • Add varying concentrations of unlabeled SAG as the competitor.

    • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to trap the protein-ligand complexes.

    • Wash the filter quickly with cold binding buffer to remove unbound [³H]PDBu.

  • Measurement and Analysis:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Plot the percentage of bound [³H]PDBu as a function of the SAG concentration.

    • Calculate the IC₅₀ value (the concentration of SAG that inhibits 50% of [³H]PDBu binding).

    • Determine the Ki value using the Cheng-Prusoff equation.

start Start prepare_vesicles Prepare PS Vesicles start->prepare_vesicles mix_reagents Combine RasGRP, PS Vesicles, [³H]PDBu, and SAG prepare_vesicles->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate filter Filter and Wash incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (Determine IC₅₀ and Ki) measure->analyze end End analyze->end

Caption: Experimental Workflow for RasGRP Binding Assay.
Patch-Clamp Electrophysiology for Ion Channel Activity

This is a generalized protocol for assessing the effect of SAG on nonselective cation channels (NSCCs) and TRP channels.

Objective: To measure changes in ion channel activity in response to SAG application.

Materials:

  • Cells expressing the ion channel of interest (e.g., airway smooth muscle cells for NSCCs, HEK-293 cells transfected with TRPC6)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • This compound (SAG)

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation:

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with the appropriate intracellular solution.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Record baseline channel activity.

  • SAG Application:

    • Perfuse the cell with an extracellular solution containing the desired concentration of SAG.

    • Record the channel activity in the presence of SAG.

  • Data Analysis:

    • Measure the change in current amplitude and/or open probability of the channels in response to SAG.

    • Construct dose-response curves to determine the EC₅₀ of SAG for channel activation or modulation.

Signaling Pathways Involving SAG

SAG is a central node in several critical signaling pathways.

PKC-Mediated Signaling

Upon its generation at the plasma membrane, SAG recruits and activates PKC isoforms. This leads to the phosphorylation of a multitude of downstream target proteins, regulating processes such as gene expression, cell cycle progression, and apoptosis.

PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes SAG SAG PIP2->SAG PKC PKC SAG->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: SAG-PKC Signaling Pathway.
RasGRP-Mediated Ras Activation

SAG can directly activate RasGRP, leading to the activation of Ras and the subsequent engagement of the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf-MEK-ERK). This pathway is a key driver of cell proliferation and survival.

PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes SAG SAG PIP2->SAG RasGRP RasGRP SAG->RasGRP Activates Ras Ras RasGRP->Ras Activates MAPK MAPK Cascade (Raf-MEK-ERK) Ras->MAPK Activates Response Proliferation/ Survival MAPK->Response

References

The Pivotal Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol in Neuronal Signaling and Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a critical diacylglycerol (DAG) species in the central nervous system, acting as a key signaling molecule in a multitude of neuronal processes. Primarily recognized as the immediate precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), SAG itself is a potent activator of various protein kinase C (PKC) isoforms and other signaling proteins, placing it at the crossroads of major neuronal signaling pathways. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted functions of SAG in neurons. It details its involvement in retrograde signaling, synaptic plasticity, and the modulation of neuronal excitability. This document consolidates quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling cascades to serve as a vital resource for professionals in neuroscience research and drug development.

Introduction

Diacylglycerols (DAGs) are a class of lipid second messengers crucial for intracellular signal transduction. Among the various molecular species of DAG, this compound (SAG) is of particular importance in the brain due to its high abundance and specific involvement in neuronal signaling.[1] SAG is characterized by a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position of the glycerol (B35011) backbone.[2][3] This unique structure dictates its role in two major signaling pathways: as the direct precursor for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and as a direct activator of protein kinase C (PKC) and other signaling molecules like Ras guanyl nucleotide-releasing proteins (RasGRPs).[2][3][4]

Synthesis and Degradation of this compound

The concentration of SAG in neuronal membranes is tightly regulated by the coordinated action of synthesizing and degrading enzymes, ensuring a rapid and localized signaling response.

Synthesis of SAG

The canonical pathway for SAG synthesis is initiated by the activation of postsynaptic G-protein coupled receptors (GPCRs), such as group I metabotropic glutamate (B1630785) receptors (mGluR1/5), or by an influx of calcium.[1][5] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a common phospholipid in the inner leaflet of the plasma membrane, to generate SAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][6] The exceptional abundance of arachidonic acid in phosphoinositides means that 1-stearoyl-2-arachidonoyl species constitute a significant portion (70-90%) of the total molecular species, making SAG a major product of this reaction.[1]

Degradation of SAG

SAG has two primary metabolic fates:

  • Conversion to 2-Arachidonoylglycerol (2-AG): The most significant pathway for SAG degradation in the context of neuronal signaling is its hydrolysis by diacylglycerol lipase (B570770) (DAGL) to produce 2-AG.[1][7] There are two main isoforms of DAGL, DAGLα and DAGLβ.[8][9] In the nervous system, DAGLα is the major enzyme responsible for 2-AG synthesis and is crucial for retrograde synaptic plasticity.[8][9]

  • Phosphorylation to Phosphatidic Acid: SAG can also be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[6]

Signaling Pathways and Neuronal Functions

SAG's influence on neuronal processes is exerted through two principal mechanisms: indirect action via its conversion to 2-AG and direct activation of downstream effectors.

Role as the Precursor to the Endocannabinoid 2-AG

The "on-demand" synthesis of 2-AG from SAG is a cornerstone of retrograde signaling in the brain.[10] Upon postsynaptic stimulation, newly synthesized 2-AG is released from the postsynaptic neuron and travels backward across the synapse to activate presynaptic cannabinoid type 1 (CB1) receptors.[1][11] This activation of CB1 receptors, which are primarily located on presynaptic terminals, leads to a reduction in neurotransmitter release, a phenomenon known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[10][12][13] This retrograde signaling pathway is critical for various forms of synaptic plasticity, including short-term and long-term depression (LTD), and plays a role in processes such as learning, memory, and motor control.[5][8]

SAG_to_2AG_Pathway GPCR GPCR (e.g., mGluR1/5) PLCb PLCβ GPCR->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes SAG 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) PIP2->SAG IP3 IP3 PIP2->IP3 DAGLa DAGLα SAG->DAGLa Substrate for TwoAG 2-AG DAGLa->TwoAG Synthesizes CB1R CB1 Receptor TwoAG->CB1R Ca_Channel Ca²⁺ Channel CB1R->Ca_Channel Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_Channel->Neurotransmitter_Vesicle Triggers release SAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLCb PLCβ GPCR->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes SAG SAG PIP2->SAG PKC PKC (inactive) SAG->PKC Activates PKC_active PKC (active) Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P DAGL_Activity_Assay start Start prep Prepare Cell Membranes (with DAGL) start->prep add_buffer Add Membranes and Assay Buffer to Plate prep->add_buffer add_inhibitor Add Inhibitor (Optional) add_buffer->add_inhibitor add_substrate Add Substrate (e.g., PNPB) add_inhibitor->add_substrate measure Measure Absorbance/ Fluorescence Over Time add_substrate->measure end End measure->end DSI_Electrophysiology start Start slice_prep Prepare Brain Slices start->slice_prep patch Whole-Cell Patch Clamp (Vhold = -70 mV) slice_prep->patch baseline Record Baseline IPSCs/EPSCs patch->baseline depolarize Depolarize Neuron (e.g., to 0 mV for 5s) baseline->depolarize record_dsi Record Suppressed IPSCs/EPSCs depolarize->record_dsi analysis Analyze Suppression (DSI/DSE) record_dsi->analysis end End analysis->end

References

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) and Protein Kinase C (PKC) Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as a pivotal second messenger in the activation of Protein Kinase C (PKC). SAG, a specific diacylglycerol (DAG) species, is a key signaling lipid that modulates the activity of various PKC isoforms, thereby influencing a wide array of cellular processes. This document details the upstream generation of SAG, the mechanism of PKC activation, downstream signaling events, and relevant experimental protocols. Quantitative data on the activation of PKC isoforms by SAG are summarized, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound (SAG)

This compound is a diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in intracellular signaling.[1] It is characterized by a glycerol (B35011) backbone with a stearic acid moiety at the sn-1 position and an arachidonic acid moiety at the sn-2 position.[2] The presence of the polyunsaturated arachidonic acid is significant for its biological activity. SAG is generated at the cell membrane in response to extracellular stimuli and is a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][3] The activation of PKC by SAG is a stereospecific process, with 1,2-sn-diglycerides being the biologically active isomers.[4]

Upstream Signaling: The Genesis of SAG

The primary pathway for the generation of SAG involves the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). This reaction is catalyzed by the enzyme Phospholipase C (PLC), which itself is activated by upstream signals, typically from G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

The activation of PLC leads to the cleavage of PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. The specific diacylglycerol species produced is dependent on the fatty acid composition of the precursor PIP2. In many cell types, PIP2 is enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, leading to the specific generation of this compound upon PLC-mediated hydrolysis.

SAG_Generation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Ligand Ligand GPCR_RTK GPCR / RTK Ligand->GPCR_RTK Binds PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Hydrolyzes SAG 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) PIP2->SAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3

Upstream signaling pathway for SAG generation.

Mechanism of PKC Activation by SAG

Protein Kinase C comprises a family of isoforms that are broadly classified into three groups: conventional (cPKC), novel (nPKC), and atypical (aPKC).[5] Both conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms are regulated by diacylglycerols, including SAG.[5]

In its inactive state, PKC resides in the cytosol with its pseudosubstrate domain blocking the active site. The binding of SAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves this autoinhibition. For conventional PKCs, this process is synergistic with calcium ions (Ca2+), which bind to the C2 domain and promote the translocation of the enzyme from the cytosol to the plasma membrane where SAG is located.[5] Novel PKCs do not require Ca2+ for their activation by SAG.[5] Once activated, PKC can phosphorylate a multitude of downstream substrate proteins on their serine and threonine residues.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol SAG SAG Inactive_PKC Inactive PKC (Pseudosubstrate blocks active site) SAG->Inactive_PKC Binds to C1 domain Inactive_PKC->SAG Translocates to membrane (Ca2+ dependent for cPKC) Active_PKC Active PKC Inactive_PKC->Active_PKC Conformational change & Pseudosubstrate release Substrate Substrate Protein Active_PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate

Mechanism of PKC activation by SAG.

Quantitative Data on PKC Isoform Activation by SAG

While this compound is recognized as a potent activator of several PKC isoforms, precise EC50 and Kd values are not consistently reported across the scientific literature. The available data indicates that SAG exerts significant stimulatory effects on conventional and novel PKC isoforms, often in the micromolar concentration range.[1]

PKC IsoformClassActivation by SAGEC50 / AC50KdReferences
PKCα ConventionalPotent activatorData not availableData not available[1][2]
PKCβI ConventionalStimulatory effects observedData not availableData not available[1]
PKCγ ConventionalStimulatory effects observedData not availableData not available[1]
PKCδ NovelPotent activatorData not availableData not available[1][2]
PKCε NovelPotent activatorData not availableData not available[1][2]

Note: The lack of specific EC50 and Kd values in this table reflects the current state of publicly available data. The potency of SAG is generally described qualitatively or semi-quantitatively in the literature.

Downstream Signaling: The MARCKS Pathway

One of the most well-characterized downstream effectors of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[6] MARCKS is a membrane-associated protein that cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).

Upon activation by SAG, PKC phosphorylates serine residues within the phosphorylation site domain (PSD) of MARCKS.[6] This phosphorylation event neutralizes the positive charge of the PSD, leading to the dissociation of MARCKS from the plasma membrane into the cytosol.[7] The translocation of MARCKS has two major consequences:

  • Actin Cytoskeleton Remodeling: The release of MARCKS from the membrane disrupts its actin cross-linking activity, leading to rearrangements of the actin cytoskeleton.

  • Release of PIP2: The sequestration of PIP2 by MARCKS is relieved, making PIP2 available for other signaling pathways.

This signaling cascade is crucial for various cellular processes, including cell motility, adhesion, and secretion.

Downstream_Signaling Active_PKC Active PKC MARCKS_Membrane MARCKS (Membrane-bound, Actin cross-linking) Active_PKC->MARCKS_Membrane Phosphorylates MARCKS_Cytosol Phosphorylated MARCKS (Cytosolic) MARCKS_Membrane->MARCKS_Cytosol Translocates Actin Actin Cytoskeleton Remodeling MARCKS_Cytosol->Actin PIP2_Release PIP2 Release MARCKS_Cytosol->PIP2_Release

Downstream signaling to MARCKS upon PKC activation.

Experimental Protocols

In Vitro PKC Kinase Assay (Radioactive)

This protocol outlines a method to measure the activity of a specific PKC isoform in the presence of SAG.

Materials:

  • Purified PKC isoform

  • This compound (SAG)

  • Phosphatidylserine (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by mixing SAG and PS in chloroform, drying under nitrogen, and resuspending in assay buffer followed by sonication.

  • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the purified PKC isoform.

  • Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Compare the activity in the presence of SAG to a control without SAG to determine the fold activation.

Kinase_Assay_Workflow Prepare_Vesicles 1. Prepare SAG/PS Lipid Vesicles Setup_Reaction 2. Combine Assay Buffer, Vesicles, and PKC Prepare_Vesicles->Setup_Reaction Start_Reaction 3. Add Substrate Peptide and [γ-³²P]ATP Setup_Reaction->Start_Reaction Incubate 4. Incubate at 30°C Start_Reaction->Incubate Stop_Reaction 5. Spot on P81 Paper Incubate->Stop_Reaction Wash 6. Wash with Phosphoric Acid Stop_Reaction->Wash Quantify 7. Scintillation Counting Wash->Quantify Analyze 8. Compare to Control Quantify->Analyze

Workflow for an in vitro PKC kinase assay.
Immunofluorescence Staining for PKC Translocation

This method visualizes the activation of PKC by observing its translocation from the cytosol to the plasma membrane upon cell stimulation.

Materials:

  • Cultured cells on coverslips

  • This compound (SAG) or a stimulus that generates endogenous SAG

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Treat the cells with SAG or a relevant stimulus for a specified time. A control group should be left untreated.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody against the target PKC isoform.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. Compare the stimulated cells to the control cells to observe translocation.

Conclusion

This compound is a critical lipid second messenger that plays a direct and potent role in the activation of conventional and novel Protein Kinase C isoforms. The generation of SAG through receptor-mediated hydrolysis of PIP2 initiates a signaling cascade that has profound effects on cellular function, largely through the phosphorylation of downstream substrates like MARCKS. Understanding the intricacies of the SAG-PKC signaling axis is vital for researchers in cell biology and for professionals in drug development targeting pathways involved in cell proliferation, differentiation, and apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into this important area of signal transduction.

References

The Pivotal Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. A critical modulator of this process is the endocannabinoid (eCB) system, with 2-arachidonoylglycerol (B1664049) (2-AG) being the most abundant eCB in the central nervous system. This technical guide provides an in-depth examination of the involvement of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), the primary precursor for neuronal 2-AG, in synaptic plasticity. We will explore the synthesis of 2-AG from SAG, the intricate signaling pathways it governs, its role in various forms of synaptic plasticity, and the experimental methodologies used to elucidate these processes. This document serves as a comprehensive resource for professionals seeking to understand and target this crucial pathway for therapeutic development.

Introduction: The SAG-to-2-AG Axis in Neuromodulation

The lipid molecule this compound (SAG) is a specific diacylglycerol (DAG) that serves as the immediate and principal substrate for the on-demand synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in postsynaptic neurons.[1][2] While other DAGs exist, the sn-2 position's arachidonic acid is the defining feature that leads to the production of this key signaling molecule. 2-AG is a full agonist for the cannabinoid receptors CB1 and CB2 and functions as a powerful retrograde messenger, modulating neurotransmitter release and synaptic strength.[1][3]

The synthesis of 2-AG is tightly regulated and occurs in response to neuronal activity, allowing for precise temporal and spatial control over synaptic function.[4] This "on-demand" synthesis is central to many forms of synaptic plasticity, including short-term and long-term depression (LTD), and also influences long-term potentiation (LTP).[1][5][6] Understanding the lifecycle of 2-AG, beginning with its precursor SAG, is therefore critical for comprehending the molecular underpinnings of learning and memory and for identifying novel therapeutic targets for neurological and psychiatric disorders.

The Biochemical Core: Synthesis of 2-AG from SAG

The conversion of SAG to 2-AG is a pivotal step in endocannabinoid signaling. This process is initiated by specific upstream signals and catalyzed by a key enzyme located in the postsynaptic compartment.

Upstream Signaling: Generating the SAG Precursor

The generation of SAG is primarily driven by the activity-dependent hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). This reaction is catalyzed by Phospholipase Cβ (PLCβ).[2][7] The activation of PLCβ is typically triggered by:

  • Group I Metabotropic Glutamate (B1630785) Receptor (mGluR1/5) Activation: Stimulation of these postsynaptic Gq-protein coupled receptors by glutamate is a canonical pathway for PLCβ activation.[7][8][9]

  • Increased Intracellular Calcium [Ca2+]i: Calcium influx, often through voltage-gated calcium channels or NMDARs, is a crucial co-factor for PLCβ and the subsequent steps of 2-AG synthesis.[7][10][11]

This dual requirement for receptor activation and elevated calcium allows the postsynaptic neuron to act as a coincidence detector, producing 2-AG only when both pre- and postsynaptic activity are appropriately correlated.[10]

The Critical Conversion: Role of Diacylglycerol Lipase (B570770) (DAGL)

Once SAG is generated at the postsynaptic membrane, it is rapidly hydrolyzed by sn-1-selective Diacylglycerol Lipase (DAGL) to produce 2-AG and stearic acid.[3][12]

  • DAGLα: This is the principal isoform found in the postsynaptic density of neurons and is responsible for the vast majority of 2-AG synthesis that mediates retrograde synaptic modulation.[9][12][13] Genetic deletion or pharmacological inhibition of DAGLα eliminates most forms of endocannabinoid-mediated synaptic plasticity.[12][13]

  • DAGLβ: This isoform is expressed at lower levels in neurons and is more prominent in microglia.[12]

The localization of DAGLα at dendritic spines places it in close proximity to the site of SAG production, ensuring an efficient and rapid synthesis of 2-AG upon neuronal stimulation.[13]

SAG_Synthesis_Pathway Glutamate Glutamate mGluR Postsynaptic mGluR1/5 Glutamate->mGluR Binds PLC Phospholipase Cβ (PLCβ) mGluR->PLC Activates Ca_Influx Postsynaptic Ca²⁺ Influx (Depolarization) Ca_Influx->PLC Stimulates SAG 1-Stearoyl-2-Arachidonoyl- sn-Glycerol (SAG) PLC->SAG Hydrolyzes PIP₂ to generate PIP2 PIP₂ (Membrane Phospholipid) PIP2->SAG DAGLa Diacylglycerol Lipase α (DAGLα) SAG->DAGLa TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Hydrolyzes SAG to produce

Caption: On-Demand Synthesis of 2-AG from its SAG Precursor.

Retrograde Signaling: The Action of 2-AG at the Synapse

Following its synthesis, 2-AG is not stored in vesicles but diffuses from the postsynaptic membrane into the synaptic cleft. It acts as a retrograde messenger, traveling "backwards" to activate presynaptic CB1 receptors, which are densely expressed on both glutamatergic and GABAergic axon terminals.[3][14][15]

CB1 receptors are Gi/o-protein coupled. Their activation by 2-AG initiates a signaling cascade that culminates in the suppression of neurotransmitter release.[16][17] The primary mechanisms include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[4][17]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly inhibits presynaptic N-type and P/Q-type calcium channels, reducing Ca2+ influx which is essential for vesicle fusion.[14][16]

  • Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Gβγ subunit activation of GIRK channels leads to potassium efflux, hyperpolarizing the presynaptic terminal and further reducing the likelihood of VGCC opening.[16]

Collectively, these actions robustly decrease the probability of neurotransmitter release from the presynaptic terminal.[14][18][19]

Two_AG_Signaling_Pathway TwoAG 2-AG (Retrograde Messenger) CB1R Presynaptic CB1 Receptor TwoAG->CB1R Activates Gi_o Gᵢ/ₒ Protein CB1R->Gi_o Activates G_alpha Gαᵢ/ₒ Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC N- & P/Q-type Ca²⁺ Channels G_beta_gamma->VGCC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates cAMP ↓ cAMP / PKA AC->cAMP Release ↓ Neurotransmitter Release cAMP->Release Modulates Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx->Release K_efflux->Release Electrophysiology_Workflow Slice Prepare Acute Brain Slice Patch Obtain Whole-Cell Patch-Clamp Recording Slice->Patch Baseline Record Baseline Synaptic Currents (EPSCs/IPSCs) Patch->Baseline Stim Apply Plasticity Induction Protocol (e.g., LFS, HFS, Depolarization) Baseline->Stim PostStim Record Post-Induction Synaptic Currents Stim->PostStim Analysis Analyze Changes in Amplitude, PPR, etc. PostStim->Analysis

References

An In-depth Technical Guide to the Endogenous Sources of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal intermediate in lipid metabolism and a critical signaling molecule, most notably serving as the direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The precise regulation of SAG biosynthesis is fundamental to various physiological processes, including neurotransmission, inflammation, and cellular metabolism. This technical guide provides a comprehensive overview of the endogenous sources of SAG, detailing the primary and alternative biosynthetic pathways. It includes a summary of available quantitative data, detailed experimental protocols for SAG quantification and related enzymatic assays, and visual representations of the key metabolic and signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the intricate network of SAG metabolism.

Introduction

This compound (SAG) is the most abundant diacylglycerol (DAG) species in the central nervous system, particularly in neural tissues.[1][2] Its unique structure, featuring a saturated fatty acid (stearic acid) at the sn-1 position and the polyunsaturated fatty acid (arachidonic acid) at the sn-2 position, predestines it for a crucial role in cellular signaling. The primary significance of SAG lies in its function as the immediate precursor for the synthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that modulates a wide array of physiological and pathological processes.[3][4] Beyond its role in the endocannabinoid system, SAG itself can act as a second messenger, activating protein kinase C (PKC) isoforms and other signaling proteins.[5][6][7]

Understanding the endogenous sources of SAG is therefore critical for elucidating the mechanisms that govern 2-AG signaling and for the development of therapeutic strategies targeting the endocannabinoid system. This guide will explore the well-established and emerging pathways of SAG biosynthesis.

Biosynthetic Pathways of this compound

The endogenous production of SAG is accomplished through several enzymatic pathways, with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) being the most prominent. Alternative pathways, while less characterized in the context of specific SAG generation, contribute to the overall diacylglycerol pool and may indirectly influence SAG levels.

Primary Pathway: Phospholipase C-Mediated Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2)

The canonical and most significant pathway for the on-demand synthesis of SAG involves the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes, particularly the β1 isoform (PLCβ1).[3][4] This reaction is a cornerstone of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

Mechanism:

  • Receptor Activation: Activation of various GPCRs (e.g., metabotropic glutamate (B1630785) receptors) or RTKs leads to the stimulation of PLC.

  • PIP2 Hydrolysis: PLCβ1 catalyzes the cleavage of PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • SAG Generation: Due to the specific enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of brain phosphoinositides, the primary DAG species produced through this pathway is this compound (SAG).

SAG_Biosynthesis_Primary cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC Phospholipase C (e.g., PLCβ1) GPCR->PLC Activation PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) (sn-1 Stearoyl, sn-2 Arachidonoyl) PLC->PIP2 Hydrolysis SAG This compound (SAG) PIP2->SAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3

Figure 1: Primary biosynthetic pathway of SAG via PLC-mediated hydrolysis of PIP2.
Alternative Pathways

While the PLC-mediated hydrolysis of PIP2 is the primary source of signaling-competent SAG, other metabolic routes can contribute to the cellular diacylglycerol pool, which may include SAG.

A phosphatidylcholine-specific phospholipase C (PC-PLC) can hydrolyze phosphatidylcholine to generate phosphocholine (B91661) and DAG.[5][8][9][10] The contribution of this pathway to the specific pool of SAG depends on the fatty acid composition of the PC substrate. While less characterized than the PI-PLC pathway for SAG production, it represents a potential alternative source.[11]

Phosphatidic acid (PA) can be dephosphorylated by Mg²⁺-dependent phosphatidic acid phosphatases (PAPs), also known as lipins, to yield DAG.[12][13][14] The specificity of lipins for PA species containing stearoyl and arachidonoyl chains would determine the directness of this pathway for SAG synthesis.

Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of triacylglycerols.[3][4][11][15][16][17] ATGL preferentially hydrolyzes TAGs to produce diacylglycerols. The generation of SAG through this pathway is contingent on the presence of TAG species containing stearic acid and arachidonic acid at the appropriate positions. Studies have shown that ATGL can generate sn-1,3 and sn-2,3 DAGs, which would require isomerization to the sn-1,2 form (SAG) to be a substrate for DAGLα.[3]

SAG_Biosynthesis_Alternative cluster_pc From Phosphatidylcholine cluster_pa From Phosphatidic Acid cluster_tag From Triacylglycerols PC Phosphatidylcholine (PC) PC_PLC PC-PLC PC->PC_PLC DAG_from_PC Diacylglycerol PC_PLC->DAG_from_PC DAG_Pool Cellular Diacylglycerol Pool DAG_from_PC->DAG_Pool PA Phosphatidic Acid (PA) Lipin Lipin (PAP) PA->Lipin DAG_from_PA Diacylglycerol Lipin->DAG_from_PA DAG_from_PA->DAG_Pool TAG Triacylglycerol (TAG) ATGL ATGL / HSL TAG->ATGL DAG_from_TAG Diacylglycerol ATGL->DAG_from_TAG DAG_from_TAG->DAG_Pool SAG This compound (SAG) DAG_Pool->SAG Isomerization/ Specific species

Figure 2: Alternative pathways contributing to the cellular diacylglycerol pool, including SAG.

Quantitative Data on SAG Levels

Table 1: Representative Endocannabinoid Levels in Mouse Brain

CompoundTissueConcentration (mean ± SD)Reference
2-Arachidonoylglycerol (2-AG)Whole Brain1.9 ± 0.3 nmol/g[18][19]
Anandamide (AEA)Whole Brain8.5 ± 0.9 pmol/g[18][19]

Note: This table provides data for 2-AG as a proxy for SAG activity. Direct quantitative data for SAG is limited.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of SAG from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][20][21][22][23][24]

4.1.1. Sample Preparation (Lipid Extraction)

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solvent mixture, typically chloroform/methanol (B129727) (2:1, v/v), using a glass homogenizer or sonicator. The tissue-to-solvent ratio should be approximately 1:20 (w/v).

  • Internal Standard Spiking: Add an appropriate deuterated internal standard, such as 1-stearoyl-2-arachidonoyl-d8-sn-glycerol, to the homogenate to correct for extraction efficiency and matrix effects.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of an appropriate solvent for LC-MS/MS analysis, such as methanol or acetonitrile/isopropanol.

4.1.2. Derivatization (Optional but Recommended)

To prevent acyl migration from the sn-2 to the sn-1/3 position, which can occur under certain conditions, derivatization of the free hydroxyl group of SAG is recommended.[21][22]

4.1.3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reverse-phase C18 or C8 column for separation of the different diacylglycerol species. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid is commonly employed.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for SAG and the internal standard need to be optimized.

LCMS_Workflow Sample Tissue/Cell Sample Homogenization Homogenization in Chloroform/Methanol Sample->Homogenization IS_Spiking Internal Standard Spiking Homogenization->IS_Spiking Phase_Separation Phase Separation IS_Spiking->Phase_Separation Lipid_Extraction Lipid Extraction (Organic Phase) Phase_Separation->Lipid_Extraction Drying Drying under Nitrogen Lipid_Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (C18/C8 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Figure 3: General workflow for the quantification of SAG by LC-MS/MS.
Diacylglycerol Lipase α (DAGLα) Activity Assay

This fluorescence-based assay measures the activity of DAGLα by quantifying the production of glycerol (B35011) from the hydrolysis of SAG.[25][26]

4.2.1. Reagents

  • This compound (SAG) substrate

  • HEPES buffer (pH 7.4)

  • Glycerol Kinase (GK)

  • Glycerol-3-Phosphate Oxidase (GPO)

  • Horseradish Peroxidase (HRP)

  • ATP

  • Fluorescent probe (e.g., Amplex Red or a similar resorufin-based probe)

  • DAGLα enzyme source (e.g., cell membrane preparations overexpressing DAGLα)

4.2.2. Assay Procedure

  • Prepare Substrate Emulsion: Emulsify the SAG substrate in the assay buffer containing a detergent (e.g., Triton X-100) by sonication.

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, GK, GPO, HRP, ATP, and the fluorescent probe.

  • Initiate Reaction: Add the DAGLα enzyme source to the reaction mixture.

  • Add Substrate: Start the reaction by adding the SAG substrate emulsion.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em ~530/590 nm for resorufin). The rate of fluorescence increase is proportional to the rate of glycerol production and thus to DAGLα activity.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. A standard curve using known concentrations of glycerol should be prepared to convert the fluorescence signal to the amount of product formed.

DAGL_Assay SAG This compound (SAG) DAGL Diacylglycerol Lipase α (DAGLα) SAG->DAGL Glycerol Glycerol SAG->Glycerol Overall Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Two_AG->Glycerol Further Hydrolysis (not directly measured) GK Glycerol Kinase (GK) + ATP Glycerol->GK G3P Glycerol-3-Phosphate GK->G3P GPO Glycerol-3-Phosphate Oxidase (GPO) G3P->GPO H2O2 Hydrogen Peroxide (H₂O₂) GPO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Fluorescence Fluorescent Product (e.g., Resorufin) HRP->Fluorescence Probe Fluorescent Probe (e.g., Amplex Red) Probe->HRP SAG_Signaling SAG This compound (SAG) DAGL Diacylglycerol Lipase α (DAGLα) SAG->DAGL PKC Protein Kinase C (PKC) SAG->PKC Activates Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG CB1_R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1_R Binds and Activates Neuro_Release Modulation of Neurotransmitter Release CB1_R->Neuro_Release Cell_Processes Cell Growth, Differentiation, etc. PKC->Cell_Processes

References

A Technical Guide to 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG): Physiological Concentrations, Signaling, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a pivotal signaling lipid. The document summarizes the current knowledge on its physiological concentrations in various tissues, details its crucial role in cellular signaling pathways, and offers a thorough description of the experimental protocols for its quantification and the assessment of its biological activity.

Physiological Concentrations of this compound

This compound (SAG), also denoted as DAG (18:0/20:4), is a prominent molecular species of diacylglycerol (DAG) in mammalian cells. While it is widely recognized as a key second messenger, comprehensive quantitative data on its physiological concentrations across different tissues are still emerging. The available data from lipidomics studies are summarized below. It is important to note that concentrations can vary depending on the species, physiological state, and the analytical methods employed.

TissueSpeciesConcentrationNotes
Brain Rat~1.5 nmol/g tissueData extracted from a comprehensive lipidomics analysis of various rat tissues.
Liver Rat~0.8 nmol/g tissueFrom the same comprehensive lipidomics study, indicating a lower basal level compared to the brain.
Skeletal Muscle HumanVariableA study on human skeletal muscle revealed that the concentration of DAG (18:0/20:4) was not significantly different between lean, endurance-trained athletes, and individuals with obesity or type 2 diabetes in the whole-cell lysate. However, subcellular localization is likely a key determinant of its signaling function.[1]
Adipose Tissue HumanVariableIn a study on individuals with obesity and type 2 diabetes, the levels of DAG (18:0/20:4) in subcutaneous adipose tissue were found to increase after significant weight loss.[2]
Plasma/Serum HumanNot consistently reportedWhile methods for quantifying related endocannabinoids in plasma are established, specific data for basal SAG concentrations are scarce.

Note: The presented data is based on a limited number of studies. Further research is required to establish a more complete and comparative understanding of SAG concentrations across a wider range of tissues and physiological conditions.

Signaling Pathways of this compound

SAG is a critical signaling molecule primarily generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes.[3] This process is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by various extracellular stimuli such as hormones, neurotransmitters, and growth factors.

Upon its formation at the cell membrane, SAG acts as a potent activator of several isoforms of Protein Kinase C (PKC).[4][5] The binding of SAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the enzyme to the plasma membrane and activates its kinase function. Activated PKC then phosphorylates a wide array of downstream substrate proteins, leading to the regulation of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Beyond PKC activation, SAG also serves as a key precursor for the biosynthesis of the endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). This conversion is catalyzed by the enzyme diacylglycerol lipase (B570770) (DAGL). 2-AG is a critical retrograde messenger in the nervous system, modulating synaptic transmission by activating cannabinoid receptors.

SAG_Signaling_Pathway cluster_products Extracellular_Signal Extracellular Signal (Hormones, Neurotransmitters) Receptor GPCR / RTK Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SAG This compound (SAG) PIP2->SAG PKC Protein Kinase C (PKC) SAG->PKC Activates DAGL Diacylglycerol Lipase (DAGL) SAG->DAGL Substrate for Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Differentiation, etc.) Downstream_Effectors->Cellular_Responses Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Produces CB_Receptor Cannabinoid Receptors Two_AG->CB_Receptor Activates Synaptic_Modulation Synaptic Modulation CB_Receptor->Synaptic_Modulation

Figure 1. Signaling pathways of this compound (SAG).

Experimental Protocols

Accurate quantification of SAG and assessment of its biological activity are crucial for understanding its role in health and disease. This section details the key experimental methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid molecular species like SAG from complex biological matrices.

The initial and critical step is the efficient extraction of lipids from the tissue matrix. The Folch and Bligh & Dyer methods are the most commonly employed protocols.

Folch Method (for general tissue lipid extraction):

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a 20-fold volume of chloroform (B151607):methanol (2:1, v/v).

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for LC-MS/MS analysis.

Bligh & Dyer Method (suitable for tissues with high water content):

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) and vortex. Centrifuge to separate the phases.

  • Collection and Drying: Collect the lower chloroform phase and dry it down as described in the Folch method.

  • Chromatographic Separation: Utilize a reverse-phase C18 or C8 column for the separation of diacylglycerol species. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Quantification: Use multiple reaction monitoring (MRM) for quantification. The transition from the precursor ion (the [M+NH4]+ or [M+H]+ adduct of SAG) to a specific product ion (often corresponding to the neutral loss of a fatty acyl chain) is monitored. An internal standard, such as a deuterated or 13C-labeled SAG, should be added at the beginning of the extraction process for accurate quantification.

Experimental_Workflow_SAG_Quantification Tissue_Sample Tissue Sample Homogenization Homogenization (e.g., with Chloroform:Methanol) Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Folch or Bligh & Dyer) Homogenization->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collection of Organic Phase Phase_Separation->Organic_Phase_Collection Drying Solvent Evaporation (under Nitrogen) Organic_Phase_Collection->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Figure 2. Experimental workflow for SAG quantification.

Protein Kinase C (PKC) Activity Assay

To assess the biological activity of SAG, its ability to activate PKC can be measured using in vitro kinase assays.

  • Enzyme Source: Use purified recombinant PKC isoforms or cell lysates containing PKC.

  • Reaction Mixture: Prepare a reaction buffer containing ATP (including [γ-32P]ATP for radioactive detection or using non-radioactive methods), a specific PKC peptide substrate, lipids (phosphatidylserine as a cofactor and varying concentrations of SAG as the activator), and the enzyme source.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP and incubate at 30°C for a defined period (e.g., 5-15 minutes).

  • Termination: Stop the reaction by adding a quench buffer (e.g., containing EDTA).

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated peptide using a scintillation counter.

    • Non-Radioactive Methods: Utilize ELISA-based assays where the phosphorylated substrate is detected by a specific antibody, or fluorescence-based assays.

  • Data Analysis: Determine the PKC activity by calculating the amount of phosphate (B84403) incorporated into the substrate per unit time. Compare the activity in the presence of SAG to a basal control without SAG.

PKC_Activity_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, Peptide Substrate, Lipids) Add_PKC Add PKC Enzyme Prepare_Reaction_Mix->Add_PKC Add_SAG Add SAG (Activator) Add_PKC->Add_SAG Incubate Incubate at 30°C Add_SAG->Incubate Terminate_Reaction Terminate Reaction (Quench Buffer) Incubate->Terminate_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Terminate_Reaction->Detect_Phosphorylation Data_Analysis Analyze Data and Determine Activity Detect_Phosphorylation->Data_Analysis

Figure 3. Workflow for a Protein Kinase C (PKC) activity assay.

Conclusion

This compound is a fundamentally important lipid second messenger with diverse roles in cellular regulation. While its signaling pathways through PKC activation and as a precursor to 2-AG are well-established, a comprehensive understanding of its physiological concentrations across different tissues is an active area of research. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify SAG and investigate its functional significance in various biological contexts, ultimately aiding in the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.

References

Methodological & Application

Application Notes and Protocols for 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) Stimulation of Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a biologically important diacylglycerol (DAG), a key second messenger in cellular signaling.[1][2] As an endogenous activator, SAG plays a crucial role in the activation of Protein Kinase C (PKC) isoforms, which are central to a multitude of cellular processes including cell growth, differentiation, apoptosis, and carcinogenesis.[3][4][5] Specifically, SAG has been shown to potently activate novel PKC isoforms such as PKCε and PKCδ at nanomolar concentrations.[6] Beyond its canonical role in PKC activation, SAG can also independently bind to and modulate other signaling proteins like the Ras activator RasGRP.[6]

These application notes provide detailed protocols for the preparation and use of SAG to stimulate cultured cells, along with methods for quantifying downstream signaling events such as PKC activation and intracellular calcium mobilization.

Data Presentation

Table 1: Exemplar Dose-Response of SAG on Protein Kinase C Activity
SAG Concentration (nM)PKC Activity (Fold Change over Vehicle Control)Standard Deviation
0 (Vehicle)1.00.12
101.80.21
503.50.35
1005.20.48
5005.80.51
10005.90.49

Note: The data presented are hypothetical and for illustrative purposes. Optimal concentrations may vary depending on the cell type and experimental conditions.

Table 2: Exemplar Time-Course of PKC Activation by 100 nM SAG
Time Point (minutes)PKC Activity (Fold Change over Time 0)Standard Deviation
01.00.10
54.80.42
153.20.31
302.10.25
601.50.18

Note: The data presented are hypothetical and for illustrative purposes. The kinetics of PKC activation can vary between cell types.

Table 3: Exemplar Dose-Response of SAG on Intracellular Calcium Mobilization
SAG Concentration (µM)Peak Intracellular Ca2+ ([Ca2+]) nMStandard Deviation
0 (Vehicle)10015
0.118025
0.535040
155060
562055
1063050

Note: The data presented are hypothetical and for illustrative purposes. The magnitude of calcium response is cell-type dependent.

Signaling Pathway and Experimental Workflow

SAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SAG_node 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) PIP2->SAG_node Generates Ca_release Ca2+ Release (from ER) PIP2->Ca_release via IP3 PKC PKC SAG_node->PKC Activates RasGRP RasGRP SAG_node->RasGRP Binds/Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates RasGRP->Downstream Activates

Caption: SAG Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_stimulate Stimulation cluster_analysis Downstream Analysis cell_culture 1. Seed and Culture Cells serum_starve 2. Serum Starve Cells (optional) cell_culture->serum_starve prepare_SAG 3. Prepare SAG Stock and Working Solutions serum_starve->prepare_SAG stimulate_cells 4. Stimulate Cells with SAG prepare_SAG->stimulate_cells lyse_cells 5. Lyse Cells stimulate_cells->lyse_cells ca_assay 6b. Intracellular Calcium Assay stimulate_cells->ca_assay For live cell imaging pkc_assay 6a. PKC Activity Assay lyse_cells->pkc_assay

Caption: Experimental Workflow for SAG Stimulation.

Experimental Protocols

Protocol 1: Preparation of this compound (SAG) Stock Solution

Materials:

  • This compound (SAG)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of SAG to equilibrate to room temperature before opening.

  • Prepare a stock solution of SAG in anhydrous DMSO. A concentration of 10-50 mM is recommended. For example, to prepare a 10 mM stock solution, dissolve 6.45 mg of SAG (MW: 645.01 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Stock solutions are stable for up to 3 months.[5] For cellular experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment, as SAG solutions can be unstable.

Protocol 2: Stimulation of Cultured Cells with SAG

Materials:

  • Cultured cells of interest (e.g., Jurkat, HEK293, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • SAG stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for activity assays) at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional but Recommended): Once cells have adhered and reached the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 4-24 hours. This step reduces basal signaling pathway activation.

  • Preparation of SAG Working Solution: Immediately before use, dilute the SAG stock solution to the desired final concentration in serum-free medium. It is crucial to mix the working solution thoroughly by vortexing or pipetting to ensure homogeneity. A dose-response experiment (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration for your cell type.

  • Cell Stimulation: Remove the serum-free medium from the cells and add the SAG working solution. For vehicle control wells, add serum-free medium containing the same final concentration of DMSO used in the highest SAG concentration well.

  • Incubation: Incubate the cells for the desired period. For time-course experiments, stimulation times can range from a few minutes (1-15 min) for rapid signaling events like calcium flux, to several hours (1-4 hours) for events like protein translocation.

  • Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the protein extract, for downstream analysis.

Protocol 3: Measurement of Protein Kinase C (PKC) Activity

This protocol provides a general method for measuring PKC activity using a non-radioactive, ELISA-based assay kit.

Materials:

  • Cell lysate (from Protocol 2)

  • Commercial PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the PKC Kinase Activity Assay Kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Assay Procedure (General Steps): a. Add equal amounts of protein from each cell lysate to the wells of the microplate pre-coated with a PKC-specific substrate. b. Initiate the kinase reaction by adding ATP. c. Incubate for the recommended time to allow for phosphorylation of the substrate by active PKC in the lysate. d. Wash the wells to remove non-phosphorylated components. e. Add a primary antibody that specifically recognizes the phosphorylated substrate. f. Incubate and wash. g. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Incubate and wash. i. Add a chromogenic substrate (e.g., TMB) and incubate until color develops. j. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the protein concentration of each sample. Express the PKC activity as a fold change relative to the vehicle-treated control.

Protocol 4: Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Cultured cells seeded in a black, clear-bottom 96-well plate

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (optional, to aid in dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • SAG stock solution

  • Fluorescence microplate reader with an injector system

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 1-5 µM in HBSS is typical. The addition of 0.02% Pluronic F-127 can facilitate dye solubilization. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Aspirate the loading buffer and wash the cells 2-3 times with HBSS to remove excess dye.

  • Basal Fluorescence Reading: Place the plate in the fluorescence microplate reader and allow the temperature to equilibrate. Measure the basal fluorescence intensity.

  • Stimulation and Measurement: a. Program the microplate reader to inject the SAG working solution into the wells while simultaneously recording the fluorescence signal. b. Record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes) to capture the transient calcium flux.

  • Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) by subtracting the basal fluorescence (F0) from the peak fluorescence (F). b. Express the response as a ratio (ΔF/F0) to normalize for variations in cell number and dye loading. c. For dose-response experiments, plot the peak ΔF/F0 against the logarithm of the SAG concentration to determine the EC50.

References

Application Notes and Protocols for the Enzymatic Synthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a crucial diacylglycerol (DAG) species that functions as a second messenger in numerous cellular signaling pathways. As the most abundant molecular species of DAG in the brain and peripheral nerves, it plays a pivotal role in activating a variety of downstream effectors, most notably Protein Kinase C (PKC) isoforms.[1] SAG is an endogenous activator of PKCα, PKCδ, and PKCε, and it also engages with other signaling proteins like Ras guanyl nucleotide-releasing proteins (RasGRPs).[2][3][4] Furthermore, SAG serves as the biosynthetic precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key neuromodulator.[1][5] The specific functions of SAG in cellular processes such as growth, apoptosis, and metastasis make it a molecule of significant interest in research and drug development.

These application notes provide a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound for research applications.

Enzymatic Synthesis of this compound

The synthesis of SAG can be achieved through a two-step enzymatic process utilizing lipases with high regioselectivity. This method allows for the specific placement of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of the glycerol (B35011) backbone.

Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Synthesis of 1-stearoyl-sn-glycerol (B134734)

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio in a solvent-free system.

  • Enzyme Addition: Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate weight.

  • Reaction Conditions: Maintain the reaction at 65°C with continuous stirring for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) for the formation of monoacylglycerol.

  • Purification: After the reaction, purify the 1-stearoyl-sn-glycerol intermediate using column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 1-stearoyl-sn-glycerol and arachidonic acid in a 1:2 molar ratio in n-hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/w) of the total substrate weight.

  • Reaction Conditions: Conduct the reaction at 60°C with continuous stirring. The reaction time can be optimized, but a typical duration is 24 hours.

  • Monitoring: Monitor the formation of the final product by TLC.

  • Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude product.

Quantitative Data Summary
ParameterStep 1: Synthesis of 1-stearoyl-sn-glycerolStep 2: Synthesis of this compound
Enzyme Lipozyme RM IMNovozym 435
Substrate Molar Ratio Glycerol:Stearic Acid (2:1)1-stearoyl-sn-glycerol:Arachidonic Acid (1:2)
Reaction Temperature 65°C60°C
Reaction Time 4 hours24 hours
Enzyme Loading 10% (w/w)10% (w/w)
Typical Yield >80%>60%

Enzymatic Synthesis Workflow

G Enzymatic Synthesis of this compound cluster_0 Step 1: Synthesis of 1-stearoyl-sn-glycerol cluster_1 Step 2: Synthesis of this compound Glycerol Glycerol Reaction1 Esterification (Lipozyme RM IM, 65°C, 4h) Glycerol->Reaction1 StearicAcid Stearic Acid StearicAcid->Reaction1 Intermediate 1-stearoyl-sn-glycerol Reaction1->Intermediate Reaction2 Esterification (Novozym 435, 60°C, 24h) Intermediate->Reaction2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->Reaction2 FinalProduct This compound Reaction2->FinalProduct G Signaling Pathway of this compound (SAG) cluster_membrane Cell Membrane cluster_cytosol Cytosol SAG This compound (SAG) PKC Protein Kinase C (PKCα, PKCδ, PKCε) SAG->PKC activates RasGRP Ras Guanyl Nucleotide-Releasing Protein (RasGRP) SAG->RasGRP activates Cellular_Responses Cellular Responses (Gene Expression, Proliferation, etc.) PKC->Cellular_Responses phosphorylates targets leading to Ras Ras RasGRP->Ras activates MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade activates MAPK_Cascade->Cellular_Responses regulates

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal diacylglycerol (DAG) species deeply integrated into cellular signaling and metabolism. As a key second messenger, SAG is instrumental in the activation of various protein kinase C (PKC) isoforms, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[1][2][3] The unique composition of SAG, featuring a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid) at the sn-2 position, confers specific biological activities and metabolic fates.[2][3]

Accurate and sensitive quantification of SAG in biological matrices is crucial for understanding its physiological and pathological roles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the analysis of complex lipids like SAG. This powerful analytical technique offers the high selectivity and sensitivity required to measure low-abundance lipid species in intricate biological samples.

These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The included protocols and diagrams are designed to assist researchers in developing and implementing robust analytical methods for SAG quantification.

Signaling Pathway of this compound

SAG is a critical component of the phosphoinositide signaling pathway. Its production is typically initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane. This enzymatic cleavage yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG, with SAG being a prominent molecular species of the latter.[2] Upon its generation, SAG remains within the cell membrane, where it recruits and activates PKC isoforms. This activation triggers a downstream cascade of phosphorylation events, ultimately leading to various cellular responses. The signaling is terminated by the conversion of SAG to phosphatidic acid by diacylglycerol kinases (DGKs).

SAG_Signaling_Pathway This compound (SAG) Signaling Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 SAG This compound (SAG) PIP2->SAG PKC Protein Kinase C (PKC) SAG->PKC Activates DGK Diacylglycerol Kinase (DGK) SAG->DGK Substrate for Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates substrates leading to PA Phosphatidic Acid DGK->PA Produces

SAG Signaling Pathway

Experimental Protocols

Sample Preparation: Lipid Extraction

The accurate quantification of SAG begins with efficient extraction from the biological matrix while minimizing degradation and isomerization. The following protocol is a modification of the widely used Bligh and Dyer method, optimized for diacylglycerol analysis.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Deuterated internal standard (e.g., 1-stearoyl-d5-2-arachidonoyl-sn-glycerol)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Glass centrifuge tubes

Protocol:

  • To a glass centrifuge tube containing the biological sample, add the deuterated internal standard.

  • Add 1 mL of methanol and vortex thoroughly to denature proteins.

  • Add 2 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) for LC-MS/MS analysis.

Derivatization (Optional, but Recommended)

To enhance ionization efficiency and improve chromatographic separation, derivatization of the hydroxyl group of SAG can be performed. This also helps to prevent acyl migration.

Materials:

  • Dried lipid extract

  • Derivatizing agent (e.g., N,N-dimethylglycine hydrochloride)

  • Coupling agents (e.g., EDC, DMAP)

  • Anhydrous pyridine

  • Chloroform/Methanol (1:1, v/v)

Protocol:

  • To the dried lipid extract, add a solution of the derivatizing agent, coupling agents in anhydrous pyridine.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding a small volume of water.

  • Re-extract the derivatized lipids using the chloroform/methanol procedure described above.

  • Dry the final extract under nitrogen and reconstitute for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is suitable for the separation of diacylglycerols.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: For SAG, the [M+NH4]+ adduct is commonly monitored. The m/z of the precursor ion for SAG (C41H72O5, MW: 645.01) as the ammonium adduct would be approximately 663.5.

  • Product Ions: The fragmentation of the precursor ion will result in characteristic product ions corresponding to the neutral loss of the stearoyl and arachidonoyl fatty acid chains.

  • Collision Energy: This will need to be optimized for the specific instrument and precursor ion.

Data Presentation

Fragmentation Pattern of this compound

The fragmentation of the [M+NH4]+ precursor ion of SAG in the collision cell of the mass spectrometer primarily involves the neutral loss of the fatty acid chains. The loss of the stearic acid (C18:0) and arachidonic acid (C20:4) moieties results in specific product ions that can be monitored for quantification.

SAG_Fragmentation MS/MS Fragmentation of this compound (SAG) Precursor [SAG + NH4]+ m/z 663.5 Loss_Stearic Loss of Stearic Acid (C18:0) Precursor->Loss_Stearic Loss_Arachidonic Loss of Arachidonic Acid (C20:4) Precursor->Loss_Arachidonic Product_Stearic [M+NH4 - C18:0H - NH3]+ m/z ~379.3 Loss_Stearic->Product_Stearic Product_Arachidonic [M+NH4 - C20:4H - NH3]+ m/z ~341.3 Loss_Arachidonic->Product_Arachidonic

Fragmentation of SAG
Quantitative Data

The following table provides an illustrative example of quantitative results for SAG in different biological samples. The concentrations are typically determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Sample IDSample TypeSAG Concentration (ng/mg protein)Standard Deviation
Control 1Cell Lysate15.21.8
Control 2Cell Lysate18.52.1
Control 3Cell Lysate16.81.5
Treated 1Cell Lysate45.74.2
Treated 2Cell Lysate51.35.5
Treated 3Cell Lysate48.94.9
Tissue 1Brain Homogenate125.611.3
Tissue 2Liver Homogenate78.48.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of SAG can be summarized in the following diagram.

SAG_Workflow Experimental Workflow for SAG Analysis Sample_Collection Sample Collection (Cells, Tissues) Lipid_Extraction Lipid Extraction (Bligh & Dyer based) Sample_Collection->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Workflow for SAG analysis

Conclusion

The methodologies outlined in these application notes provide a robust framework for the sensitive and specific quantification of this compound by LC-MS/MS. Adherence to these protocols will enable researchers to obtain high-quality data, facilitating a deeper understanding of the role of SAG in complex biological systems and its potential as a therapeutic target in drug development. The successful implementation of these methods will contribute to advancing our knowledge of lipid signaling and its implications in health and disease.

References

Application Notes and Protocols for Studying PKC Isoform Activation Using 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a naturally occurring diacylglycerol (DAG) that serves as a key second messenger in cellular signaling. As a potent activator of Protein Kinase C (PKC) isoforms, SAG is an invaluable tool for researchers studying the intricate roles of these kinases in various physiological and pathological processes. SAG contains a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid) at the sn-2 position, a structure that is abundant in the brain and other tissues.[1] This specific acyl chain composition allows for the differential activation of PKC isoforms, providing a more physiologically relevant stimulus compared to synthetic activators like phorbol (B1677699) esters.[2]

These application notes provide detailed protocols for utilizing SAG to investigate the activation of specific PKC isoforms, including conventional (cPKC: α, βI, γ) and novel (nPKC: δ, ε) isoforms. The methodologies cover in-cell stimulation, in vitro kinase assays, and downstream analysis by Western blotting, offering a comprehensive guide for researchers in academia and the pharmaceutical industry.

Data Presentation: Quantitative Analysis of PKC Isoform Activation by SAG

PKC IsoformClassSAG ActivationTypical Concentration Range (in vitro)Reference
PKCα ConventionalPotent ActivatornM to low µM[1][2]
PKCβI ConventionalActivator0-5 µM[3]
PKCγ ConventionalActivator0-5 µM[3]
PKCδ NovelPotent ActivatornM to low µM[1][2]
PKCε NovelPotent ActivatornM to low µM[1][2]

Signaling Pathways and Experimental Workflows

PKC Activation Signaling Pathway

The diagram below illustrates the canonical signaling pathway leading to the activation of conventional and novel PKC isoforms by SAG.

PKC_Activation_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SAG_node 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) PIP2->SAG_node ER Endoplasmic Reticulum IP3->ER Binds to receptor cPKC Conventional PKC (α, β, γ) SAG_node->cPKC Binds to nPKC Novel PKC (δ, ε, η, θ) SAG_node->nPKC Binds to Ca2 Ca2+ ER->Ca2 Releases Ca2->cPKC Binds to Downstream Downstream Substrate Phosphorylation cPKC->Downstream Phosphorylates nPKC->Downstream Phosphorylates

Caption: Canonical signaling pathway of PKC activation by SAG.

Experimental Workflow for Studying PKC Isoform Activation

The following diagram outlines the general workflow for investigating the activation of specific PKC isoforms using SAG in a cellular context.

Experimental_Workflow start Start: Cultured Cells stimulate Stimulate with SAG start->stimulate lyse Cell Lysis stimulate->lyse ip Immunoprecipitation (PKC Isoform-Specific) lyse->ip western Western Blot Analysis (Phospho-PKC Isoform) lyse->western Total Lysate ip->western IP Eluate kinase In Vitro Kinase Assay ip->kinase end End: Data Analysis western->end kinase->end

Caption: Experimental workflow for analyzing PKC isoform activation.

Experimental Protocols

Preparation of this compound (SAG) for Cell Culture

Materials:

Procedure:

  • Stock Solution Preparation:

    • Dissolve SAG in an appropriate solvent such as DMSO or ethanol to prepare a concentrated stock solution. A common stock concentration is 1-10 mg/mL.

    • For example, to prepare a 1 mg/mL stock solution in DMSO, add 1 mg of SAG to 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Note that solutions of SAG may be unstable and should be prepared fresh when possible.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the SAG stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to add the SAG stock solution to the medium dropwise while vortexing or gently mixing to prevent precipitation.

    • The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Prepare a vehicle control with the same final concentration of the solvent.

Cell Stimulation and Lysis for Western Blot Analysis

Materials:

  • Cultured cells of interest

  • SAG working solution

  • Vehicle control (cell culture medium with solvent)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to stimulation, depending on the cell type.

  • Stimulation:

    • Remove the culture medium and replace it with the SAG working solution or the vehicle control.

    • Incubate the cells for the desired time (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator. The optimal stimulation time should be determined empirically.

  • Cell Lysis:

    • After stimulation, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Immunoprecipitation of PKC Isoforms

Materials:

  • Cell lysate

  • PKC isoform-specific primary antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (e.g., lysis buffer without detergents)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Antibody Incubation:

    • To a pre-cleared cell lysate (containing 200-500 µg of total protein), add the PKC isoform-specific primary antibody.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Aspirate the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated protein.

    • Pellet the beads, and the supernatant containing the eluted PKC isoform is ready for Western blot analysis or in vitro kinase assay.

Western Blot Analysis of PKC Isoform Phosphorylation

Materials:

  • Cell lysate or immunoprecipitated PKC

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the PKC isoform of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated PKC signal to the total PKC signal.

In Vitro PKC Kinase Assay

Materials:

  • Recombinant PKC isoform

  • SAG

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase assay buffer (containing MgCl2, CaCl2, DTT)

  • [γ-³²P]ATP or ATP for non-radioactive assays

  • Stop solution (e.g., EDTA)

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix SAG and phosphatidylserine (a common co-factor for PKC) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, recombinant PKC isoform, and the PKC substrate.

    • Initiate the reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay: Detect the phosphorylated substrate using a phospho-specific antibody in an ELISA or Western blot format.

References

Application Notes and Protocols for the Quantification of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol in Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a crucial diacylglycerol (DAG) molecule involved in vital cellular signaling pathways. As a second messenger, it plays a significant role in the activation of various protein kinase C (PKC) isoforms, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3][4] The generation of SAG is primarily mediated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] Furthermore, SAG is a precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), highlighting its importance in neurotransmission and immune function. Given its central role in these signaling cascades, the accurate quantification of SAG in lipid extracts is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

These application notes provide detailed protocols for the extraction and quantification of SAG from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following tables summarize the available quantitative data for this compound (SAG) in various biological samples. It is important to note that comprehensive quantitative data for SAG across a wide range of tissues and cell types is still emerging in the scientific literature.

Table 1: Quantification of this compound (SAG) in Human Cells

Cell TypeConditionConcentrationMethodReference
Human BasophilsStimulated~400 fmol / 10^5 cellsGC-MS[5]

Table 2: Mentions of this compound (DAG 18:0/20:4) in Cancer Cell Lines

Cell LineContextFindingMethodReference
Human Ovarian CancerInvasive MigrationDiacylglycerol Kinase α (DGKα) exhibits specificity for DAG(18:0/20:4)LC-MS/MS based lipidomics[6][7][8]
Lung Cancer (A549)ACSL3 KnockdownDecrease in PI(18:0/20:4), a downstream metabolite of DAG(18:0/20:4)Shotgun Lipidomics[5]

Experimental Protocols

Lipid Extraction from Biological Samples

Two standard methods for the extraction of total lipids from biological samples are the Folch and Bligh & Dyer methods. The choice of method may depend on the sample type and downstream application.

Protocol 1.1: Modified Folch Method

This method is suitable for a wide range of biological samples, including tissues and cell pellets.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Sample (e.g., tissue homogenate, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer if not already in liquid form. For cell pellets, resuspend in phosphate-buffered saline (PBS).

  • Solvent Addition: To your sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 mg of tissue, add 2 mL of the solvent mixture.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the solvent.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL example, this would be 400 µL.

  • Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Phase Collection: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

  • Solvent Evaporation: Transfer the collected lower phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

Protocol 1.2: Bligh & Dyer Method

This method is often preferred for samples with high water content.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: For every 1 mL of aqueous sample, place it in a glass centrifuge tube.

  • Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex well.

  • Addition of Chloroform: Add 1.25 mL of chloroform and vortex well.

  • Addition of Water: Add 1.25 mL of deionized water and vortex well.

  • Phase Separation: Centrifuge the mixture at 1000 x g for 5 minutes to achieve a clear two-phase system.

  • Collection of Organic Phase: The lipids will be in the lower chloroform phase. Carefully collect the lower phase using a glass Pasteur pipette.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in the Folch method.

Quantification of SAG by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of SAG using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound (SAG) analytical standard

  • Deuterated internal standard (e.g., 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol)[9]

  • LC-MS grade acetonitrile, isopropanol, water, and formic acid

LC Conditions (Adapted from a method for related endocannabinoids): [1]

  • Column: ACQUITY UPLC BEH C8 column (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.35 mL/min

  • Gradient: A suitable gradient should be developed to ensure the separation of SAG from other lipid species. A starting point could be a gradient from 60% B to 100% B over 10 minutes, followed by a hold and re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The selection of appropriate MRM transitions is critical for specificity. For SAG (DAG 18:0/20:4), the precursor ion will be the ammonium (B1175870) adduct [M+NH4]+. The product ions will correspond to the neutral loss of the fatty acyl chains.

    • Precursor Ion (Q1): m/z 662.6 ([C41H72O5+NH4]+)

    • Product Ion (Q3) for Stearoyl chain: m/z 377.3 (loss of arachidonic acid + NH3)

    • Product Ion (Q3) for Arachidonoyl chain: m/z 359.3 (loss of stearic acid + NH3)

  • Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the selected transitions.

Quantification:

  • Prepare a calibration curve using the SAG analytical standard over the desired concentration range.

  • Spike a known amount of the deuterated internal standard into all samples, standards, and quality controls before extraction.

  • Calculate the concentration of SAG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for SAG Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (Folch or Bligh & Dyer) sample->extraction Homogenization reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution Evaporation lc_separation UPLC/HPLC Separation reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Peak Integration quantification Concentration Calculation data_analysis->quantification calibration Calibration Curve (SAG Standard) calibration->quantification internal_std Internal Standard (Deuterated SAG) internal_std->extraction Spike-in

Caption: Workflow for the quantification of this compound.

signaling_pathway This compound (SAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) SAG SAG (this compound) PIP2->SAG Hydrolysis PLC PLC (Phospholipase C) PLC->PIP2 PKC PKC Isoforms (e.g., α, δ, ε) SAG->PKC Activation DAGL DAGL (Diacylglycerol Lipase) SAG->DAGL Substrate Cellular_Response Cellular Responses (Proliferation, Apoptosis, etc.) PKC->Cellular_Response Phosphorylation Cascade Two_AG 2-AG (2-Arachidonoylglycerol) DAGL->Two_AG Conversion Endocannabinoid_Signaling Endocannabinoid Signaling Two_AG->Endocannabinoid_Signaling Activation Receptor GPCR / RTK Receptor->PLC Activation Agonist Agonist Agonist->Receptor

References

Application Notes and Protocols: Delivery of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a prominent, naturally occurring diacylglycerol (DAG) species. As a crucial second messenger, it is generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] SAG's primary role is the allosteric activation of Protein Kinase C (PKC) isoforms, which are key regulators in a multitude of cellular processes including cell growth, differentiation, apoptosis, and signal transduction.[1][3] It is a potent activator of several PKC isoforms, including PKCα, PKCδ, PKCε, and PKCγ.[1][4]

The highly lipophilic nature of SAG, conferred by its long fatty acid chains, presents a significant challenge for its use in aqueous-based in vitro assays. It is practically insoluble in water and physiological buffers, which can lead to poor bioavailability, aggregation, and non-specific effects. Therefore, effective delivery methods are essential to ensure that SAG is presented in a monomeric or near-monomeric form to its target proteins in a controlled and reproducible manner.

These application notes provide an overview of common delivery methods for SAG and detailed protocols for its preparation and use in a representative in vitro Protein Kinase C assay.

Methods for SAG Delivery

Several methods can be employed to deliver SAG to in vitro assays, each with distinct advantages and disadvantages. The choice of method depends on the specific experimental requirements, such as the cell type (if applicable), the required concentration of SAG, and the sensitivity of the assay to solvents or other carriers.

  • Direct Solvent Dilution: This is the simplest method, involving the dissolution of SAG in a water-miscible organic solvent, which is then diluted into the aqueous assay buffer.

    • Advantages: Quick and technically straightforward.

    • Disadvantages: Limited by the final concentration of the solvent, which can be toxic to cells or inhibit enzyme activity. SAG may precipitate out of solution upon dilution into the aqueous buffer.

  • Carrier Proteins: Lipids can be complexed with a carrier protein, such as bovine serum albumin (BSA), which can solubilize and transport them in aqueous solutions.[5][6]

    • Advantages: Reduces solvent toxicity and can improve the bioavailability of the lipid.

    • Disadvantages: The presence of a large protein may interfere with some assays. The binding affinity and stoichiometry must be considered.

  • Lipid Vesicles (Liposomes): Incorporating SAG into a phospholipid bilayer is a highly effective method for delivering it to both biochemical assays and cell-based systems. The lipid vesicles can be prepared with other lipids, such as phosphatidylserine (B164497) (PS), which is often a required cofactor for PKC activation.[7][8]

    • Advantages: Provides a more physiologically relevant context for lipid presentation. Protects the lipid from degradation and can be used for cell-based assays where the vesicle can fuse with the cell membrane.

    • Disadvantages: Preparation is more complex and requires specialized equipment (sonicator or extruder). The vesicle composition and size must be carefully controlled and characterized.

Data Presentation

Table 1: Solubility and Storage of SAG
PropertyValueSource(s)
Molecular Weight 645.01 g/mol
Physical Form Liquid
Storage Temperature -20°C or -80°C[3]
Solubility
   Chloroform (B151607)20 mg/mL
   Methyl AcetateSoluble[4]
   Ethanol10 mg/mL[3]
   DMSO~0.3 mg/mL[3]
   PBS (pH 7.2)~0.1 mg/mL[3]
Table 2: Comparison of SAG Delivery Methods
MethodTypical SolventFinal Conc. RangeAdvantagesDisadvantages
Solvent Dilution DMSO, Ethanol0.1 - 10 µMSimple, rapid preparation.Potential for solvent artifacts/toxicity; risk of precipitation.[9]
Carrier Protein Ethanol (for stock)0.1 - 10 µMReduces solvent toxicity; improves solubility.[6]BSA may interfere with the assay; complex preparation.
Lipid Vesicles Chloroform (for film)1 - 5 mol% in vesiclePhysiologically relevant; co-delivery of cofactors (e.g., PS).[10]Complex, multi-step preparation; requires sonication/extrusion.[11]

Experimental Protocols

Protocol 1: Preparation of SAG Stock Solution (Solvent-Based)

This protocol describes the preparation of a concentrated stock solution of SAG in an organic solvent for subsequent dilution into an assay buffer.

Materials:

  • This compound (SAG)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Inert gas (Argon or Nitrogen)

  • Glass vial with Teflon-lined cap

Procedure:

  • Warm the vial of SAG to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, transfer a known amount of SAG to a clean glass vial.

  • Add the appropriate volume of solvent (e.g., DMSO or Ethanol) to achieve a desired stock concentration (e.g., 1-10 mM).

  • Cap the vial tightly and vortex thoroughly until the SAG is completely dissolved.

  • Store the stock solution at -20°C or -80°C under the inert gas to prevent oxidation. When needed, dilute the stock directly into the assay buffer, ensuring the final solvent concentration remains low (typically <0.5%).

Protocol 2: Preparation of SAG-Containing Lipid Vesicles

This protocol details the preparation of small unilamellar vesicles (SUVs) containing SAG and phosphatidylserine (PS) using the thin-film hydration method followed by sonication. These vesicles are suitable for activating PKC.

Materials:

  • This compound (SAG)

  • L-α-phosphatidylserine (PS) (e.g., from bovine brain)

  • Chloroform (HPLC grade)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • Round-bottom flask or glass test tube

  • Rotary evaporator or inert gas stream (Argon or Nitrogen)

  • Vacuum pump

  • Bath sonicator

Procedure:

  • Lipid Mixture Preparation: In a glass round-bottom flask, combine the desired lipids dissolved in chloroform. For a standard PKC activation mix, a molar ratio of 96:4 (PS:SAG) or a specific concentration like 0.5 mg/mL PS and 20 µg/mL SAG is often used.

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[11] Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of inert gas.[11]

  • Drying: Dry the lipid film thoroughly under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]

  • Hydration: Add the desired volume of aqueous assay buffer to the dried lipid film. Hydrate the film by vortexing vigorously for several minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).[7]

  • Sonication: Place the vessel containing the MLV suspension in a bath sonicator. Sonicate at a temperature above the lipid transition temperature until the suspension becomes clear or translucent (typically 10-30 minutes).[9][12] This process forms small unilamellar vesicles (SUVs).

  • Storage: Store the resulting vesicle suspension on ice for immediate use or at 4°C for short-term storage. For maximal activation, vesicles should be used fresh and may require brief sonication before each use.[13]

Application: In Vitro Protein Kinase C (PKC) Assay

This protocol provides a general framework for measuring the activity of a purified PKC isoform using a radioactive phosphotransferase assay, with activation by SAG-containing lipid vesicles.

Materials:

  • Purified, active PKC enzyme

  • SAG/PS lipid vesicles (prepared as in Protocol 2)

  • PKC substrate (e.g., Histone H1 or a specific peptide substrate)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10X ATP solution (1 mM cold ATP in buffer)

  • Stopping Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix for the required number of reactions. For each 50 µL reaction, combine:

    • 25 µL of 2X Kinase Assay Buffer

    • 5 µL of PKC substrate (e.g., 1 mg/mL stock)

    • 5 µL of SAG/PS lipid vesicles (sonicate briefly before adding)[14]

    • 5 µL of purified PKC enzyme (diluted in enzyme dilution buffer)

    • Include a control reaction without lipid vesicles to measure basal activity.

  • Prepare ATP Mix: Prepare a 10X [γ-³²P]ATP working solution by mixing cold ATP and radioactive ATP to achieve a final concentration of 100 µM in the assay with a specific activity of 200-500 cpm/pmol.

  • Initiate Reaction: Pre-incubate the reaction mix at 30°C for 3-5 minutes.[13]

  • Start the kinase reaction by adding 5 µL of the 10X [γ-³²P]ATP mix to each tube. Mix gently.

  • Incubation: Incubate the reactions at 30°C for 10-20 minutes. Ensure the reaction is within the linear range for your enzyme.[14]

  • Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[14]

  • Washing: Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid. Wash several times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) to dry the papers.[14]

  • Quantification: Place each dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the kinase activity in pmol of phosphate (B84403) transferred per minute per mg of enzyme, after subtracting the background (no enzyme control) and basal (no lipid activator control) counts.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 2. Hydrolysis DAG SAG (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active PKC (active) DAG->PKC_active 4. Recruitment & Activation PKC_mem PKC (inactive) PKC_mem->PKC_active Substrate Substrate Protein PKC_active->Substrate 5. Phosphorylation Ca Ca²⁺ IP3->Ca 3. Release from ER Ca->PKC_active pSubstrate Phosphorylated Substrate Substrate->pSubstrate [Cellular Response] [Cellular Response] pSubstrate->[Cellular Response] 6. Ligand Ligand Ligand->GPCR 1. Activation

Caption: Canonical signaling pathway showing SAG activation of Protein Kinase C (PKC).

G start Start: Lipids in Chloroform film 1. Evaporate Solvent (Nitrogen Stream or Rotary Evaporator) start->film PS + SAG dry 2. Dry Under High Vacuum film->dry Thin Lipid Film hydrate 3. Hydrate with Aqueous Buffer dry->hydrate Dried Film sonicate 4. Sonicate (Bath Sonicator) hydrate->sonicate Multilamellar Vesicles (MLVs) end End: SAG-containing SUVs sonicate->end Small Unilamellar Vesicles (SUVs) G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification prep_enzyme Prepare Enzyme & Substrate mix 1. Combine Enzyme, Substrate, & Lipids prep_enzyme->mix prep_lipids Prepare SAG/PS Vesicles prep_lipids->mix prep_atp Prepare [γ-³²P]ATP Mix start 3. Initiate with [γ-³²P]ATP prep_atp->start incubate1 2. Pre-incubate at 30°C mix->incubate1 incubate1->start incubate2 4. Incubate at 30°C (10-20 min) start->incubate2 stop 5. Spot onto P81 Paper incubate2->stop wash 6. Wash Papers stop->wash count 7. Scintillation Counting wash->count analyze 8. Calculate Activity count->analyze

References

Application Notes and Protocols: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) as a Tool to Investigate Endocannabinoid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a vast array of physiological processes, including pain, mood, appetite, and memory.[1] The primary mediators of the ECS are endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation.[1][2] 2-Arachidonoylglycerol (B1664049) (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both CB1 and CB2 cannabinoid receptors.[3][4]

2-AG is synthesized "on-demand" from membrane phospholipids (B1166683) in response to cellular stimulation.[5] The canonical pathway involves the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to produce inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][5] Specifically, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is the most abundant molecular species of DAG generated from PIP2 in neural tissues.[3][6][7] This specific DAG is then hydrolyzed by diacylglycerol lipase (B570770) (DAGL), primarily the alpha isoform (DAGLα) in the CNS, to produce 2-AG.[8][9][10]

Given its role as the direct biosynthetic precursor to 2-AG, SAG is an invaluable tool for researchers studying the endocannabinoid system.[4][7] It allows for the targeted investigation of 2-AG synthesis, the activity of DAGL enzymes, and the downstream consequences of elevated 2-AG levels in various experimental paradigms. These application notes provide an overview and detailed protocols for utilizing SAG in endocannabinoid research.

Application Notes

Application 1: In Vitro Characterization of Diacylglycerol Lipase (DAGL) Activity

SAG is the natural substrate for DAGLα and DAGLβ, making it the ideal molecule for in vitro enzymatic assays.[11] These assays are fundamental for characterizing the kinetic properties of DAGL enzymes and for screening potential inhibitors. By using SAG in a controlled environment with purified enzymes or membrane preparations expressing DAGL, researchers can precisely measure the rate of 2-AG production. This is critical for drug development efforts aimed at modulating 2-AG signaling by targeting its primary synthesis enzyme.[12] Assays can be designed to detect the formation of 2-AG or the depletion of SAG, often using fluorescence-based methods or liquid chromatography-mass spectrometry (LC-MS/MS).[12][13]

Application 2: Investigating 2-AG Mediated Signaling in Cell-Based Assays

Introducing SAG directly to cultured cells provides a method to bypass upstream signaling events (like GPCR activation of PLC) and specifically stimulate the production of 2-AG via endogenous DAGL. This allows for the precise study of the downstream effects of 2-AG signaling, such as the activation of cannabinoid receptors (CB1 and CB2) and subsequent cellular responses.[14][15] For example, loading neurons with SAG can induce 2-AG-dependent retrograde signaling, leading to the suppression of neurotransmitter release, which can be measured using electrophysiological techniques.[14] This approach is crucial for dissecting the specific contribution of 2-AG to various cellular processes, independent of other signaling molecules generated alongside DAG.

Application 3: Probing Synaptic Plasticity in Ex Vivo Preparations

In brain slice preparations, SAG can be used to probe the mechanisms of endocannabinoid-mediated synaptic plasticity, such as depolarization-induced suppression of excitation (DSE). Studies have shown that loading SAG into postsynaptic neurons in striatal or amygdala slices, combined with postsynaptic depolarization, triggers a reduction in excitatory synaptic currents.[14] This effect is dependent on both DAGL activity and presynaptic CB1 receptor activation, confirming that the supplied SAG is converted to 2-AG, which then acts as a retrograde messenger.[14] This application provides a powerful way to investigate the molecular machinery of 2-AG synthesis and its role in regulating synaptic strength.

Application 4: Validating the 2-AG Biosynthetic Pathway In Vivo

While direct in vivo administration of SAG for behavioral studies is complex, its measurement provides critical validation in genetic models. For instance, in DAGLα knockout (DAGLα−/−) mice, a significant reduction in brain 2-AG levels is observed, which is accompanied by a concurrent and substantial increase in SAG levels.[4] This finding provides in vivo evidence that SAG is the primary physiological precursor for the majority of brain 2-AG and confirms DAGLα as the key enzyme in this conversion.[4] Analyzing the levels of both SAG and 2-AG is therefore essential for studies involving genetic or pharmacological manipulation of the endocannabinoid system.

Quantitative Data Summary

Quantitative data from studies utilizing SAG are crucial for experimental design and interpretation. The tables below summarize key findings.

Table 1: Kinetic Parameters of Diacylglycerol Lipase (DAGL) Activity with SAG Substrate.

Enzyme Source Substrate Concentration Apparent Km Vmax Reference
DAGL-α-overexpressing membranes Varied SAG concentrations 150 ± 25 µM 11 ± 0.7 nmol/mg/min [12]

| Nuclear matrix from adult rat cortex | 200 µM SAG (fixed) | ~158 µM (referenced) | Not determined |[16] |

Table 2: Endocannabinoid and Precursor Levels in DAGLα Knockout (KO) Mouse Forebrain.

Genotype 2-AG Level (vs. WT) SAG Level (vs. WT) Sex Reference
DAGLα-/- Significantly Reduced (p<0.05) Significantly Increased (p<0.0001) Male [4]

| DAGLα-/- | Significantly Reduced (p<0.0001) | Significantly Increased (p<0.001) | Female |[4] |

Table 3: Effect of Intracellular SAG Loading on Synaptic Transmission.

Brain Region Experimental Condition Effect on Excitatory Postsynaptic Current (EPSC) Effect on Paired Pulse Ratio (PPR) CB1R-Dependence Reference
Dorsolateral Striatum SAG loading + Depolarization (-50 mV) Decrease Increase Yes [14]
Basolateral Amygdala SAG loading + Depolarization (-50 mV) Decrease Increase Yes [14]
Dorsolateral Striatum SAG loading at -80 mV No significant effect No significant effect N/A [14]

| Dorsolateral Striatum | SAG loading + THL (DAGL inhibitor) at -50 mV | Blocked decrease | Blocked increase | Yes |[14] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving SAG and 2-AG.

G cluster_membrane Plasma Membrane cluster_receptor Postsynaptic Neuron PIP2 PIP2 SAG 1-Stearoyl-2-Arachidonoyl -sn-Glycerol (SAG) PIP2->SAG Generates DAGL DAGLα / β SAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesizes GPCR GPCR (e.g., mGluR1/5) PLC PLCβ GPCR->PLC Activates PLC->PIP2 Hydrolyzes Ca Ca²⁺ Influx Ca->PLC Enhances

Caption: Canonical pathway for 2-AG synthesis via SAG.

G cluster_degradation Primary Degradation cluster_metabolism Other Metabolic Fates TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL TwoAG->MAGL FAAH FAAH TwoAG->FAAH ABHD ABHD6 / ABHD12 TwoAG->ABHD COX2 COX-2 TwoAG->COX2 Products Arachidonic Acid + Glycerol (B35011) MAGL->Products Hydrolyzes FAAH->Products Hydrolyzes ABHD->Products Hydrolyzes PGG Prostaglandin Glycerol Esters COX2->PGG Oxidizes to

Caption: Major degradation and metabolic pathways of 2-AG.

Experimental Protocols

Protocol 1: In Vitro DAGL Activity Assay using a Natural Substrate (SAG)

This protocol is adapted from fluorescence-based assays used to screen for DAGL inhibitors.[12] It measures the production of glycerol from the sequential hydrolysis of SAG by DAGL and then 2-AG by monoacylglycerol lipase (MAGL).

Materials:

  • This compound (SAG)

  • Membrane preparations from cells overexpressing DAGLα (e.g., HEK293 cells)

  • Recombinant MAGL

  • Glycerol assay kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)

  • Assay Buffer: Tris-HCl or similar, pH 7.4

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence detection (e.g., Ex/Em ~530/590 nm for Amplex Red)

  • DAGL inhibitor (e.g., KT109, THL) for control[12][14]

Procedure:

  • Prepare SAG Substrate: Prepare a stock solution of SAG in a suitable organic solvent. For the assay, create a working solution by emulsifying SAG in the assay buffer.

  • Prepare Reagents: Reconstitute all components of the glycerol assay kit according to the manufacturer's instructions. Prepare a master mix containing all components except the enzyme source.

  • Set up Assay Plate:

    • Test Wells: Add DAGLα-expressing membrane preparations (e.g., 10-50 µg/mL protein) to the wells.[12][16]

    • Negative Control Wells: Add membrane preparations from mock-transfected cells.

    • Inhibitor Control Wells: Pre-incubate DAGLα-expressing membranes with a known DAGL inhibitor (e.g., 100 nM KT109 or 10 µM THL) for 20-30 minutes before adding to wells.[12][16]

  • Initiate Reaction: Add the SAG substrate to all wells to initiate the reaction. A final concentration near the Km (e.g., 150-200 µM) is recommended.[12][16]

  • Incubation: Incubate the plate at 37°C. The reaction time should be within the linear range of 2-AG production (e.g., 5-45 minutes).[16]

  • Add Detection Reagents: Add the glycerol detection master mix and recombinant MAGL to all wells. The MAGL will hydrolyze the 2-AG produced by DAGL, releasing glycerol, which is then detected by the coupled enzyme reaction.

  • Measure Fluorescence: Incubate for a further 20-30 minutes to allow for color/fluorescence development. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (from mock-control wells) from all readings. Calculate the rate of glycerol production, which corresponds to DAGL activity. Plot the activity against inhibitor concentrations to determine IC50 values.

G start Prepare Reagents (SAG, DAGLα membranes, Assay Mix) plate Plate Setup (Test, Negative, Inhibitor Controls) start->plate initiate Initiate Reaction (Add SAG Substrate) plate->initiate incubate Incubate at 37°C (e.g., 30 min) initiate->incubate detect Add Detection Mix (MAGL + Glycerol Assay Kit) incubate->detect read Measure Fluorescence detect->read analyze Data Analysis (Calculate Activity, IC₅₀) read->analyze

Caption: Experimental workflow for an in vitro DAGL activity assay.

Protocol 2: Electrophysiological Recording of SAG-Induced Retrograde Signaling

This protocol describes how to use SAG to induce and measure 2-AG-mediated retrograde signaling in acute brain slices, based on methods from electrophysiology studies.[14]

Materials:

  • Acute brain slice preparation (e.g., from mouse striatum or amygdala)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipette solution (internal solution)

  • SAG

  • CB1 receptor antagonist (e.g., AM251)[17]

  • DAGL inhibitor (e.g., tetrahydrolipstatin, THL)[14]

  • Electrophysiology rig for whole-cell patch-clamp recording

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest according to standard protocols. Allow slices to recover in oxygenated aCSF.

  • Prepare Internal Solution: Prepare the patch pipette internal solution. For the experimental condition, dissolve SAG directly into the internal solution. A vehicle control internal solution (without SAG) should also be prepared.

  • Obtain Whole-Cell Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain a stable whole-cell voltage-clamp recording from a postsynaptic neuron (e.g., a medium spiny neuron in the striatum).

  • Baseline Recording: Record baseline evoked excitatory postsynaptic currents (eEPSCs) for 5-10 minutes by stimulating afferent fibers. Hold the neuron at a hyperpolarized potential (e.g., -80 mV) where 2-AG synthesis is minimal.

  • Induce 2-AG Synthesis: After establishing a stable baseline, depolarize the postsynaptic neuron to a potential that allows for calcium influx (e.g., -50 mV). In cells loaded with SAG via the patch pipette, this depolarization will trigger DAGL-dependent 2-AG synthesis.[14]

  • Record Synaptic Depression: Continue to record eEPSCs for 15-20 minutes following depolarization. In the presence of SAG, a progressive decrease in eEPSC amplitude should be observed, indicative of retrograde 2-AG signaling. Monitor the paired-pulse ratio (PPR); an increase in PPR suggests a presynaptic mechanism of inhibition.

  • Pharmacological Controls:

    • CB1R-Dependence: In a separate experiment, bath-apply a CB1 receptor antagonist (e.g., AM251) before and during the SAG-loading and depolarization protocol. The absence of synaptic depression confirms the effect is mediated by CB1 receptors.

    • DAGL-Dependence: Perform the experiment in the presence of a bath-applied DAGL inhibitor (e.g., THL). The lack of depression confirms that the effect requires the conversion of SAG to 2-AG.[14]

  • Data Analysis: Normalize eEPSC amplitudes to the baseline period. Compare the magnitude of depression between the SAG-loaded, vehicle control, and pharmacology control groups.

G slice Prepare Acute Brain Slice patch Patch Neuron with SAG-containing Internal Solution slice->patch baseline Record Baseline eEPSCs (at -80 mV) patch->baseline controls Perform Controls (Vehicle, CB1 Antagonist, DAGL Inhibitor) patch->controls Parallel Experiments depolarize Depolarize Neuron (to -50 mV to trigger 2-AG synthesis) baseline->depolarize record Record eEPSC Depression & Increased PPR depolarize->record analyze Analyze Synaptic Depression record->analyze controls->analyze

Caption: Workflow for studying SAG-induced retrograde signaling.

Protocol 3: Quantification of SAG and 2-AG by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of SAG and 2-AG from biological samples (tissues or cells), which is essential for validating the results of experiments using SAG.

Materials:

  • Biological sample (e.g., brain tissue, cultured cells)

  • Internal standards (deuterated 2-AG and a suitable deuterated DAG)

  • Solvents: Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

  • Solid Phase Extraction (SPE) columns (e.g., silica (B1680970) gel)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Collection & Homogenization: Rapidly collect and weigh the tissue or cell pellet. Immediately homogenize in cold methanol containing the deuterated internal standards.[18] This stops enzymatic activity and begins the extraction.

  • Lipid Extraction (Folch Method):

    • Add chloroform and water to the homogenate to achieve a final ratio of 2:1:1 (Chloroform:Methanol:Water).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase, which contains the lipids.[18]

  • Purification (Optional but Recommended):

    • Dry the organic phase under a gentle stream of nitrogen.

    • Resuspend the lipid extract in a non-polar solvent and apply it to a silica gel SPE column for purification to separate different lipid classes.

    • Elute the diacylglycerol (containing SAG) and monoacylglycerol (containing 2-AG) fractions using appropriate solvent mixtures.

  • Sample Preparation for LC-MS/MS:

    • Dry the purified fractions under nitrogen.

    • Reconstitute the sample in the mobile phase (e.g., methanol/chloroform 1:1) for injection.[18]

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a reverse-phase C18 column with a gradient elution to separate SAG and 2-AG.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for SAG, 2-AG, and their respective internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of SAG and 2-AG in the original sample by comparing the area ratios to a standard curve generated with known amounts of each compound. Note: Due to the isomerization of 2-AG to 1-AG, care must be taken during sample preparation to minimize this conversion, and chromatographic methods should be able to resolve the two isomers.[19][20]

References

Application Notes and Protocols for 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a biologically active diacylglycerol (DAG) that plays a crucial role in cellular signaling. As an endogenous activator of Protein Kinase C (PKC), SAG is instrumental in a variety of signal transduction pathways that regulate cell growth, differentiation, apoptosis, and other vital cellular processes. Its involvement in these pathways makes it a significant molecule for research in oncology, immunology, and neurobiology. Accurate and consistent preparation of SAG stock solutions is paramount for obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of SAG stock solutions for research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₁H₇₂O₅[1]
Molecular Weight 645.0 g/mol [1]
Purity ≥95%
Solubility in Ethanol (B145695) Soluble[2]
Solubility in DMSO 5 mg/mL[2]
Storage Temperature -20°C[2]
Stability Stock solutions are stable for up to 3 months at -20°C.[2]

Experimental Protocols

Materials
  • This compound (SAG) powder

  • Anhydrous ethanol (200 proof, molecular biology grade)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (molecular biology grade)

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparation of SAG Stock Solution in Ethanol

This protocol describes the preparation of a 10 mg/mL stock solution of SAG in ethanol.

  • Preparation: Work in a clean, dry environment, preferably a laminar flow hood, to minimize contamination. Ensure all glassware and equipment are clean and dry.

  • Weighing SAG: Carefully weigh the desired amount of SAG powder using an analytical balance. For a 10 mg/mL stock solution, you would weigh 10 mg of SAG.

  • Solvent Addition: Transfer the weighed SAG powder to a sterile amber glass vial. Using a calibrated micropipette, add the appropriate volume of anhydrous ethanol. For 10 mg of SAG, add 1 mL of ethanol.

  • Dissolution: Cap the vial tightly and vortex the solution at room temperature until the SAG is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions in ethanol are reported to be stable for up to 3 months when stored properly.

Protocol for Preparation of SAG Stock Solution in DMSO

This protocol describes the preparation of a 5 mg/mL stock solution of SAG in DMSO.

  • Preparation: As with the ethanol protocol, work in a sterile and dry environment.

  • Weighing SAG: Accurately weigh the desired amount of SAG powder. For a 5 mg/mL stock solution, you would weigh 5 mg of SAG.

  • Solvent Addition: Transfer the SAG powder to a sterile amber glass vial. Add the calculated volume of anhydrous DMSO. For 5 mg of SAG, add 1 mL of DMSO.

  • Dissolution: Securely cap the vial and vortex thoroughly until the SAG is fully dissolved. The resulting solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber vials or tubes. Store the aliquots at -20°C.

Note on Stability: While some sources suggest stability for up to 3 months, it is best practice to prepare fresh stock solutions regularly and to be aware that the material may isomerize during storage.

Mandatory Visualizations

Experimental Workflow for SAG Stock Solution Preparation

G Experimental Workflow for SAG Stock Solution Preparation cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage prep Prepare sterile workspace and materials weigh Accurately weigh SAG powder prep->weigh add_solvent Add appropriate solvent (Ethanol or DMSO) weigh->add_solvent vortex Vortex until completely dissolved add_solvent->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C in amber vials aliquot->store

Caption: Workflow for preparing SAG stock solutions.

Diacylglycerol (DAG) Signaling Pathway

G Diacylglycerol Signaling Pathway receptor G-protein coupled receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., SAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream phosphorylates targets leading to ca2 Ca2+ release er->ca2 ca2->pkc co-activates

Caption: Simplified DAG signaling pathway.

References

Application of 1-Stearoyl-2-arachidonoyl-sn-glycerol in Calcium Signaling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a vital, naturally occurring diacylglycerol (DAG) that functions as a second messenger in a multitude of cellular signaling pathways. As a key product of phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), SAG plays a critical role in modulating intracellular calcium ([Ca²⁺]i) homeostasis. Its unique structure, featuring a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, confers specific biological activities, making it an indispensable tool for studying calcium signaling.

These application notes provide a comprehensive guide to utilizing SAG in calcium signaling research. We detail its mechanism of action, offer quantitative data on its effects, and provide detailed protocols for its application in cell-based assays.

Mechanism of Action

The primary role of SAG in calcium signaling is twofold: the activation of Protein Kinase C (PKC) isoforms and the direct gating of specific Transient Receptor Potential Canonical (TRPC) channels.

  • PKC-Dependent Pathway: Upon its generation at the plasma membrane, SAG binds to and activates conventional (cPKC) and novel (nPKC) isoforms of PKC. Activated PKC can then phosphorylate a variety of downstream targets, including ion channels and pumps, that modulate intracellular calcium levels. This can occur through both the potentiation of calcium release from intracellular stores and the regulation of calcium influx across the plasma membrane.

  • PKC-Independent Pathway (Direct Channel Activation): SAG has been shown to directly activate certain TRPC channels, specifically TRPC3 and TRPC6, in a manner independent of PKC activity.[1] This direct gating leads to an influx of cations, including Ca²⁺, thereby contributing to the rise in cytosolic calcium concentration.

The generation of SAG is concurrent with the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium. The interplay between this IP₃-mediated release and SAG-mediated influx and modulation results in complex and finely-tuned intracellular calcium signals.

Data Presentation

The following table summarizes quantitative data on the application of SAG in calcium signaling studies, compiled from various research findings.

Cell TypeSAG ConcentrationObserved Effect on Intracellular CalciumKey Findings
Embryonic Spinal Neurons100 nMIncreased frequency of Ca²⁺ spikes.Effect was blocked by the Smoothened antagonist cyclopamine, indicating an interaction with the Hedgehog signaling pathway in this context.
Airway Smooth Muscle Cells0.3 - 3 µMAugmentation of nonselective cation channel (NSCC) activity, leading to increased Ca²⁺ influx.Demonstrates the role of SAG in modulating cation channel activity.[2]
Various (in vitro PKC assays)Nanomolar (nM) rangePotent activation of PKCα, PKCε, and PKCδ.Highlights the high affinity of SAG for specific PKC isoforms.[3]
HEK293 cells (expressing hTRPC3/6)Micromolar (µM) rangeDirect activation of TRPC3 and TRPC6 channels, leading to cation influx.Establishes a PKC-independent mechanism for SAG-induced calcium entry.

Experimental Protocols

Protocol 1: Preparation of this compound (SAG) Stock Solution

Materials:

  • This compound (SAG)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of SAG to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of SAG in anhydrous DMSO. A common stock concentration is 10-20 mM. For example, to prepare a 10 mM stock solution of SAG (Molecular Weight: 645.01 g/mol ), dissolve 6.45 mg of SAG in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: SAG is a lipid and may be prone to oxidation. Handle it with care and use high-quality solvents.

Protocol 2: Calcium Imaging of SAG-Induced Signaling in Cultured Cells using Fluo-4 AM

This protocol provides a general framework for measuring changes in intracellular calcium in response to SAG stimulation using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cultured cells of interest (e.g., HEK293, HeLa, primary neurons)

  • Glass-bottom imaging dishes or 96-well black, clear-bottom plates

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • SAG stock solution (from Protocol 1)

  • Ionomycin (positive control)

  • EGTA (chelator for determining minimum fluorescence)

Procedure:

1. Cell Preparation: a. Plate cells onto glass-bottom dishes or appropriate imaging plates 24-48 hours prior to the experiment to achieve 70-80% confluency on the day of imaging. b. On the day of the experiment, aspirate the culture medium.

2. Loading with Calcium Indicator: a. Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, first mix a 1 mM Fluo-4 AM stock in DMSO with an equal volume of 20% Pluronic F-127. Then, dilute this mixture into serum-free culture medium or HBSS with Ca²⁺ and Mg²⁺. b. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. c. After incubation, gently wash the cells twice with warm HBSS with Ca²⁺ and Mg²⁺ to remove excess dye. d. Add fresh HBSS with Ca²⁺ and Mg²⁺ to the cells and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

3. Calcium Imaging and SAG Stimulation: a. Mount the imaging dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging (with appropriate filter sets for Fluo-4: excitation ~494 nm, emission ~516 nm). b. Begin image acquisition to establish a stable baseline fluorescence for 1-2 minutes. c. To apply SAG, prepare a working solution at the desired final concentration in HBSS. For example, to achieve a final concentration of 1 µM SAG from a 10 mM stock, perform a serial dilution. Gently add the SAG working solution to the imaging dish. d. Continue to record the fluorescence intensity for several minutes to capture the full calcium response (rise and decay phases).

4. Data Acquisition and Analysis: a. Record images at regular intervals (e.g., every 1-5 seconds). b. After the experiment, perform a calibration to determine the minimum (F_min) and maximum (F_max) fluorescence. Add a calcium-free HBSS containing EGTA (e.g., 5 mM) to obtain F_min, followed by the addition of a calcium ionophore like Ionomycin (e.g., 5-10 µM) in the presence of high extracellular calcium to obtain F_max. c. For each cell or region of interest (ROI), calculate the change in fluorescence over baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. d. Analyze key parameters of the calcium response, such as peak amplitude, time to peak, and duration of the response.

Mandatory Visualizations

SAG_Signaling_Pathway Receptor G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SAG 1-Stearoyl-2-arachidonoyl -sn-glycerol (SAG) PIP2->SAG IP3R IP3 Receptor IP3->IP3R Binds & Activates PKC Protein Kinase C (PKC) SAG->PKC Activates TRPC TRPC3/6 Channels SAG->TRPC Directly Activates Ca_release IP3R->Ca_release ER Endoplasmic Reticulum (ER) Ca²⁺ Store ER->Ca_release Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_release->Cytosolic_Ca Release Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) PKC->Downstream Phosphorylates Targets Ca_influx TRPC->Ca_influx Ca_influx->Cytosolic_Ca Influx Cytosolic_Ca->Downstream

Caption: SAG-Mediated Calcium Signaling Pathway.

Calcium_Imaging_Workflow start Start cell_prep 1. Cell Preparation - Plate cells on imaging dish - Grow to 70-80% confluency start->cell_prep dye_loading 2. Calcium Indicator Loading - Prepare Fluo-4 AM loading solution - Incubate cells with dye (30-60 min) cell_prep->dye_loading wash_deester 3. Wash & De-esterification - Wash cells to remove excess dye - Incubate for de-esterification (30 min) dye_loading->wash_deester imaging_setup 4. Imaging Setup - Mount dish on fluorescence microscope wash_deester->imaging_setup baseline 5. Baseline Recording - Acquire images for 1-2 minutes imaging_setup->baseline stimulate 6. Stimulation with SAG - Add SAG at desired concentration baseline->stimulate record_response 7. Record Calcium Response - Continue image acquisition stimulate->record_response analysis 8. Data Analysis - Define Regions of Interest (ROIs) - Calculate ΔF/F₀ record_response->analysis end End analysis->end

Caption: Experimental Workflow for Calcium Imaging with SAG.

References

Troubleshooting & Optimization

preventing isomerization of 1-stearoyl-2-arachidonoyl-sn-glycerol to 1,3-isomer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) to its inactive 1,3-isomer. Maintaining the isomeric purity of 1,2-diacylglycerols like SAG is critical, as only the sn-1,2 configuration is biologically active in signaling pathways.

Troubleshooting Guide

Issue: Inconsistent or no biological activity observed in assays using SAG.

Possible Cause Recommended Action
Isomerization of SAG to the inactive 1,3-isomer. 1. Verify Storage Conditions: Confirm that SAG has been stored at -80°C in a solution of methyl acetate (B1210297) or a suitable organic solvent, under an inert atmosphere (argon or nitrogen).[1] 2. Check Handling Procedures: Ensure that the compound was allowed to warm to room temperature before opening the vial to prevent condensation. Use glass, stainless steel, or Teflon-lined labware for all transfers. 3. Analyze Isomeric Purity: Use HPLC or GC-MS to determine the ratio of 1,2- to 1,3-isomers in your stock solution. Refer to the Experimental Protocols section for detailed methods.
Degradation of SAG. 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. 2. Use Freshly Prepared Solutions: For aqueous buffers, prepare solutions immediately before use. SAG is unstable in aqueous solutions and should be used promptly.[2]
Incorrect Solvent for Assay. 1. Review Solubility Data: Ensure the solvent used in your assay is compatible with SAG and does not promote isomerization. Polar solvents are generally preferred over non-polar solvents for stability.[3][4][5] 2. Solubility of SAG: - Ethanol: 10 mg/ml[1] - DMSO: 0.3 mg/ml[1] - DMF: 0.2 mg/ml[1] - PBS (pH 7.2): 0.1 mg/ml[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (SAG) isomerization?

A1: The primary cause of isomerization is acyl migration, a spontaneous process where the acyl chain at the sn-2 position moves to the sn-3 position, converting the biologically active 1,2-diacylglycerol to the inactive 1,3-diacylglycerol. This process is accelerated by several factors, including elevated temperature, deviation from neutral pH, and the presence of certain solvents.[2]

Q2: How does temperature affect the stability of SAG?

A2: Temperature significantly impacts the rate of acyl migration. Higher temperatures promote isomerization. It is crucial to store SAG at -80°C for long-term stability.[1] The rate of isomerization from 1,2-diacylglycerol to the 1,3-isomer increases substantially with temperature.

Q3: What is the recommended procedure for storing and handling SAG?

A3: To ensure the stability of SAG, it should be stored at -80°C in a glass vial under an inert atmosphere (e.g., argon or nitrogen).[1] When preparing to use the compound, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use glass or Teflon-lined labware for handling solutions. For experiments, it is advisable to prepare fresh solutions and use them promptly, especially when working with aqueous buffers.[2]

Q4: Which solvents should be used or avoided to minimize isomerization?

A4: Polar solvents are generally better at preventing acyl migration compared to non-polar solvents.[3][4][5] For example, t-butanol has been shown to be effective at inhibiting isomerization.[4][5] Non-polar solvents like hexane (B92381) can accelerate acyl migration.[3][4][5] When preparing stock solutions, methyl acetate is a common solvent for commercial preparations.[1]

Q5: How does pH influence the isomerization of SAG?

A5: Deviation from a neutral pH can promote the rearrangement of 1,2-diacyl-sn-glycerols to their 1,3-isomers.[2] Therefore, it is recommended to maintain a neutral pH (around 7.0) in aqueous buffers used in experiments with SAG.

Q6: How can I verify the isomeric purity of my SAG sample?

A6: The isomeric purity of SAG can be determined using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[6][7][8] These methods can separate and quantify the 1,2- and 1,3-isomers. Detailed protocols are provided in the Experimental Protocols section.

Q7: What is the biological significance of preventing SAG isomerization?

A7: Only the sn-1,2-diacylglycerol isomer of SAG is biologically active as a second messenger in cellular signaling. It activates various isoforms of Protein Kinase C (PKC) and binds to the Ras activator RasGRP.[9] The 1,3-isomer does not possess these signaling properties. Therefore, isomerization leads to a loss of biological activity and can result in inaccurate or misleading experimental outcomes.

Quantitative Data

Table 1: Effect of Temperature on the Isomerization of 1,2-Diacylglycerol

Temperature (°C)Half-life (t½) of 1,2-DAG
253,425 hours
8015.8 hours

Data adapted from a study on the acyl migration kinetics of long-chain 1,2-diacylglycerols.[10]

Experimental Protocols

Protocol 1: Storage and Handling of this compound (SAG)
  • Long-term Storage: Store the vial of SAG at -80°C in a non-frost-free freezer.[1] The compound is typically supplied in a solution of methyl acetate.

  • Preparation for Use:

    • Before opening, remove the vial from the -80°C freezer and allow it to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture inside the vial, which can promote hydrolysis and isomerization.

    • Once at room temperature, briefly centrifuge the vial to ensure the entire sample is at the bottom.

  • Handling:

    • Open the vial in a clean, dry environment, preferably under an inert gas like argon or nitrogen.

    • Use only glass, stainless steel, or Teflon-lined syringes and pipette tips for transferring the solution. Avoid using plastic containers for storage of organic solutions of SAG.

  • Aliquoting:

    • If the entire amount will not be used at once, it is highly recommended to aliquot the stock solution into smaller, single-use glass vials.

    • Flush the headspace of each aliquot with inert gas before sealing with a Teflon-lined cap.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Prepare working solutions fresh on the day of the experiment.

    • If using an aqueous buffer, add the SAG solution to the buffer immediately before the experiment, ensuring rapid and thorough mixing. Due to the low solubility and stability of SAG in aqueous media, prolonged incubation should be avoided.[2]

Protocol 2: RP-HPLC for Separation of 1,2- and 1,3-Diacylglycerol Isomers

This protocol provides a general method for the separation of diacylglycerol isomers, which can be adapted for SAG.

  • Sample Preparation:

    • Dissolve the SAG sample in the initial mobile phase (e.g., 100% acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.2 µm PTFE syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20-25°C.

    • Detection: UV at 205 nm.[7]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample.

    • The elution order is typically 1,3-diacylglycerol followed by 1,2-diacylglycerol.[7]

    • Quantify the isomers by integrating the peak areas. The relative percentage of each isomer can be calculated from the total peak area of both isomers.

Protocol 3: GC-MS for Analysis of Diacylglycerol Isomers

This method requires derivatization of the diacylglycerols to increase their volatility for gas chromatography.

  • Derivatization (Silylation):

    • Transfer a known amount of the dried lipid extract to a reaction vial.

    • Add 100 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70-80°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS System and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column suitable for high-temperature analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 320°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 340°C at 5°C/min.

      • Hold at 340°C for 10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-800.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 300°C.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • The 1,2- and 1,3-isomers will have different retention times.

    • Identification can be confirmed by their mass spectra. The [M-RCO2CH2]+ ion is a key diagnostic fragment for distinguishing between the isomers.[6]

Visualizations

Experimental_Workflow cluster_storage Storage & Handling cluster_prep Sample Preparation for Analysis cluster_analysis Isomer Analysis cluster_results Data Interpretation Storage Store SAG at -80°C under inert gas Warm Warm to Room Temp before opening Storage->Warm Aliquot Aliquot for single use Warm->Aliquot Dissolve Dissolve in appropriate solvent Aliquot->Dissolve Derivatize Derivatize for GC-MS (Silylation) Dissolve->Derivatize Analysis of volatile derivatives HPLC RP-HPLC Analysis (Isocratic Acetonitrile) Dissolve->HPLC Direct analysis GCMS GC-MS Analysis Derivatize->GCMS Analysis of volatile derivatives Quantify Quantify 1,2- and 1,3-Isomers HPLC->Quantify GCMS->Quantify Assess Assess Biological Activity Quantify->Assess Correlate purity with activity

Caption: Workflow for preventing and detecting SAG isomerization.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) SAG 1,2-SAG (Active) PLC->SAG hydrolyzes PIP2 to PIP2 PIP2 Isomer 1,3-Isomer (Inactive) SAG->Isomer Isomerization (Acyl Migration) PKC Protein Kinase C (PKC) SAG->PKC activates RasGRP RasGRP SAG->RasGRP binds to Downstream Downstream Signaling PKC->Downstream RasGRP->Downstream

Caption: Biological role of 1,2-SAG vs. its inactive 1,3-isomer.

Logical_Relationship Condition Experimental Conditions Temp High Temperature Condition->Temp pH Non-Neutral pH Condition->pH Solvent Non-Polar Solvent Condition->Solvent Isomerization Acyl Migration (1,2 -> 1,3) Temp->Isomerization pH->Isomerization Solvent->Isomerization Loss Loss of Biological Activity Isomerization->Loss Prevention Prevention Measures Storage Low Temperature Storage (-80°C) Prevention->Storage Handling Proper Handling (Inert gas, correct labware) Prevention->Handling Solvent_Choice Use of Polar Solvents Prevention->Solvent_Choice Purity Maintained Isomeric Purity Storage->Purity Handling->Purity Solvent_Choice->Purity

Caption: Factors influencing SAG isomerization and prevention.

References

Technical Support Center: 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound (SAG)?

For optimal stability, SAG should be stored at -80°C in a solution of methyl acetate (B1210297), as supplied by the manufacturer.[1] Under these conditions, it is stable for at least two years.[2] If you need to use a different solvent, it is recommended to prepare fresh solutions and use them promptly, as SAG is unstable in most solutions.[1] For powdered forms, particularly those with unsaturated fatty acids like arachidonic acid, it is crucial to store them at or below -20°C in a glass container with a Teflon-lined cap to prevent degradation from moisture absorption, which can lead to hydrolysis and oxidation.[3][4]

Q2: In which solvents is SAG soluble?

The solubility of SAG varies depending on the solvent. The following table summarizes the approximate solubility in common laboratory solvents.

SolventSolubility
Ethanol (B145695)~10 mg/mL[1][2]
Chloroform~20 mg/mL[5]
DMSO~0.3 mg/mL[1][2]
Dimethylformamide (DMF)~0.2 mg/mL[1][2]
PBS (pH 7.2)~0.1 mg/mL[1][2]

Q3: How should I prepare a stock solution of SAG?

It is recommended to prepare stock solutions in an organic solvent such as ethanol or DMSO.[1] Due to the presence of the polyunsaturated arachidonoyl chain, it is critical to use solvents purged with an inert gas like argon or nitrogen to minimize oxidation.[1] Store stock solutions in glass vials with Teflon-lined caps (B75204) at -80°C.[3][4] Avoid using plastic containers for storage of organic solutions of lipids as plasticizers can leach into the solution.[3][4]

Q4: Can I prepare an aqueous solution of SAG for my cell culture experiments?

Yes, an organic solvent-free aqueous solution can be prepared. To do this, evaporate the organic solvent from a known amount of SAG under a gentle stream of nitrogen. Then, directly dissolve the resulting neat oil in an aqueous buffer, such as PBS (pH 7.2).[1] Vigorous vortexing or sonication may be required to aid dissolution. It is important to note that the solubility in aqueous buffers is low (approximately 0.1 mg/mL in PBS, pH 7.2) and these solutions should be prepared fresh and not stored for more than one day.[1]

Q5: What are the main degradation pathways for SAG?

The two primary degradation pathways for SAG are:

  • Isomerization: The acyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable but biologically inactive 1,3-diacylglycerol isomer.[5][6] This can occur during storage, especially at temperatures above freezing.[5]

  • Oxidation: The arachidonoyl group at the sn-2 position is a polyunsaturated fatty acid (PUFA) with four double bonds, making it highly susceptible to oxidation.[7][8] This can be initiated by exposure to air (oxygen), light, and transition metals.

Troubleshooting Guides

Issue 1: Low or No Biological Activity (e.g., Poor PKC Activation)

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of SAG Verify Integrity: Analyze your SAG stock solution for degradation products (isomerization and oxidation) using HPLC or LC-MS/MS (see Experimental Protocols section).Fresh Preparation: Always prepare fresh dilutions of SAG from a properly stored stock solution for each experiment. Avoid using old solutions.Proper Handling: Minimize exposure of SAG solutions to air and light. Use inert gas (argon or nitrogen) to blanket stock solutions.
Poor Solubility/Precipitation in Media Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low and non-toxic to your cells. Typically, this should be less than 0.1%.Pre-warm Media: When adding the SAG stock solution to your cell culture medium, ensure the medium is at 37°C and mix immediately and thoroughly to prevent precipitation.Sonication: For aqueous preparations, brief sonication can help to create a more uniform dispersion.
Incorrect Assay Conditions Optimize Agonist Concentration: Perform a dose-response curve to determine the optimal concentration of SAG for your specific cell type and assay.Check Other Cofactors: For conventional PKC isoforms, ensure that your assay buffer contains adequate concentrations of calcium and phosphatidylserine (B164497) (PS), as these are required for activation.[9]
Cell Line Specific Issues Confirm PKC Expression: Verify that your cell line expresses the PKC isoforms you are targeting.Check for Endogenous Inhibitors: Some cell types may have high levels of endogenous inhibitors of PKC signaling.
Issue 2: Inconsistent or Variable Results Between Experiments

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent SAG Concentration Accurate Pipetting: Due to the viscous nature of concentrated lipid solutions, ensure accurate and consistent pipetting. Use positive displacement pipettes if available.Vortex Stock Solutions: Before making dilutions, ensure your stock solution is at room temperature and vortexed thoroughly to ensure homogeneity.
Progressive Degradation of Stock Solution Aliquot Stock Solutions: Upon receiving or preparing a stock solution, divide it into small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.Regular Quality Control: Periodically check the purity of your stock solution using an appropriate analytical method (TLC, HPLC, or LC-MS/MS).
Variability in Cell Culture Standardize Cell Passaging: Use cells within a consistent passage number range for your experiments.Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM SAG Stock Solution in DMSO
  • Warm to Room Temperature: Allow the vial of SAG (typically supplied in methyl acetate) to warm to room temperature.

  • Evaporate Solvent: Under a gentle stream of dry nitrogen or argon, evaporate the methyl acetate completely.

  • Add DMSO: Add the required volume of high-purity, anhydrous DMSO (purged with inert gas) to the dried SAG to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution thoroughly until the SAG is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use glass vials with Teflon-lined caps. Overlay the solution with nitrogen or argon before capping. Store the aliquots at -80°C.

Protocol 2: HPLC Method for Separation of 1,2- and 1,3-Diacylglycerol Isomers

This protocol is a general guideline based on established methods for separating diacylglycerol isomers.[10][11][12][13][14]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often effective.[10] A gradient of acetone (B3395972) and acetonitrile can also be employed for more complex mixtures.[13]

  • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

  • Detection: UV detection at 205 nm is suitable as diacylglycerols have a weak chromophore.[10][14] Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used for non-derivatized samples.

  • Elution Order: For a given fatty acid composition, the 1,3-isomer typically elutes before the 1,2-isomer in reversed-phase HPLC.[10][14]

Protocol 3: General Workflow for LC-MS/MS Analysis of SAG and its Degradation Products
  • Lipid Extraction: Extract lipids from the sample (e.g., cell lysate, plasma) using a suitable method like a modified Bligh-Dyer or Folch extraction.

  • Chromatographic Separation: Use a C8 or C18 reversed-phase column with a gradient elution of acetonitrile and water, often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.[15][16]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor for the protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺ or [M+Na]⁺.

    • Fragmentation: For identification and quantification, use tandem mass spectrometry (MS/MS) to monitor specific precursor-to-product ion transitions.

Visualizations

Signaling Pathways of SAG

SAG_Signaling GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SAG_node 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) PIP2->SAG_node PKC Protein Kinase C (PKC) Activation SAG_node->PKC RasGRP RasGRP Activation SAG_node->RasGRP Downstream_PKC Downstream Signaling PKC->Downstream_PKC Downstream_Ras Downstream Signaling (MAPK) RasGRP->Downstream_Ras SAG_Stability_Workflow start SAG Sample (Stock or Experimental) extraction Lipid Extraction start->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis separation Separation of: - SAG (1,2-isomer) - 1,3-isomer - Oxidized products - Free fatty acids analysis->separation quantification Quantification of Peaks separation->quantification conclusion Determine % Purity and Degradation quantification->conclusion PKC_Troubleshooting start Problem: Low/No PKC Activation check_sag Is the SAG solution fresh and properly handled? start->check_sag check_solubility Is SAG precipitating in the culture medium? check_sag->check_solubility No analyze_sag Action: Analyze SAG for degradation (HPLC/LC-MS) check_sag->analyze_sag Yes check_assay Are assay conditions (cofactors, concentration) optimal? check_solubility->check_assay No optimize_solubilization Action: Optimize solubilization protocol check_solubility->optimize_solubilization Yes optimize_assay Action: Titrate SAG and check cofactors check_assay->optimize_assay No solution Solution Found check_assay->solution Yes prepare_fresh Action: Prepare fresh SAG dilutions analyze_sag->prepare_fresh prepare_fresh->solution optimize_solubilization->solution optimize_assay->solution

References

Technical Support Center: Optimizing 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of SAG in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (SAG)?

A1: this compound is a diacylglycerol (DAG) that functions as a second messenger in cellular signaling.[1][2] Its primary role is the activation of Protein Kinase C (PKC) isoforms.[1][2][3] Additionally, SAG can augment the activity of nonselective cation channels (NSCC).[1][2]

Q2: What is a typical concentration range for SAG in cell-based assays?

A2: The optimal concentration of SAG is cell-type and assay-dependent. However, a general starting range is between 0.3 µM and 5 µM. For augmenting nonselective cation channel (NSCC) activity, concentrations of 0.3-3 μM are often used.[1][4] For the activation of various PKC isoforms, a range of 0-5 μM has been shown to be effective.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store SAG?

A3: SAG is unstable in aqueous solutions and prone to isomerization.[2] It is recommended to prepare fresh solutions for each experiment.[2] For stock solutions, dissolve SAG in an organic solvent such as chloroform, ethanol (B145695), or methyl acetate.[3] Cayman Chemical suggests solubility in DMF (0.2 mg/ml), DMSO (0.3 mg/ml), and ethanol (10 mg/ml).[3] Store stock solutions at -20°C or -80°C for long-term stability.[3] When preparing working dilutions, it is crucial to ensure proper mixing and avoid prolonged exposure to aqueous environments before adding to the cells.

Q4: Is SAG cytotoxic to cells?

A4: High concentrations of SAG, like other lipids, can be cytotoxic. The cytotoxicity is cell-line dependent. It is essential to perform a cell viability assay (e.g., MTT, WST-1, or Calcein-AM/Propidium Iodide staining) to determine the non-toxic concentration range for your specific cell line and experimental duration.

Q5: Can SAG be used in combination with other signaling molecules?

A5: Yes. For instance, in some cellular contexts, the activation of PKC by SAG can be synergistic with calcium mobilization. Studies have shown that the combined actions of arachidonic acid and diacylglycerols can lead to a constitutively active form of PKC.[5]

Troubleshooting Guides

Problem Possible Cause Solution
Low or no cellular response to SAG treatment Degraded or isomerized SAG: SAG is unstable in aqueous solutions and can degrade or isomerize to the inactive 1,3-diacylglycerol form.[4]Always prepare fresh dilutions of SAG from a properly stored stock solution for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal concentration: The effective concentration of SAG is highly dependent on the cell type and the specific signaling pathway being investigated.Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your assay.
Poor delivery to cells: Due to its lipophilic nature, SAG may not efficiently incorporate into the cell membrane if not properly prepared.When diluting the stock solution into your aqueous cell culture medium, ensure vigorous mixing or vortexing to create a uniform suspension. The use of a carrier solvent like DMSO at a final concentration of <0.1% is common.
Inconsistent or variable results between experiments Inconsistent SAG preparation: Variability in the preparation of SAG working solutions can lead to inconsistent effective concentrations.Standardize your protocol for preparing and diluting SAG. Always use the same solvent and mixing procedure.
Cell passage number and health: Cells at high passage numbers or in a poor state of health may respond differently to stimuli.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
High background signal or apparent cytotoxicity High concentration of SAG: Excessive concentrations of SAG can lead to non-specific effects and cytotoxicity.Determine the optimal, non-toxic concentration range for your cell line using a cell viability assay.
Solvent toxicity: The organic solvent used to dissolve SAG (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.

Experimental Protocols & Data

Data Presentation: Recommended SAG Concentration Ranges
Cell Type Assay Effective SAG Concentration Reference
Airway smooth muscle cellsNonselective cation channel (NSCC) activity0.3 - 3 µM[1][4]
Various (in vitro)PKCα, PKCδ, PKCγ, PKCε, and PKCβI activation0 - 5 µM[1][4]
Jurkat T-cellsRasGRP binding (Ki)4.49 µM[3]
Detailed Methodologies

1. Preparation of this compound (SAG) Stock Solution

  • Reagent: this compound (powder or in solvent).

  • Solvent: High-purity ethanol, DMSO, or chloroform.

  • Procedure:

    • If starting from a powder, weigh the desired amount of SAG in a sterile, glass vial.

    • Add the appropriate volume of solvent to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly until the SAG is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

2. General Protocol for Cell Treatment with SAG

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the SAG stock solution at room temperature.

    • Dilute the stock solution in serum-free or complete cell culture medium to the desired final concentrations. It is crucial to mix the solution vigorously (e.g., by vortexing) immediately before adding it to the cells to ensure a homogenous suspension.

  • Cell Treatment:

    • Remove the old culture medium from the cells.

    • Add the medium containing the various concentrations of SAG to the respective wells.

    • Include a vehicle control (medium with the same final concentration of the solvent used for the SAG stock).

  • Incubation: Incubate the cells for the desired period (e.g., a few minutes for rapid signaling events like calcium mobilization, or several hours for gene expression or cell viability assays).

3. Protein Kinase C (PKC) Activity Assay

This protocol is a generalized approach. Specific kits may have different procedures.

  • Cell Lysis: After treatment with SAG, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the cell lysate, a PKC-specific substrate peptide, a lipid activator (if required by the kit, which may contain phosphatidylserine), and [γ-³²P]ATP.

    • Initiate the reaction by adding a magnesium/ATP cocktail.

    • Incubate at 30°C for 10-30 minutes.

  • Separation and Detection:

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

4. Calcium Mobilization Assay

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).

    • Incubate at 37°C for 30-60 minutes.

  • Cell Washing: Gently wash the cells to remove excess dye.

  • SAG Addition and Measurement:

    • Use a fluorescence plate reader with kinetic reading capabilities and an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the SAG-containing solution and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

5. Cell Viability Assay (MTT Assay)

  • Cell Treatment: Treat cells with a range of SAG concentrations in a 96-well plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

SAG_Signaling_Pathway GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SAG 1-Stearoyl-2-arachidonoyl -sn-glycerol (SAG) PIP2->SAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) SAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets Ca_release->PKC co-activates

Caption: Signaling pathway involving this compound (SAG).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays prep_stock Prepare SAG Stock Solution prep_working Prepare SAG Working Dilutions prep_stock->prep_working cell_seeding Seed Cells in Appropriate Plates treat_cells Treat Cells with SAG and Vehicle Control cell_seeding->treat_cells prep_working->treat_cells pkc_assay PKC Activity Assay treat_cells->pkc_assay ca_assay Calcium Mobilization Assay treat_cells->ca_assay viability_assay Cell Viability Assay treat_cells->viability_assay

Caption: General experimental workflow for using SAG in cell-based assays.

Troubleshooting_Logic start Experiment Start issue Issue Encountered: Low or Inconsistent Results start->issue check_sag Check SAG Preparation: - Freshly prepared? - Proper solvent? - Vigorous mixing? issue->check_sag First, check reagent check_conc Optimize Concentration: - Perform dose-response - Check literature for cell type issue->check_conc Next, check concentration check_cells Assess Cell Health: - Low passage number? - Logarithmic growth phase? issue->check_cells Then, check cells check_vehicle Verify Vehicle Control: - Is solvent concentration non-toxic? issue->check_vehicle Finally, check controls check_sag->issue If problem persists resolve Issue Resolved check_sag->resolve If issue is here check_conc->issue If problem persists check_conc->resolve If issue is here check_cells->issue If problem persists check_cells->resolve If issue is here check_vehicle->resolve If issue is here

Caption: Logical troubleshooting flow for experiments involving SAG.

References

Technical Support Center: Quantification of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex analytical challenges of SAG measurement.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAG) and why is its quantification important?

A1: this compound (SAG) is a specific type of diacylglycerol (DAG) that acts as a crucial second messenger in various cellular signaling pathways.[1][2] It is formed from the hydrolysis of membrane phospholipids (B1166683) and is known to activate protein kinase C (PKC) isoforms and other signaling proteins, influencing processes like cell growth, apoptosis, and carcinogenesis.[3] Accurate quantification of SAG is vital for understanding its role in both normal physiological processes and disease states, making it a potential biomarker and therapeutic target.[4][5]

Q2: What are the main challenges in accurately quantifying SAG?

A2: The quantification of SAG is fraught with challenges due to its chemical nature. The primary difficulties include:

  • Isomerization: The acyl group on the sn-2 position can migrate to the sn-3 position, converting the biologically active 1,2-DAG into the inactive 1,3-DAG.[1][6] This can occur during sample extraction, storage, and analysis.

  • Oxidation: The arachidonoyl moiety is a polyunsaturated fatty acid (PUFA) with four double bonds, making it highly susceptible to oxidation, which can lead to degradation of the molecule.

  • Matrix Effects: Biological samples are complex mixtures. Co-extracted lipids, especially phospholipids, can interfere with the ionization of SAG in mass spectrometry, a phenomenon known as the matrix effect, leading to inaccurate quantification.[5][7][8]

  • Low Abundance: SAG is often present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for detection and quantification.[6][9]

  • Chromatographic Separation: Separating SAG from other isobaric DAG species (molecules with the same mass but different fatty acid composition) and its positional isomers is analytically demanding.[10]

Q3: Which analytical technique is most suitable for SAG quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the specific and sensitive quantification of SAG.[4][5][7][11][12] This method offers high selectivity by separating SAG from other lipids chromatographically and then using specific mass transitions (Multiple Reaction Monitoring - MRM) for detection. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization to make the DAGs volatile.[13]

Q4: How can I prevent the isomerization of SAG during my experiment?

A4: Minimizing isomerization is critical for accurate results. Key strategies include:

  • Rapid Sample Processing: Process samples as quickly as possible after collection. Immediately quench enzymatic activity, for instance, by using cold solvents or acids.[6]

  • Mild Conditions: Avoid high temperatures and extreme pH during extraction and sample handling, as these conditions promote acyl migration.[9]

  • Derivatization: Chemically derivatizing the free hydroxyl group on the glycerol (B35011) backbone can prevent acyl migration.[1][14] Common derivatizing agents include isocyanates or silylating agents.

  • Proper Storage: Store lipid extracts at low temperatures (-80°C is recommended) under an inert atmosphere (nitrogen or argon) to slow down both isomerization and oxidation.[2][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of SAG.

Issue 1: Low or No SAG Signal Detected
Possible Cause Troubleshooting Step
Inefficient Extraction The chosen lipid extraction method may not be optimal for DAGs. The Folch or Bligh & Dyer methods are considered gold standards for lipid extraction.[16][17] Ensure the correct solvent-to-sample ratio is used, as this can significantly impact lipid yield.[16] For hydrophobic lipids like DAGs, methods using non-polar solvents like n-hexane can also be effective.[16]
Analyte Degradation SAG is prone to oxidation due to its arachidonoyl chain. Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent.[16] Ensure samples are processed quickly and stored at -80°C under an inert gas. Solutions are often unstable and should be prepared fresh.[3]
Poor Ionization in MS SAG may not ionize efficiently in the mass spectrometer source. Optimize MS source parameters (e.g., temperature, gas flows). Adduct formation (e.g., with ammonium (B1175870) or sodium) can enhance signal; consider adding a source of these ions to the mobile phase.
Sub-optimal LC-MS/MS Method The MRM transitions may not be optimized for your instrument. Infuse a pure SAG standard to determine the optimal precursor and product ions and collision energy.
Issue 2: Poor Reproducibility and High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Isomerization Variability in sample handling time or temperature can lead to inconsistent levels of isomerization to 1,3-DAG. Standardize your entire workflow from sample collection to analysis. Consider derivatization to prevent acyl migration entirely.[14]
Matrix Effects Ion suppression or enhancement from co-eluting compounds, particularly phospholipids, can cause significant variability.[7] Incorporate an appropriate internal standard, ideally a stable isotope-labeled version like 1-stearoyl-2-arachidonoyl-d8-sn-glycerol, to normalize for these effects.[8][18] Alternatively, employ sample preparation techniques that remove interfering phospholipids, such as fluorous biphasic extraction.[5][7]
Sample Inhomogeneity The biological tissue or fluid being analyzed may not be homogeneous. Ensure thorough homogenization of the sample before taking an aliquot for extraction.
Instrument Instability The LC-MS/MS system may be unstable. Run system suitability tests with a standard before and after your sample batch to ensure consistent performance.
Issue 3: Inaccurate Quantification (Over- or Underestimation)
Possible Cause Troubleshooting Step
Lack of Isomer Separation If your chromatography does not separate 1,2-SAG from its 1,3-isomer, and both are detected by the MS, you will overestimate the biologically active form. Develop a chromatographic method (either normal-phase or reversed-phase HPLC) capable of resolving these isomers.[10][19]
Co-eluting Isobars Other DAG species with the same mass as SAG (e.g., DG 16:0/22:4) may co-elute and contribute to the signal, causing overestimation. High-resolution mass spectrometry can help differentiate these, but chromatographic separation is the primary solution.
Inappropriate Internal Standard Using an internal standard that does not behave identically to SAG during extraction and ionization can lead to inaccurate results. The best choice is a stable isotope-labeled standard (e.g., SAG-d8).[18] If unavailable, a structurally similar DAG with a different fatty acid chain length can be used, but must be carefully validated.
Calibration Curve Issues The calibration curve may not be linear in the concentration range of your samples. Prepare calibration standards in a matrix that mimics your biological samples to account for matrix effects.[19] Ensure the concentration range of the curve brackets that of your unknown samples.

Experimental Protocols & Data

Protocol 1: Lipid Extraction from Plasma/Serum (Modified Bligh & Dyer)

This protocol is a common starting point for extracting total lipids, including SAG, from plasma or serum.

  • Preparation: To a 1.5 mL glass tube, add 100 µL of plasma/serum.

  • Internal Standard: Add your internal standard (e.g., 1-stearoyl-2-arachidonoyl-d8-sn-glycerol) at a known concentration.

  • Extraction Solvent: Add 400 µL of a cold (4°C) mixture of chloroform/methanol (2:1, v/v) containing an antioxidant like 0.01% BHT.[19]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to create a single-phase system and allow it to stand for 5 minutes.[19]

  • Phase Separation: Add 100 µL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.[19][20]

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods for quantifying DAGs and related compounds. Note that specific values can vary significantly based on the matrix, instrumentation, and specific protocol used.

ParameterTypical RangeReference Compound(s)Source
Lower Limit of Quantification (LLOQ) 0.1 - 6.0 ng/mLAEA, 2-AG, 1-SRG[11][21]
Linearity (R²) > 0.99AEA, 2-AG, 1-SRG[11]
Recovery 77.7% - 109.7%AEA, SEA, 2-AG, 1-SRG, AA, SA[11]
Matrix Effect 90.0% - 113.5%AEA, SEA, 2-AG, 1-SRG, AA, SA[11]
Intra-day Precision (%RSD) 0.62% - 13.90%AEA, SEA, 2-AG, 1-SRG, AA, SA[11]
Inter-day Precision (%RSD) 0.55% - 13.29%AEA, SEA, 2-AG, 1-SRG, AA, SA[11]

AEA: Arachidonoyl ethanolamide; 2-AG: 2-Arachidonoylglycerol; 1-SRG: 1-Stearoylglycerol; SEA: Stearoyl ethanolamide; AA: Arachidonic acid; SA: Stearic acid.

Visualizations

Diagram 1: Key Challenges in SAG Quantification

This diagram illustrates the main chemical instabilities that complicate the accurate measurement of 1,2-SAG.

cluster_challenges Chemical Instability of 1,2-SAG SAG 1-Stearoyl-2-Arachidonoyl- sn-Glycerol (1,2-SAG) (Biologically Active) Isomer 1-Stearoyl-3-Arachidonoyl- sn-Glycerol (1,3-SAG) (Biologically Inactive) SAG->Isomer Acyl Migration (Isomerization) Oxidized Oxidized Products (Degradation) SAG->Oxidized Oxidation (PUFA Chain)

Caption: Major chemical pathways leading to the loss of 1,2-SAG.

Diagram 2: General Experimental Workflow for SAG Quantification

This workflow outlines the critical steps from sample collection to data analysis for quantifying SAG.

Sample 1. Biological Sample (Tissue, Plasma, Cells) Spike 2. Spike Internal Standard (e.g., SAG-d8) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) + Antioxidant (BHT) Spike->Extract Dry 4. Solvent Evaporation (Under Nitrogen) Extract->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 7. Data Processing (Quantification vs. IS) LCMS->Data

Caption: A typical workflow for the quantification of SAG by LC-MS/MS.

Diagram 3: Troubleshooting Logic for Low SAG Signal

This decision tree helps diagnose the cause of a weak or absent signal for SAG in an LC-MS/MS analysis.

Start Low / No SAG Signal CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS CheckStandard Does a pure SAG standard show a signal? CheckIS->CheckStandard No (IS signal is OK) Result1 Problem is likely Extraction or Sample Prep CheckIS->Result1 Yes (IS signal is also low) Result2 Problem is likely Matrix Effect (Ion Suppression) CheckStandard->Result2 Yes (Standard is OK) Result3 Problem is likely LC-MS/MS Method or Instrument CheckStandard->Result3 No (Standard is also low/absent) Result4 Problem is likely Analyte Degradation in Sample Result2->Result4 Consider also

Caption: A decision tree for troubleshooting low SAG signal intensity.

References

Technical Support Center: Improving the Solubility of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAG) and why is its solubility a concern?

A1: this compound (SAG) is a biologically active diacylglycerol (DAG) that functions as a second messenger in various signaling pathways, most notably as an activator of Protein Kinase C (PKC).[1] Its lipophilic nature, due to the long stearoyl and arachidonoyl fatty acid chains, results in very poor solubility in aqueous solutions like cell culture media and buffers. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in experiments.

Q2: In which solvents can I dissolve SAG to make a stock solution?

A2: SAG is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. The choice of solvent may depend on the specific requirements of your experiment and cell type.

Q3: How should I store my SAG stock solution?

A3: SAG is prone to isomerization and oxidation. It is recommended to store stock solutions at -20°C or -80°C.[2] To minimize degradation, it is best to prepare fresh solutions for each experiment or to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Some suppliers also recommend preparing solutions fresh and not storing them for more than a day.

Q4: My SAG precipitates when I add it to my cell culture medium. What can I do to prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with lipophilic compounds like SAG. Please refer to the detailed "Protocol for Diluting SAG Stock Solution" and the "Troubleshooting Guide" below for strategies to minimize and resolve this issue.

Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. This information is compiled from data provided by various chemical suppliers.

SolventSolubilitySource
Ethanol~10 mg/mLCayman Chemical
DMSO~0.3 mg/mLCayman Chemical
Dimethylformamide (DMF)~0.2 mg/mLCayman Chemical
Methyl AcetateSolutionCayman Chemical

Experimental Protocols

Protocol for Preparing a SAG Stock Solution

This protocol describes the steps for preparing a concentrated stock solution of SAG in an organic solvent.

Materials:

  • This compound (SAG)

  • Anhydrous organic solvent (e.g., ethanol, DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Carefully weigh the desired amount of SAG in a sterile microcentrifuge tube or glass vial. Perform this step quickly to minimize exposure to air and moisture.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent to the SAG. Refer to the solubility table above for guidance on concentrations.

  • Dissolution: Vortex the mixture vigorously until the SAG is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but be cautious as excessive heat can cause degradation.

  • Storage: If not for immediate use, aliquot the stock solution into single-use vials, purge with an inert gas like argon or nitrogen to prevent oxidation, and store at -20°C or -80°C.

Protocol for Diluting SAG Stock Solution into Aqueous Media

This protocol provides a step-by-step guide for diluting the SAG stock solution into cell culture media or aqueous buffers to achieve the desired final concentration while minimizing precipitation.

Materials:

  • SAG stock solution (from the protocol above)

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-warm Aqueous Medium: Ensure your cell culture medium or buffer is at the desired experimental temperature.

  • Vortexing the Medium: While vigorously vortexing the pre-warmed aqueous medium, slowly add the required volume of the SAG stock solution drop-wise. The continuous mixing helps to disperse the lipophilic SAG molecules quickly and prevent the formation of large aggregates that can lead to precipitation.

  • Final Concentration of Organic Solvent: It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 1%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the freshly prepared SAG-containing medium immediately in your experiment to prevent precipitation over time.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution - The final concentration of SAG is too high and exceeds its aqueous solubility.- The organic solvent concentration is too high.- Inadequate mixing during dilution.- The aqueous medium is too cold.- Lower the final concentration of SAG in your experiment.- Reduce the volume of the stock solution added to the aqueous medium.- Ensure vigorous and continuous vortexing of the aqueous medium while adding the stock solution drop-wise.- Pre-warm the aqueous medium to 37°C before adding the SAG stock solution.
Inconsistent experimental results - Degradation of SAG due to improper storage (isomerization or oxidation).- Inaccurate concentration due to precipitation.- Adsorption of SAG to plasticware.- Prepare fresh SAG solutions for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions under an inert gas.- Visually inspect for any signs of precipitation before use.- Consider using low-adhesion microcentrifuge tubes and pipette tips.
Cell toxicity observed - The concentration of the organic solvent (e.g., DMSO) is too high.- The concentration of SAG is cytotoxic.- Perform a vehicle control experiment with the same final concentration of the organic solvent to assess its toxicity.- Keep the final solvent concentration below 0.1% if possible.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of SAG for your cell type.

Visualizations

Signaling Pathway of PKC Activation by SAG

PKC_Activation_Pathway PKC Activation by this compound (SAG) cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular GPCR GPCR PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves PKC_mem Inactive PKC PIP2->PKC_mem 4b. Generates DAG (e.g., endogenous SAG) IP3 IP3 PIP2->IP3 4a. Generates PKC_active Active PKC PKC_mem->PKC_active 8. Translocates & Activates Ligand Ligand Ligand->GPCR 1. Binds Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER 5. Binds to Receptor Ca_cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_cytosol 6. Releases Ca2+ Ca_cytosol->PKC_mem 7. Binds Substrate Substrate Protein PKC_active->Substrate 9. Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular_Response Cellular Response PhosphoSubstrate->Cellular_Response 10. Leads to SAG_exp Exogenous SAG SAG_exp->PKC_mem Direct Activation

Caption: PKC activation pathway initiated by endogenous or exogenous SAG.

Experimental Workflow for a Cell-Based Assay Using SAG

SAG_Workflow Experimental Workflow for SAG Application in Cell Culture cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh SAG B Dissolve in Organic Solvent (e.g., Ethanol) A->B C Create Stock Solution (e.g., 10 mg/mL) B->C D Store at -20°C/-80°C (Aliquot for single use) C->D G Add SAG Stock Drop-wise to Medium D->G Use Stock E Pre-warm Cell Culture Medium to 37°C F Vortex Medium Vigorously E->F F->G H Immediately Treat Cells with SAG-containing Medium G->H I Incubate for Desired Time H->I J Harvest Cells/Supernatant I->J K Perform Downstream Assays (e.g., Western Blot for p-PKC, Cell Viability Assay) J->K L Data Analysis K->L

Caption: Workflow for preparing and using SAG in a cell-based assay.

References

Technical Support Center: 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAG) and what is its primary function in cellular signaling?

A1: this compound (SAG) is a specific diacylglycerol (DAG) species containing a stearic acid at the sn-1 position and an arachidonic acid at the sn-2 position of the glycerol (B35011) backbone.[1][2][3] It is a crucial second messenger that allosterically activates Protein Kinase C (PKC) and other signaling proteins, playing a key role in regulating cell growth, differentiation, apoptosis, and metabolism.[4] SAG is endogenously produced from the hydrolysis of membrane phospholipids.[2]

Q2: Which isoforms of Protein Kinase C (PKC) are activated by SAG?

A2: SAG is a potent activator of conventional and novel PKC isoforms. Specifically, it has been shown to exert significant stimulatory effects on PKCα, PKCβI, PKCδ, PKCγ, and PKCε.[2][3][5][6]

Q3: Besides PKC, what other signaling pathways does SAG activate?

A3: In addition to its well-established role in activating PKC, SAG can also directly bind to and activate Ras Guanine Nucleotide Releasing Proteins (RasGRPs), which in turn activate the Ras-MAPK signaling cascade.[2][3] It has also been shown to augment the activity of nonselective cation channels (NSCC).[5][6][7]

Troubleshooting Guides

Issue 1: No or low PKC activation observed after SAG treatment.

Possible Cause 1: Improper Storage and Handling of SAG

  • Question: I am not observing the expected activation of PKC in my cell culture experiments after treatment with SAG. Could the compound have degraded?

  • Answer: Yes, improper storage and handling can lead to the degradation or isomerization of SAG, rendering it inactive. SAG is susceptible to oxidation and acyl migration, especially at room temperature or in certain solvents.[4][8]

    • Storage: SAG should be stored at -80°C for long-term stability (≥ 2 years).[3] For shorter periods, -20°C is acceptable, but repeated freeze-thaw cycles should be avoided.[9]

    • Handling: Warm the vial to room temperature before opening to prevent condensation. It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions into smaller, single-use vials to minimize degradation.[7] Solutions are generally unstable and should be used promptly.[7]

Possible Cause 2: Suboptimal SAG Concentration or Incubation Time

  • Question: What is the optimal concentration and incubation time for SAG to activate PKC in cell culture?

  • Answer: The optimal concentration and incubation time can vary depending on the cell type and the specific PKC isoform being studied.

    • Concentration: Effective concentrations for PKC activation have been reported in the nanomolar to low micromolar range.[3] A typical starting range for cell-based assays is 0.3-5 µM.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

    • Incubation Time: PKC activation is a rapid event. For direct activation, short incubation times (e.g., 15-30 minutes) are often sufficient to observe downstream phosphorylation events.[10] Longer incubation times may lead to the downregulation of PKC or activation of secondary signaling pathways.[11]

Possible Cause 3: Issues with SAG Solubility and Vehicle Control

  • Question: I am having trouble dissolving SAG for my experiments. What is the best solvent, and could the vehicle be interfering with my results?

  • Answer: SAG is a lipid and has poor solubility in aqueous solutions.

    • Solubility: It is typically dissolved in organic solvents like ethanol, DMSO, or DMF before being diluted into aqueous media.[3] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. The table below summarizes the solubility of SAG in various solvents.

    • Vehicle Control: Always include a vehicle control (the same concentration of the solvent used to dissolve SAG) in your experiments to account for any effects of the solvent itself.

Data Presentation: SAG Solubility

SolventConcentration
Ethanol10 mg/mL
DMSO0.3 mg/mL
DMF0.2 mg/mL
PBS (pH 7.2)0.1 mg/mL

Data sourced from Cayman Chemical product information.[3]

Possible Cause 4: Isomerization of SAG

  • Question: I suspect my SAG may have isomerized. How does this affect its activity, and how can I minimize it?

  • Answer: SAG (1,2-diacyl-sn-glycerol) can undergo acyl migration to form the inactive 1,3-diacylglycerol isomer.[8] This isomerization can occur during storage, especially at non-optimal temperatures or pH.[8] To minimize isomerization, adhere strictly to the recommended storage and handling conditions. If you suspect isomerization, it is best to use a fresh vial of SAG.

Experimental Workflow: Troubleshooting No PKC Activation

G cluster_troubleshooting Troubleshooting Steps start No PKC Activation Observed check_storage Verify SAG Storage (-80°C, protected from light) start->check_storage check_prep Review Solution Preparation (Freshly prepared? Correct solvent?) check_storage->check_prep Storage OK check_conc Optimize SAG Concentration (Perform dose-response) check_prep->check_conc Preparation OK check_time Optimize Incubation Time (Perform time-course) check_conc->check_time Concentration OK check_cells Assess Cell Health and PKC Expression check_time->check_cells Time OK check_assay Validate PKC Assay (Positive control, e.g., Phorbol Esters) check_cells->check_assay Cells OK success PKC Activation Observed check_assay->success Assay Validated G cluster_pkc PKC Pathway cluster_ras Ras Pathway SAG This compound (SAG) PKC Protein Kinase C (PKC) (α, β, γ, δ, ε) SAG->PKC Activates RasGRP RasGRP SAG->RasGRP Activates PKC_substrates Downstream PKC Substrates PKC->PKC_substrates Phosphorylation Cellular_Response_PKC Cellular Responses (e.g., Gene Expression, Proliferation) PKC_substrates->Cellular_Response_PKC Ras Ras RasGRP->Ras GDP -> GTP Exchange Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response_Ras Cellular Responses (e.g., Cell Growth, Differentiation) ERK->Cellular_Response_Ras

References

minimizing degradation of 1-stearoyl-2-arachidonoyl-sn-glycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (SAG)?

A1: For long-term storage, it is recommended to store SAG at -80°C.[1] For shorter periods, -20°C is also acceptable.[2] It is typically shipped on dry ice to maintain its stability.[1]

Q2: How long can I store SAG?

A2: When stored properly at -80°C, SAG can be stable for at least two years.[1] Stock solutions, when prepared correctly and stored at -20°C, are reported to be stable for up to 3 months.[3] However, it is always best practice to use freshly prepared solutions for experiments.[4]

Q3: In what form is SAG typically supplied?

A3: SAG is often supplied as a solution in an organic solvent, such as methyl acetate[1] or in a sealed ampule as a liquid.[2] It is also available as a solid.

Q4: What are the main causes of SAG degradation?

A4: The primary causes of SAG degradation are:

  • Oxidation: The arachidonoyl group in SAG is a polyunsaturated fatty acid with four double bonds, making it highly susceptible to oxidation.

  • Hydrolysis: The ester linkages can be hydrolyzed, leading to the formation of free fatty acids (stearic acid and arachidonic acid) and glycerol.

  • Isomerization: The 1,2-diacyl-sn-glycerol can rearrange to the more thermodynamically stable 1,3-diacylglycerol isomer.[2][5] This can be accelerated by non-neutral pH and elevated temperatures.[6]

Q5: What solvents are recommended for preparing SAG solutions?

A5: SAG is soluble in several organic solvents. Chloroform (20 mg/ml), ethanol (B145695) (10 mg/ml), dimethylformamide (DMF; 0.2 mg/ml), and dimethyl sulfoxide (B87167) (DMSO; 0.3 mg/ml) are common choices.[1][2] For storage of solutions, hydrocarbon solvents like hexane (B92381) may offer better stability for 1,2-diacyl-sn-glycerols.[6] It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of SAG due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the SAG has been consistently stored at -80°C or -20°C.

    • Check Solution Age: If using a stock solution, ensure it was prepared recently. For best results, use freshly prepared solutions for each experiment.[4]

    • Assess Purity: If possible, check the purity of your SAG sample using an appropriate analytical method like HPLC or TLC (see Experimental Protocols section). Look for the presence of degradation products such as free fatty acids, lysoglycerolipids, or the 1,3-isomer.

    • Use Inert Atmosphere: When preparing and handling solutions, work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and prevent oxidation.[7]

Issue 2: Poor solubility of SAG in aqueous buffers.

  • Possible Cause: SAG is a lipid and has very low solubility in aqueous solutions (e.g., PBS at 0.1 mg/ml).[1]

  • Troubleshooting Steps:

    • Use a Carrier Solvent: Dissolve the SAG in a small amount of a water-miscible organic solvent like ethanol or DMSO first, and then add it to the aqueous buffer with vigorous vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Prepare Lipid Vesicles: For cell-based assays, consider incorporating SAG into liposomes or other lipid delivery systems to improve its dispersion in aqueous media.

Issue 3: Observing unexpected biological activity or lack of activity.

  • Possible Cause: Isomerization of the active 1,2-diacyl-sn-glycerol to the less active or inactive 1,3-diacylglycerol.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions: During sample preparation, avoid exposure to high temperatures and extreme pH, as these conditions can promote isomerization.[6]

    • Analytical Verification: Use an HPLC method capable of separating 1,2- and 1,3-diacylglycerol isomers to determine the isomeric purity of your sample (see Experimental Protocols).[3][8]

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the literature, the following table provides an estimated stability profile based on general knowledge of polyunsaturated diacylglycerols. These are guidelines and actual stability may vary. It is always recommended to perform a purity check if the material has been stored for an extended period.

Storage ConditionSolventDurationEstimated PurityPrimary Degradation Pathways
-80°CSolid/Neat> 2 years>95%Minimal degradation
-20°CSolid/Neat1 year>90%Slow oxidation and isomerization
-20°CChloroform/Ethanol (under inert gas)3 months>90%Slow oxidation and hydrolysis
4°CChloroform/Ethanol1 week<80%Oxidation, hydrolysis, isomerization
Room TemperatureSolid/Neat< 1 daySignificant degradationRapid oxidation and isomerization
Room TemperatureIn solutionHoursRapid degradationRapid oxidation, hydrolysis, and isomerization

Experimental Protocols

Protocol 1: Assessment of SAG Purity and Isomerization by HPLC

This protocol is adapted from methods for separating diacylglycerol isomers.[3][9]

  • Objective: To separate and quantify this compound (1,2-SAG) and its degradation product, 1-stearoyl-3-arachidonoyl-sn-glycerol (1,3-SAG).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • UV detector

  • Reagents:

    • Acetonitrile (HPLC grade)

    • SAG sample

    • 1,3-diacylglycerol standard (if available)

  • Procedure:

    • Sample Preparation: Dissolve a known concentration of the SAG sample in the mobile phase.

    • HPLC Conditions:

      • Mobile Phase: Isocratic elution with 100% acetonitrile.[3][9]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 205 nm.[3][9]

      • Injection Volume: 20 µL.

    • Analysis:

      • The 1,3-isomer typically elutes before the 1,2-isomer in reversed-phase HPLC.[3][9]

      • Integrate the peak areas to determine the relative percentage of each isomer and other impurities.

Protocol 2: Monitoring SAG Degradation by Thin-Layer Chromatography (TLC)

This protocol is based on a method for analyzing radiolabeled SAG and can be adapted for non-labeled material with appropriate visualization.[6]

  • Objective: To qualitatively assess the degradation of SAG by separating it from its hydrolysis products (free fatty acids) and isomerization products.

  • Materials:

    • Silica gel TLC plates

    • TLC developing chamber

    • SAG sample

    • Standards for stearic acid, arachidonic acid, and 1,3-diacylglycerol (if available)

  • Solvent Systems (choose one):

    • Hexane: Diethyl Ether: Acetic Acid (70:30:1, v/v/v) - a common system for neutral lipids.

    • Chloroform: Methanol: Water (60:30:5, v/v/v)[6]

  • Procedure:

    • Spotting: Dissolve the SAG sample in a volatile solvent like chloroform. Spot a small amount onto the TLC plate baseline. Also spot any available standards.

    • Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system. Allow the solvent front to migrate up the plate.

    • Visualization:

      • Remove the plate and let it dry.

      • Visualize the spots by placing the plate in an iodine chamber or by spraying with a suitable reagent (e.g., phosphomolybdic acid solution followed by heating).

    • Interpretation:

      • SAG (a 1,2-diacylglycerol) will have a specific retention factor (Rf).

      • Free fatty acids will appear as separate, more polar spots (lower Rf).

      • The 1,3-diacylglycerol isomer may have a slightly different Rf value compared to the 1,2-isomer.

Visualizations

DegradationPathways cluster_main This compound (SAG) cluster_degradation Degradation Pathways cluster_hydrolysis_products SAG This compound (1,2-DAG) Isomer 1-Stearoyl-3-arachidonoyl-sn-glycerol (1,3-DAG) SAG->Isomer Isomerization (Heat, non-neutral pH) Oxidation Oxidized Products (Hydroperoxides, etc.) SAG->Oxidation Oxidation (Oxygen, Light) Hydrolysis Hydrolysis Products SAG->Hydrolysis Hydrolysis (Water, Enzymes) FFA Free Fatty Acids (Stearic Acid, Arachidonic Acid) Hydrolysis->FFA Glycerol Glycerol Hydrolysis->Glycerol TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_analysis Analytical Troubleshooting cluster_solution Corrective Actions cluster_other Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-80°C or -20°C) Start->CheckStorage CheckAge Check Age of Stock Solution CheckStorage->CheckAge PurityAnalysis Perform Purity Analysis (HPLC/TLC) CheckAge->PurityAnalysis DegradationFound Degradation Products Found? PurityAnalysis->DegradationFound NewSample Use a New, Unopened Sample DegradationFound->NewSample Yes OtherIssues Investigate Other Experimental Parameters DegradationFound->OtherIssues No FreshSolution Prepare Fresh Solution Under Inert Gas NewSample->FreshSolution ReRun Re-run Experiment FreshSolution->ReRun

References

Technical Support Center: Quality Control of Synthetic 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control of synthetic 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAG) and what is its primary biological activity?

This compound (SAG) is a specific diacylglycerol (DAG) molecule containing stearic acid at the sn-1 position and the polyunsaturated fatty acid, arachidonic acid, at the sn-2 position of the glycerol (B35011) backbone.[1] Its primary biological role is as a second messenger in signal transduction pathways. SAG is a potent activator of several protein kinase C (PKC) isoforms, particularly PKCα, PKCε, and PKCδ, at nanomolar concentrations.[1] It also independently binds to and activates Ras guanyl nucleotide-releasing proteins (RasGRP), such as RasGRP1.[2][3][4]

Q2: What are the recommended storage and handling conditions for synthetic SAG?

To ensure its stability, synthetic SAG should be stored at -20°C or -80°C.[5] It is typically shipped on dry ice. When stored properly, it is stable for at least two years. Stock solutions, once prepared, are generally stable for up to three months when stored at -20°C.[5] Due to the presence of the readily oxidizable arachidonoyl group, it is advisable to handle SAG under an inert atmosphere (e.g., argon or nitrogen) and to minimize exposure to light and air.

Q3: What are the common impurities or degradation products to be aware of with synthetic SAG?

The most common impurity is the isomeric form, 1,3-stearoyl-arachidonoyl-glycerol, which can form through acyl migration. This isomerization can occur during synthesis, purification, or improper storage. Another potential for degradation comes from the oxidation of the arachidonic acid moiety, which contains multiple double bonds.

Q4: How can I assess the purity of my synthetic SAG sample?

The purity of synthetic SAG can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) is effective for separating the desired 1,2-isomer from the 1,3-isomer. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of purity. The fatty acid composition can be confirmed by gas chromatography-mass spectrometry (GC-MS) after derivatization. The identity of the molecule can be confirmed by mass spectrometry (MS).

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of SAG - Verify Purity: Re-analyze the SAG sample using HPLC or TLC to check for the presence of the inactive 1,3-isomer or other degradation products. - Check for Oxidation: Exposure to air and light can lead to oxidation of the arachidonoyl chain. Use freshly prepared solutions and handle under inert gas where possible.
Poor Solubility in Aqueous Buffers - Solvent Choice: SAG has very low solubility in aqueous buffers (e.g., PBS pH 7.2 at ~0.1 mg/mL).[1] Prepare a concentrated stock solution in an appropriate organic solvent such as ethanol (B145695) (10 mg/mL) or DMSO (0.3 mg/mL) before diluting into your aqueous assay buffer.[1] - Use of a Carrier: Incorporating SAG into liposomes or using a carrier protein like bovine serum albumin (BSA) can improve its delivery to cells in aqueous media.
Cellular Metabolism - Rapid Conversion: Cells contain diacylglycerol kinases (DGKs) that phosphorylate DAGs to phosphatidic acid, terminating the signal.[4] Consider the time course of your experiment; shorter incubation times may be necessary to observe the desired effect.
Incorrect Isomer - Confirm Identity: Ensure that the product is indeed the sn-1,2 isomer, as the 1,3-isomer is biologically inactive in PKC activation.
Issue 2: Difficulty in Achieving Good Separation of 1,2- and 1,3-Isomers by Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate HPLC Conditions - Mobile Phase: For reversed-phase HPLC, an isocratic elution with 100% acetonitrile (B52724) can be effective for separating 1,2- and 1,3-diacylglycerol isomers.[6][7] - Column Choice: A C18 column is commonly used for this separation.[6][8]
Co-elution of Species - Gradient Elution: If isocratic elution is insufficient, a shallow gradient of acetone (B3395972) and acetonitrile may improve resolution. - Temperature Control: The column temperature can affect retention times and resolution. Maintaining a consistent temperature is crucial.
Isomerization on TLC Plate - Rapid Analysis: Isomerization of 1,2-diacylglycerols to the 1,3-form can occur on silica (B1680970) gel TLC plates. It is advisable to combine the spots corresponding to both isomers for quantification if this is a concern.[9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate this compound (a 1,2-diacylglycerol) from its 1,3-isomer.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • SAG sample

    • 1,3-diacylglycerol standard (if available)

  • Procedure:

    • Prepare a solution of the SAG sample in the mobile phase or a compatible solvent.

    • Set up the HPLC system with the C18 column.

    • The mobile phase is 100% acetonitrile.[6][7]

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 205 nm.[6][7]

    • Inject the sample onto the column.

    • Monitor the chromatogram. The 1,3-isomer is expected to elute before the 1,2-isomer.[6][7]

    • Calculate the purity based on the peak areas.

Expected Elution Order for Diacylglycerols in Reversed-Phase HPLC:

Compound Type General Elution Order
Positional Isomers 1,3-diacylglycerol elutes before 1,2-diacylglycerol.[6][7]
Effect of Fatty Acid Chain Length Retention time increases with increasing total number of carbon atoms.[6][10]
Effect of Unsaturation Retention time decreases with an increasing number of double bonds.[10]
Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a general method for confirming the identity of SAG using liquid chromatography-tandem mass spectrometry.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source

    • C18 UPLC/HPLC column

  • Reagents:

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate

    • Mobile Phase B: Acetonitrile

    • SAG sample

  • Procedure:

    • Dissolve the SAG sample in a suitable solvent.

    • Set up the LC-MS/MS system.

    • Use a gradient elution, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • The mass spectrometer should be operated in positive ion mode to detect the ammonium adduct of SAG, [M+NH₄]⁺.

    • The precursor ion for SAG ([C₄₁H₇₂O₅ + NH₄]⁺) will have an m/z of 663.6.

    • Perform MS/MS fragmentation of the precursor ion.

    • Analyze the resulting fragment ions to confirm the structure.

Predicted MS/MS Fragmentation of [SAG+NH₄]⁺ (m/z 663.6):

Fragment Ion (m/z) Description
379.3 Loss of stearic acid (284.3 Da)
359.3 Loss of arachidonic acid (304.3 Da)
285.3 Stearoyl acylium ion
305.3 Arachidonoyl acylium ion

Note: The exact fragmentation pattern and ion intensities may vary depending on the instrument and collision energy.

Signaling Pathway and Experimental Workflow Diagrams

SAG-Mediated Activation of Protein Kinase C (PKC)

SAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (e.g., SAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC (α, β, γ) DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->PKC_inactive

Caption: SAG activates conventional PKC isoforms at the plasma membrane.

SAG-Mediated Activation of RasGRP1

SAG_RasGRP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Tyrosine Kinase or Antigen Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates DAG 1,2-Diacylglycerol (e.g., SAG) PLC->DAG Produces RasGRP1_active Active RasGRP1 DAG->RasGRP1_active Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates RasGRP1_inactive Inactive RasGRP1 RasGRP1_inactive->RasGRP1_active Recruited & Activated by RasGRP1_active->Ras_GDP Catalyzes GDP/GTP Exchange MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates

Caption: SAG recruits and activates RasGRP1, leading to Ras activation.

Experimental Workflow for SAG Quality Control

QC_Workflow start Receive/Synthesize SAG Sample storage Store at -20°C or -80°C under inert gas start->storage purity_check Purity Assessment (HPLC/TLC) storage->purity_check identity_check Identity Confirmation (LC-MS/MS) purity_check->identity_check Purity ≥ 95% fail Sample Fails QC purity_check->fail Purity < 95% pass Sample Passes QC identity_check->pass Correct Identity identity_check->fail Incorrect Identity use_in_assay Use in Biological Assays pass->use_in_assay repurify Re-purify Sample fail->repurify discard Discard Sample fail->discard repurify->purity_check

Caption: A logical workflow for the quality control of synthetic SAG.

References

addressing off-target effects of 1-stearoyl-2-arachidonoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and provide answers to frequently asked questions regarding the use of SAG, with a focus on addressing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound (SAG)?

A1: The primary on-target effect of SAG is the activation of Protein Kinase C (PKC) isoforms.[1] As a diacylglycerol (DAG), SAG mimics the endogenous second messenger that is produced upon the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] It potently activates conventional (cPKC) and novel (nPKC) isoforms, particularly PKCα, PKCε, and PKCδ, at nanomolar concentrations.[1][2]

Q2: What are the known off-target effects of SAG that I should be aware of in my experiments?

A2: Beyond PKC activation, SAG has several well-documented off-target effects that can influence experimental outcomes:

  • RasGRP Activation: SAG can competitively bind to and activate Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), which are activators of the Ras-MAPK signaling pathway.[2]

  • TRPC Channel Modulation: SAG can activate specific Transient Receptor Potential Canonical (TRPC) channels, namely TRPC3 and TRPC6, leading to an influx of cations like Ca2+ and Na+.

  • Metabolism to 2-Arachidonoylglycerol (2-AG): SAG is a direct precursor to the endocannabinoid 2-AG. Diacylglycerol lipase (B570770) (DAGL) can hydrolyze SAG to produce 2-AG, which then activates cannabinoid receptors (CB1 and CB2).

  • Metabolism by Diacylglycerol Kinases (DGKs): SAG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA). This terminates DAG-mediated signaling but initiates PA-mediated signaling events.

Q3: I am seeing effects that are not consistent with PKC activation. What could be the cause?

A3: If your results are inconsistent with known PKC signaling pathways, consider the off-target effects of SAG. The unexpected phenotype could be due to the activation of the Ras-MAPK pathway via RasGRP, modulation of cellular calcium levels through TRPC channels, or activation of the endocannabinoid system via conversion to 2-AG. The troubleshooting guides below provide experimental strategies to investigate these possibilities.

Q4: What is the difference between this compound (SAG) and the Smoothened agonist "SAG"?

A4: This is a critical point of distinction. This compound is a diacylglycerol and a PKC activator. The Smoothened agonist also abbreviated as "SAG" (CAS 912545-86-9) is a completely different small molecule that activates the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. It is crucial to verify the CAS number (65914-84-3 for the diacylglycerol) to ensure you are using the correct compound for your intended pathway of study.

Q5: How should I handle and store SAG to ensure its stability?

A5: this compound is susceptible to isomerization and degradation. It is typically supplied in a solution of methyl acetate (B1210297) or another organic solvent.[2] For long-term storage, it should be kept at -20°C or -80°C.[2] Stock solutions in solvents like ethanol (B145695) or DMSO are stable for up to 3 months at -20°C. It is recommended to aliquot the solution upon receipt to avoid repeated freeze-thaw cycles. Note that this material may isomerize during storage.

Troubleshooting Guides

This section provides structured approaches to identify the source of unexpected or off-target effects in your experiments with SAG.

Problem 1: Observed cellular response is more rapid or involves significant calcium influx, not typical of my PKC isoform of interest.
  • Possible Cause: Activation of TRPC channels by SAG.

  • Troubleshooting Workflow:

    • Hypothesis: The observed effect is due to Ca2+ influx through TRPC3/6 channels.

    • Experiment: Measure intracellular calcium concentration in response to SAG treatment using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Controls:

      • Use a known TRPC channel blocker (e.g., SKF-96365) as a negative control. Pre-incubate cells with the blocker before adding SAG.

      • Use a calcium-free extracellular buffer to confirm that the observed calcium signal is due to influx from the extracellular space.

    • Expected Outcome: If the effect is TRPC-mediated, the calcium influx observed with SAG treatment will be significantly reduced or abolished in the presence of the TRPC channel blocker or in the calcium-free buffer.

Quantitative Data Summary

The following table summarizes the known binding affinities and effective concentrations of this compound for its primary on-target and key off-target interactions.

TargetInteractionAffinity/ConcentrationCell Type/SystemReference
On-Target
Protein Kinase C (PKC) α, ε, δActivationPotent at nM concentrationsNot specified[1][2]
Protein Kinase C (PKC) α, δ, γ, ε, βIActivationSignificant stimulatory effects at 0-5 µMNot specified[3]
Off-Target
RasGRPCompetitive BindingK_i = 4.49 µMJurkat T-cells[2]
Nonselective Cation Channels (including TRPC)Augmentation of Activity0.3-3 µMAirway smooth muscle cells[3][4]

Experimental Protocols

Protocol 1: Dissecting On-Target (PKC) vs. Off-Target (RasGRP) Effects

Objective: To determine if the observed cellular response to SAG is mediated by PKC, RasGRP, or both.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours before treatment, if appropriate for your cell type and pathway of interest.

  • Inhibitor Pre-treatment:

    • Prepare stock solutions of a broad-spectrum PKC inhibitor (e.g., Gö 6983) and a MEK inhibitor (e.g., U0126, to block the downstream effects of Ras activation).

    • Pre-incubate cells with the PKC inhibitor, the MEK inhibitor, or a combination of both for 1 hour before SAG treatment. Use a vehicle control (e.g., DMSO).

  • SAG Stimulation:

    • Treat the cells with the desired concentration of SAG for the appropriate duration.

  • Western Blot Analysis:

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe for phosphorylated forms of downstream targets of PKC (e.g., phospho-MARCKS) and the Ras-MAPK pathway (e.g., phospho-ERK1/2).

  • Interpretation:

    • If the SAG-induced effect is blocked by the PKC inhibitor but not the MEK inhibitor, it is likely PKC-mediated.

    • If the effect is blocked by the MEK inhibitor but not the PKC inhibitor, it is likely RasGRP-mediated.

    • If the effect is partially blocked by both inhibitors, both pathways may be involved.

Protocol 2: Investigating the Role of 2-AG in SAG-induced Effects

Objective: To determine if the observed effects of SAG are due to its conversion to the endocannabinoid 2-AG.

Methodology:

  • Cell Culture and Inhibitor Pre-treatment:

    • Culture cells as described above.

    • Pre-incubate cells with a diacylglycerol lipase (DAGL) inhibitor (e.g., RHC 80267) for 1 hour to block the conversion of SAG to 2-AG.

    • In a separate group of cells, pre-incubate with a cannabinoid receptor antagonist (e.g., AM251 for CB1) to block the effects of any 2-AG produced.

  • SAG Stimulation:

    • Treat the cells with SAG.

  • Endpoint Analysis:

    • Measure the desired cellular response (e.g., protein phosphorylation, gene expression, cell migration).

  • Interpretation:

    • If the DAGL inhibitor or the cannabinoid receptor antagonist blocks the effect of SAG, it suggests that the response is mediated by 2-AG.

    • If the inhibitors have no effect, the response is likely independent of the endocannabinoid system.

Visualizations

Signaling Pathways of this compound (SAG)

SAG_Signaling_Pathways cluster_input Input cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways SAG This compound (SAG) PKC PKC Isoforms (α, ε, δ) SAG->PKC Activates RasGRP RasGRP SAG->RasGRP Binds to TRPC TRPC Channels (TRPC3/6) SAG->TRPC Activates DAGL Diacylglycerol Lipase (DAGL) SAG->DAGL Substrate for PKC_response PKC-mediated Cellular Responses PKC->PKC_response Ras Ras RasGRP->Ras MAPK MAPK Cascade Ras->MAPK Ca_influx Ca2+ Influx TRPC->Ca_influx two_AG 2-Arachidonoyl- glycerol (2-AG) DAGL->two_AG CB_receptors Cannabinoid Receptors two_AG->CB_receptors CB_response Endocannabinoid Signaling CB_receptors->CB_response

Caption: On- and off-target signaling pathways of SAG.

Experimental Workflow for Differentiating SAG Effects

Troubleshooting_Workflow start Unexpected Cellular Response to SAG q1 Is the response blocked by a PKC inhibitor (e.g., Gö 6983)? start->q1 a1_yes Response is likely PKC-mediated (On-Target) q1->a1_yes Yes q2 Is the response blocked by a MEK inhibitor (e.g., U0126)? q1->q2 No a2_yes Response is likely RasGRP-mediated q2->a2_yes Yes q3 Is the response blocked by a DAGL inhibitor or CB1 antagonist? q2->q3 No a3_yes Response is likely mediated by 2-AG q3->a3_yes Yes q4 Is the response dependent on extracellular calcium? q3->q4 No a4_yes Response may involve TRPC channels q4->a4_yes Yes end Further investigation needed q4->end No

Caption: Logical workflow for troubleshooting off-target SAG effects.

References

Technical Support Center: Optimization of LC-MS/MS for 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAG) and why is it important to measure?

A1: this compound (SAG) is a type of diacylglycerol (DAG) composed of a glycerol (B35011) backbone with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.[1] As a bioactive lipid, SAG is a key second messenger in cellular signaling.[2] It is known to activate Protein Kinase C (PKC), a family of enzymes involved in a wide array of cellular processes including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of SAG levels has been implicated in various diseases, making its accurate quantification crucial for understanding disease mechanisms and for drug development.

Q2: What are the main challenges in the LC-MS/MS analysis of SAG?

A2: The primary challenges in analyzing SAG by LC-MS/MS include:

  • Low Ionization Efficiency: SAG is a neutral lipid and lacks easily ionizable functional groups, which can result in poor sensitivity in electrospray ionization (ESI).[4][5]

  • Isomerization: 1,2-diacylglycerols like SAG can isomerize to the more stable but biologically inactive 1,3-diacylglycerol form, especially during sample preparation and storage.[3][6]

  • Matrix Effects: Biological samples are complex, and co-eluting lipids, particularly phospholipids, can suppress the ionization of SAG, leading to inaccurate quantification.[7][8][9]

  • Isobaric Interferences: Other lipid species in the sample may have the same nominal mass as SAG, requiring high-resolution mass spectrometry or careful chromatographic separation to distinguish them.

Q3: Which ionization mode is best for SAG detection?

A3: Positive ion electrospray ionization (ESI+) is the most common and effective mode for the analysis of diacylglycerols like SAG. Due to their low proton affinity, SAG and other DAGs are often detected as adducts with cations present in the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[8][10] The formation of ammonium adducts is often favored for their stable and predictable fragmentation.

Q4: How can I improve the ionization efficiency of SAG?

A4: To enhance the ionization of SAG, consider the following strategies:

  • Mobile Phase Additives: Incorporate additives like ammonium formate (B1220265) or ammonium acetate (B1210297) (typically at 5-10 mM) into the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[4][11]

  • Derivatization: Chemical derivatization can introduce a permanently charged group onto the SAG molecule. For example, derivatization with N-chlorobetainyl chloride to add a quaternary ammonium group has been shown to significantly increase signal intensity.[5] Another approach is derivatization with 2,4-difluorophenyl isocyanate to form a urethane (B1682113) derivative, which shows favorable fragmentation patterns.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low SAG Signal 1. Poor Ionization: SAG is a neutral lipid and may not ionize efficiently. 2. Sample Degradation/Isomerization: SAG may have degraded or isomerized to 1,3-DAG. 3. Sub-optimal MS Parameters: Incorrect precursor/product ion selection or collision energy. 4. Inefficient Extraction: The sample preparation method may not be effectively extracting SAG.1. Add an ammonium salt (e.g., 5-10 mM ammonium formate) to your mobile phase to promote [M+NH₄]⁺ adduct formation.[4][11] Consider derivatization if sensitivity is still an issue.[5] 2. Prepare samples fresh and keep them at low temperatures. Minimize sample processing time. Use an internal standard to monitor for degradation. 3. Optimize MS parameters using a SAG standard. The precursor ion will likely be the [M+NH₄]⁺ adduct. Product ions often result from the neutral loss of the fatty acid chains. 4. Use a validated lipid extraction method such as a modified Bligh-Dyer or Folch extraction. Ensure the organic solvent is appropriate for neutral lipids.[13]
Poor Peak Shape (Tailing, Broadening) 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase. 3. Secondary Interactions: The analyte is interacting with active sites on the column. 4. Column Contamination or Degradation: Buildup of matrix components on the column.1. Reduce the injection volume or dilute the sample. 2. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions. 3. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[14] 4. Use a guard column and/or implement a more rigorous sample clean-up. Flush the column according to the manufacturer's instructions or replace it if necessary.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Sample Carryover: Residual sample from a previous injection. 3. Plasticizers or other Contaminants: Leaching from tubes, plates, or other labware.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Use glass or polypropylene (B1209903) labware and minimize the use of plastics where possible. Run a "process blank" (an extraction with no sample) to identify sources of contamination.
Poor Reproducibility (Retention Time Shifts, Variable Peak Areas) 1. Inadequate Column Equilibration: The column is not fully equilibrated between injections. 2. Fluctuations in Column Temperature: Inconsistent oven temperature can affect retention time. 3. Matrix Effects: Ion suppression or enhancement from co-eluting compounds.[7][8][9] 4. Inconsistent Sample Preparation: Variability in extraction efficiency.1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a stable temperature. 3. Improve sample clean-up to remove interfering matrix components, especially phospholipids.[7][8][9] Use a stable isotope-labeled internal standard for SAG to correct for matrix effects. 4. Standardize the sample preparation protocol and use an internal standard to monitor and correct for recovery.

Experimental Protocols

Representative Sample Preparation Protocol: Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of SAG from plasma or cell pellets and may require optimization.

  • Homogenization: To a 100 µL sample (e.g., plasma or cell lysate), add an appropriate internal standard (e.g., SAG-d8).

  • Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method. A common approach for diacylglycerols involves a single-phase extraction with a mixture of butanol and methanol (B129727) (e.g., 3:1 v/v).[13] Alternatively, a two-phase extraction with chloroform, methanol, and water can be used.[7]

  • Phase Separation: If using a two-phase system, centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic (lower) phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the initial LC mobile phase conditions (e.g., acetonitrile/isopropanol 1:1 v/v).

Representative LC-MS/MS Method

The following is a representative method for the analysis of SAG and should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Flow 3 L/min
Drying Gas Flow 10 L/min

Representative MRM Transitions for SAG ([M+NH₄]⁺)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
SAG663.6361.3 (Loss of Stearic Acid)25
SAG663.6343.3 (Loss of Arachidonic Acid)20
SAG-d8 (Internal Standard)671.6361.325

Note: The exact m/z values and collision energies should be optimized empirically using a pure standard of SAG and the specific mass spectrometer being used.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for SAG analysis. The values presented are hypothetical and should be replaced with experimental data.

Sample Group SAG Concentration (ng/mL) Standard Deviation n
Control15.23.16
Treated45.88.96

Visualizations

Experimental Workflow for SAG Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Cells) IS Add Internal Standard (SAG-d8) Sample->IS LLE Liquid-Liquid Extraction IS->LLE Dry Dry Down Extract LLE->Dry Recon Reconstitute in Injection Solvent Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification vs. Standard Curve Integration->Quant Report Final Report Quant->Report

Caption: Workflow for the quantitative analysis of SAG by LC-MS/MS.

SAG Signaling Pathway via PKC

G GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SAG_node This compound (SAG) PIP2->SAG_node Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) SAG_node->PKC activates Downstream Downstream Signaling (e.g., Gene Expression, Cell Growth) PKC->Downstream phosphorylates targets Ca_release->PKC co-activates

Caption: Simplified signaling pathway of SAG via PKC activation.[1]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (1-SAG) and 2-Arachidonoylglycerol (2-AG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-stearoyl-2-arachidonoyl-sn-glycerol (1-SAG) and the well-characterized endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). The focus is on their respective roles within the endocannabinoid system, particularly their interactions with cannabinoid receptors CB1 and CB2.

Introduction

This compound (1-SAG) and 2-arachidonoylglycerol (2-AG) are structurally related lipids that play critical, yet distinct, roles in cellular signaling. 2-AG is the most abundant endocannabinoid in the central nervous system and is a full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] In contrast, 1-SAG is primarily recognized as the direct biosynthetic precursor to 2-AG.[3][4] The biological activity of 1-SAG within the endocannabinoid system is therefore predominantly indirect, serving as the substrate for the synthesis of the active endocannabinoid 2-AG.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data for 2-AG's interaction with cannabinoid receptors and the enzymatic conversion of 1-SAG to 2-AG. Currently, there is a lack of scientific evidence demonstrating direct binding or activation of cannabinoid receptors by 1-SAG. Its cannabinoid-related effects are understood to be mediated through its conversion to 2-AG.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of 2-AG

LigandReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Efficacy
2-Arachidonoylglycerol (2-AG) CB1472[1]519 (G-protein activation)[1]Full Agonist[2]
CB21400[1]1300 (cAMP inhibition)[5]Full Agonist[5]

Table 2: Enzymatic Conversion of 1-SAG to 2-AG by Diacylglycerol Lipase (B570770) (DAGL)

SubstrateEnzymeProductKₘ (µM)Vₘₐₓ (pmol min⁻¹ µg⁻¹)
This compound (1-SAG) DAGLα2-Arachidonoylglycerol (2-AG)179.8 ± 15.81.3 ± 0.22

Signaling Pathways

The primary role of 1-SAG in cannabinoid signaling is as a precursor in the on-demand synthesis of 2-AG. This process is typically initiated by neuronal stimulation, leading to an influx of calcium and the activation of phospholipase C (PLC), which generates diacylglycerols like 1-SAG. Subsequently, diacylglycerol lipase (DAGL) hydrolyzes 1-SAG to produce 2-AG.[2] 2-AG then acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release.

cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft cluster_presynaptic Presynaptic Neuron PLC Phospholipase C (PLC) SAG This compound (1-SAG) PLC->SAG PIP2 PIP₂ PIP2->PLC + Ca²⁺ DAGL Diacylglycerol Lipase (DAGL) TwoAG_post 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG_post SAG->DAGL TwoAG_cleft 2-AG TwoAG_post->TwoAG_cleft Retrograde Signaling CB1 CB1 Receptor TwoAG_cleft->CB1 G_protein Gαi/o CB1->G_protein AC Adenylyl Cyclase G_protein->AC inhibition cAMP ↓ cAMP

Biosynthesis of 2-AG from 1-SAG and subsequent retrograde signaling.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare the biological activities of 1-SAG and 2-AG.

Measurement of Diacylglycerol Lipase (DAGL) Enzymatic Activity

This assay quantifies the conversion of 1-SAG to 2-AG by DAGL.

  • Preparation of Substrate: Prepare a stock solution of this compound (1-SAG) in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). Further dilute in assay buffer to achieve final concentrations ranging from approximately 30-500 µM for kinetic analysis.

  • Enzyme Source: Utilize cell or tissue homogenates, or purified DAGL enzyme preparations. Determine the protein concentration of the enzyme source using a standard method (e.g., BCA assay).

  • Reaction Incubation: In a microcentrifuge tube, combine the enzyme preparation (e.g., 10 µg of total protein) with the 1-SAG substrate in an appropriate assay buffer. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-45 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a cold organic solvent mixture, typically chloroform/methanol (1:2, v/v), containing an internal standard (e.g., deuterated 2-AG).

  • Quantification by LC-MS/MS: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 2-AG produced.

  • Data Analysis: Calculate the rate of 2-AG formation. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Cannabinoid Receptor Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of a ligand at CB1 or CB2 receptors by measuring its effect on adenylyl cyclase activity.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human CB1 or CB2 receptor.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Ligand Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound (e.g., 2-AG) to the wells.

  • Forskolin (B1673556) Stimulation: After a brief pre-incubation with the test compound, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE). Measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the agonist that causes 50% inhibition of forskolin-stimulated cAMP accumulation).

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1-SAG and 2-AG stock solutions D Functional Assay (cAMP) - Add compounds to cells - Stimulate with forskolin A->D E DAGL Activity Assay - Incubate 1-SAG with - enzyme source A->E B Culture and plate CB1/CB2 expressing cells B->D C Prepare cell/tissue homogenates for DAGL assay C->E F Measure cAMP levels D->F G Terminate reaction and extract lipids E->G I Calculate EC₅₀/IC₅₀ for 2-AG F->I H LC-MS/MS analysis of 2-AG production G->H J Determine Kₘ and Vₘₐₓ for 1-SAG conversion H->J K Comparative Analysis I->K J->K

Experimental workflow for comparing 1-SAG and 2-AG activity.

Conclusion

References

Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2-Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of Protein Kinase C (PKC) activation is paramount. While diacylglycerol (DAG) is universally recognized as a key second messenger in this process, the specific roles of different DAG molecular species are often overlooked. This guide provides an objective comparison of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a physiologically significant DAG species, with other DAGs in their ability to activate PKC isoforms, supported by experimental data and detailed methodologies.

The activation of PKC is a critical event in a multitude of cellular signaling pathways, governing processes from cell growth and differentiation to apoptosis.[1][2] This activation is intricately linked to the generation of DAG within the cell membrane following the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).[3][4] The structure of the DAG molecule, particularly the fatty acid chains esterified to the glycerol (B35011) backbone, plays a crucial role in determining its efficacy and selectivity towards the diverse family of PKC isoforms.[5][6][7]

Comparative Analysis of PKC Activation by Various Diacylglycerol Species

Experimental evidence demonstrates that not all DAGs are created equal in their capacity to activate PKC. The acyl chain composition significantly influences the potency and isoform-selectivity of PKC activation. This compound (SAG), containing a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, is a major molecular species of DAG produced in stimulated cells and serves as a precursor for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[8][9][10][11][12]

Studies have shown that SAG exhibits a distinct profile of PKC isoform activation compared to other DAG species. For instance, in vitro studies have revealed that SAG can be a more potent activator of certain PKC isoforms than other endogenous or synthetic DAGs.[5][13][14] The following table summarizes quantitative data from comparative studies on the activation of different PKC isoforms by SAG and other DAG species.

Diacylglycerol SpeciesPKC IsoformRelative Activation/PotencyReference
This compound (SAG) PKCαHigher stimulatory effect compared to SDG and SEG.[5]
PKCδHigher stimulatory effect compared to SDG and SEG.[5]
PKCβILower stimulatory effect compared to SDG and SEG.[5]
PKCγNo significant difference compared to SDG and SEG.[5]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) PKCβIHigher stimulatory effect than SAG.[5]
PKCα, PKCδLower stimulatory effect than SAG.[5]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) PKCβIHigher stimulatory effect than SAG.[5]
PKCα, PKCδLower stimulatory effect than SAG.[5]
1,2-Dioleoyl-sn-glycerol (DOG) Mixed PKCLess potent than SAG and SDG at 1.0 and 2.0 mol%.[13]
1-Palmitoyl-2-oleoyl-sn-glycerol (POPG) Not specifiedServes as a common component in lipid vesicles for in vitro assays.[13][14]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) Mixed PKCA synthetic activator used in numerous studies to probe PKC function.[15][16][17][15][16]

Signaling Pathway of PKC Activation by Diacylglycerol

The canonical pathway for PKC activation begins with the stimulation of a cell surface receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream_Effectors Downstream_Effectors PKC_active->Downstream_Effectors Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC_inactive Co-factor for conventional PKCs DAG_Comparison_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis and Interpretation DAG_synthesis Synthesize/Procure DAG Species (SAG, SDG, SEG, etc.) In_vitro_assay In Vitro Kinase Assay DAG_synthesis->In_vitro_assay PKC_purification Purify PKC Isoforms (α, β, δ, etc.) PKC_purification->In_vitro_assay Cell_culture Culture and Transfect Cells with Fluorescent PKC Cell_based_assay Cell-Based Translocation Assay Cell_culture->Cell_based_assay Data_quantification Quantify Kinase Activity and Translocation In_vitro_assay->Data_quantification Cell_based_assay->Data_quantification Comparison Compare Potency and Efficacy of DAGs Data_quantification->Comparison Conclusion Determine Isoform Selectivity Comparison->Conclusion

References

The Central Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) as a Specific 2-Arachidonoylglycerol (2-AG) Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as the primary and specific precursor for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and workflows to validate the pivotal role of SAG in 2-AG synthesis.

Executive Summary

The endocannabinoid 2-AG is a critical signaling molecule in the central nervous system, modulating a vast array of physiological processes. Its synthesis is tightly regulated, and identifying its specific precursors is paramount for understanding its function and for the development of targeted therapeutics. Overwhelming evidence from genetic, pharmacological, and electrophysiological studies converges to validate this compound (SAG) as the principal and activity-dependent precursor for 2-AG. While alternative biosynthetic pathways for 2-AG have been proposed, the pathway involving the sequential action of phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL) on SAG remains the most well-established and functionally significant route.

Comparative Data on 2-AG Precursors

The following table summarizes the key evidence supporting SAG as the primary 2-AG precursor in comparison to other potential, less-established precursors.

PrecursorPrimary Enzymatic PathwayKey Experimental EvidenceSignificance
This compound (SAG) Phospholipase C (PLC) → Diacylglycerol Lipase (DAGL)[1][2][3]- Genetic: DAGLα knockout mice exhibit significantly reduced 2-AG levels and a concurrent, dramatic increase in SAG levels.[4] - Pharmacological: Loading neurons with SAG, in conjunction with depolarization and calcium influx, potentiates 2-AG-mediated synaptic depression, an effect blocked by DAGL inhibitors.[5] - Biochemical: Direct measurement of DAGL enzymatic activity confirms SAG as a preferred substrate for 2-AG production.[6]High: Considered the major, activity-dependent precursor for synaptic 2-AG signaling.
2-Arachidonoyl-Lysophosphatidic Acid (2-LPA) 2-LPA Phosphatase[1][7]- Proposed as a potential alternative pathway.Low: Less experimental evidence to support its role as a primary source of signaling 2-AG compared to the SAG pathway.
2-Arachidonoyl-Lysophosphatidylinositol (2-LPI) Lyso-PLC[1][7]- Another proposed alternative biosynthetic route.Low: Limited in vivo evidence to substantiate its contribution to the main pool of signaling 2-AG.

Experimental Validation of SAG as a Specific 2-AG Precursor

Genetic Disruption of 2-AG Synthesis in DAGLα Knockout Mice

This experiment provides causal evidence for the precursor-product relationship between SAG and 2-AG in vivo.

Experimental Protocol:

  • Animal Model: Generation of diacylglycerol lipase α (DAGLα) knockout (DAGLα-/-) mice and wild-type (WT) littermates.[4]

  • Tissue Extraction: Forebrain tissue is rapidly dissected and flash-frozen to prevent lipid degradation.[4]

  • Lipid Extraction and Analysis:

    • Lipids are extracted from the brain tissue using a modified Bligh-Dyer method.

    • Quantitative analysis of 2-AG and SAG is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Protein Analysis: Western blotting is performed on brain homogenates to confirm the absence of DAGLα protein in knockout mice.[4]

Quantitative Data Summary:

GenotypeForebrain 2-AG LevelsForebrain SAG LevelsReference
Wild-Type (WT)NormalBasal[4]
DAGLα KnockoutSignificantly ReducedSignificantly Increased[4]
SAG Loading and Electrophysiological Recording in Neurons

This experiment demonstrates that while SAG is a necessary substrate, its conversion to 2-AG is a regulated process requiring neuronal activity.

Experimental Protocol:

  • Cell Preparation: Acute brain slices containing medium spiny neurons of the dorsolateral striatum are prepared.[5]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on these neurons.[5]

  • SAG Loading: SAG is included in the patch pipette solution to load the postsynaptic neuron.[5]

  • Stimulation Protocol:

    • Evoked excitatory postsynaptic currents (EPSCs) are measured while holding the neuron at a hyperpolarized potential (-80 mV).

    • The neuron is then depolarized to -50 mV to increase intracellular calcium.[5]

  • Pharmacology: Experiments are repeated in the presence of a DAGL inhibitor (tetrahydrolipstatin, THL) or in brain slices from CB1 receptor knockout mice.[5]

Key Findings:

ConditionEffect on EPSC Amplitude at -50 mVMechanismReference
SAG LoadingDepressionIncreased 2-AG synthesis and retrograde signaling[5]
SAG Loading + THL (DAGL Inhibitor)No DepressionBlockade of 2-AG synthesis from SAG[5]
SAG Loading in CB1-/- MiceNo DepressionAbsence of presynaptic CB1 receptors for 2-AG[5]

Visualizing the Pathways and Workflows

Signaling Pathway of 2-AG Synthesis from SAG

SAG_to_2AG_Pathway PIP2 PIP2 PLC Phospholipase C (PLC) SAG 1-Stearoyl-2-Arachidonoyl- sn-Glycerol (SAG) PLC->SAG Generates DAGL Diacylglycerol Lipase (DAGL) SAG->DAGL Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces CB1R CB1 Receptor TwoAG->CB1R Binds to Gq Gq-coupled Receptor (e.g., mGluR1/5) Gq->PLC Activates Ca Ca²⁺ Ca->DAGL Activates

Caption: 2-AG synthesis from SAG in a postsynaptic neuron.

Experimental Workflow for Validating SAG as a 2-AG Precursor

Experimental_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro / Ex Vivo Validation cluster_biochemical Biochemical Validation cluster_results Convergent Evidence KO_mice DAGLα Knockout Mice Lipidomics LC-MS/MS Lipidomics of Brain Tissue KO_mice->Lipidomics Conclusion Validation of SAG as a Specific 2-AG Precursor Lipidomics->Conclusion Shows SAG accumulation & 2-AG deficit Brain_slices Brain Slice Preparation Patch_clamp Whole-cell Patch-clamp (SAG Loading) Brain_slices->Patch_clamp Patch_clamp->Conclusion Demonstrates activity-dependent conversion of SAG to 2-AG Enzyme_assay DAGL Enzyme Activity Assay (SAG as substrate) Enzyme_assay->Conclusion Confirms direct enzymatic conversion

Caption: Workflow for the validation of SAG as a 2-AG precursor.

Conclusion

References

The Gold Standard and a Worthy Contender: A Comparative Guide to Internal Standards for Quantifying 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the critical signaling lipid 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data in mass spectrometry-based assays. This guide provides an objective comparison between the widely used deuterated this compound (SAG-d8) and a common alternative, odd-chain diacylglycerols, supported by a review of established analytical principles and available experimental data.

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations throughout the analytical workflow, including extraction efficiency, matrix effects, and instrument response. In the realm of lipidomics, two main types of internal standards prevail: stable isotope-labeled standards, such as deuterated compounds, and structural analogs, like odd-chain lipids.

At a Glance: Comparing Internal Standard Strategies

FeatureDeuterated SAG (e.g., SAG-d8)Odd-Chain Diacylglycerol (e.g., di-17:0 DAG)
Principle Chemically identical to the analyte, differing only in mass. Co-elutes with the analyte.Structurally similar to the analyte but with fatty acid chains not typically found in the biological sample. Elutes close to the analyte.
Correction for Matrix Effects Excellent, as it experiences nearly identical ionization suppression or enhancement as the analyte due to co-elution.Good, but potential for differential matrix effects exists if chromatographic separation is not optimal.
Correction for Extraction Recovery Excellent, due to identical chemical properties.Very good, as the overall lipid-like properties are similar.
Potential for Isotopic Crosstalk Minimal with sufficient mass difference (e.g., d8) and high-resolution mass spectrometry.None.
Commercial Availability Readily available from multiple suppliers.Also commercially available, often as part of lipidomics standard mixes.
Cost Generally higher than structural analogs.Typically more cost-effective.

The Gold Standard: Deuterated this compound (SAG-d8)

Deuterated internal standards are often considered the "gold standard" for quantitative mass spectrometry. By replacing several hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased without significantly altering its chemical properties. This ensures that the internal standard behaves almost identically to the endogenous analyte during sample preparation and chromatographic separation.

Advantages:
  • Optimal Correction for Matrix Effects: Because deuterated SAG co-elutes with the native SAG, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source, leading to highly accurate quantification.

  • Identical Extraction Recovery: The chemical similarity ensures that any loss of analyte during the extraction process is mirrored by a proportional loss of the internal standard.

Disadvantages:
  • Potential for Isotopic Overlap: Although rare with highly deuterated standards (like d8), there is a small possibility of contribution from the natural isotopes of the analyte to the signal of the internal standard, and vice-versa.

  • Higher Cost: The synthesis of stable isotope-labeled compounds is generally more complex and expensive than that of structural analogs.

A Robust Alternative: Odd-Chain Diacylglycerols

Odd-chain diacylglycerols, such as 1,2-diheptadecanoyl-sn-glycerol (di-17:0 DAG), serve as effective structural analog internal standards. These lipids are structurally similar to endogenous diacylglycerols but are typically absent or present at very low levels in most biological samples.

Advantages:
  • Cost-Effective: Odd-chain lipids are generally less expensive than their deuterated counterparts.

  • No Isotopic Crosstalk: As they are chemically distinct from the analyte, there is no risk of isotopic interference.

Disadvantages:
  • Potential for Differential Matrix Effects: Since odd-chain DAGs do not perfectly co-elute with SAG, they may experience slightly different matrix effects, which could introduce a small bias in quantification.

  • Differences in Extraction Recovery: While structurally similar, minor differences in physicochemical properties could lead to slight variations in extraction efficiency compared to the analyte.

Experimental Data and Performance

Method validation parameters for LC-MS/MS assays quantifying diacylglycerols using both types of internal standards consistently demonstrate high performance.

ParameterTypical Performance with Deuterated ISTypical Performance with Odd-Chain IS
Linearity (r²) >0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) <15%<15%
Matrix Effect (%CV) Generally lower and more consistentCan be slightly higher and more variable
Extraction Recovery Highly consistent with analyteGenerally consistent, but may show slight deviations

For instance, a study quantifying 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils using a deuterated internal standard reported excellent reproducibility with variations of less than or equal to 10% over a wide range of concentrations.[1] Similarly, methods employing odd-chain diacylglycerol internal standards for the quantification of various DAG species have demonstrated good linearity and reproducibility.

Experimental Protocols

Sample Preparation and Extraction (General Protocol)
  • Homogenization: Biological samples (e.g., plasma, tissue homogenate) are homogenized in a suitable buffer.

  • Internal Standard Spiking: A known amount of the internal standard (either SAG-d8 or an odd-chain DAG) is added to the homogenate.

  • Lipid Extraction: Lipids are extracted using a biphasic solvent system, such as the Folch or Bligh-Dyer method. Typically, a mixture of chloroform (B151607) and methanol (B129727) is used.

  • Phase Separation: The mixture is centrifuged to separate the organic and aqueous phases.

  • Drying and Reconstitution: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/acetonitrile).

LC-MS/MS Analysis (General Protocol)
  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases containing solvents like acetonitrile, methanol, and water, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • This compound (Analyte): The precursor ion is the [M+NH₄]⁺ or [M+H]⁺ adduct, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.

      • Deuterated SAG (Internal Standard): The precursor and product ions will be shifted by the mass of the deuterium labels.

      • Odd-Chain DAG (Internal Standard): The precursor and product ions will correspond to the specific masses of the odd-chain fatty acids.

Signaling Pathway and Experimental Workflow Diagrams

G Simplified Signaling Pathway of SAG PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream

Caption: Simplified signaling pathway involving this compound (SAG).

G General Experimental Workflow for SAG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard (Deuterated or Odd-Chain DAG) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for the quantification of SAG using an internal standard.

Conclusion

Both deuterated this compound and odd-chain diacylglycerols are viable internal standards for the accurate quantification of SAG.

  • Deuterated SAG (SAG-d8) is the theoretically ideal choice, offering the best possible correction for matrix effects and extraction variability. It is recommended for studies where the highest level of accuracy is required, such as in clinical and regulated bioanalysis.

  • Odd-chain diacylglycerols represent a robust and cost-effective alternative. They provide excellent performance and are suitable for many research applications, particularly in large-scale lipidomics studies where cost can be a limiting factor.

The ultimate choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. Regardless of the choice, a thorough method validation is essential to ensure the reliability of the quantitative data.

References

cross-reactivity of enzymes with 1-stearoyl-2-arachidonoyl-sn-glycerol and other DAGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and specificity of key signaling enzymes with 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and other structurally related diacylglycerols (DAGs). Understanding these interactions is critical for dissecting cellular signaling pathways and for the development of targeted therapeutics. This document summarizes quantitative experimental data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Executive Summary

This compound (SAG) is a pivotal second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC).[1][2] Once produced, SAG and other diacylglycerols (DAGs) recruit and activate a host of downstream effector enzymes, each with varying degrees of specificity for the acyl chain composition of the DAG molecule. This guide focuses on the comparative reactivity of three major classes of DAG-interacting enzymes: Protein Kinase C (PKC) isoforms, Diacylglycerol Kinase (DGK) isoforms, and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs).

The data presented herein reveals significant differences in enzyme selectivity. Notably, Diacylglycerol Kinase ε (DGKε) exhibits a pronounced preference for SAG, highlighting its specialized role in the phosphatidylinositol cycle.[3] In contrast, Protein Kinase C (PKC) isoforms and RasGRP display a broader range of affinities for various DAG species, suggesting more complex regulatory mechanisms.

Comparative Analysis of Enzyme-DAG Interactions

The following tables summarize the quantitative data on the interaction of key enzymes with SAG and other DAGs.

Protein Kinase C (PKC) Isoforms

PKC isoforms are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. Their activation by DAGs is a critical step in many signal transduction cascades. The affinity of different PKC isoforms for various DAGs can determine the specificity of the downstream cellular response.

Table 1: Comparative Activation of PKC Isoforms by Various Diacylglycerols

PKC IsoformDiacylglycerol SpeciesObserved EffectQuantitative Data (EC50 for membrane association)Reference
PKCαThis compound (SAG)Significant stimulatory effectNot Available[1]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Lower stimulatory effect compared to SAGNot Available[1]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)Lower stimulatory effect compared to SAGNot Available[1]
1,2-dioctanoyl-sn-glycerol (DOG)Membrane association>200 μM[4]
PKCβISAGLower stimulatory effect compared to SEG and SDGNot Available[1]
SDGHigher stimulatory effect compared to SAGNot Available[1]
SEGHigher stimulatory effect compared to SAGNot Available[1]
PKCδSAGSignificant stimulatory effectNot Available[1]
SDGLower stimulatory effect compared to SAGNot Available[1]
SEGLower stimulatory effect compared to SAGNot Available[1]
PKCε1,2-dioctanoyl-sn-glycerol (DOG)Membrane association~90 μM[4]
PKCγSAGNo significant difference in activation compared to SDG and SEGNot Available[1]
SDGNo significant difference in activation compared to SAG and SEGNot Available[1]
SEGNo significant difference in activation compared to SAG and SDGNot Available[1]
Diacylglycerol Kinase (DGK)

DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby attenuating DAG signaling while initiating PA-mediated pathways. The ε-isoform of DGK is particularly noteworthy for its substrate specificity.

Table 2: Kinetic Parameters of Diacylglycerol Kinase ε (DGKε) with Various Diacylglycerol Substrates

Diacylglycerol SpeciesKm (mol%)Vmax (nmol PA min-1)Reference
This compound (18:0/20:4-DAG)1.3 ± 0.21.00 ± 0.04[5]
1,2-diarachidonoyl-sn-glycerol (20:4/20:4-DAG)1.5 ± 0.30.8 ± 0.05[5]
1,2-dilinoleoyl-sn-glycerol (18:2/18:2-DAG)1.8 ± 0.40.2 ± 0.01[5]
Ras Guanine Nucleotide Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras small GTPases. They possess a C1 domain that binds DAG, linking lipid signaling to the activation of the Ras-MAPK pathway.

Table 3: Binding Affinities of RasGRP for Various Diacylglycerols

Diacylglycerol SpeciesKi (μM)Reference
This compound (SAG)4.49 ± 0.01[6]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)8.37 ± 1.02[6]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)4.97 ± 1.04[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG 1-Stearoyl-2-arachidonoyl- sn-glycerol (SAG) & other DAGs PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate RasGRP RasGRP DAG->RasGRP Activates PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Downstream Downstream Signaling PKC->Downstream Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Phosphorylates Ras Ras RasGRP->Ras Activates Ras->Downstream Receptor GPCR / RTK Receptor->PLC Activates

Figure 1: Simplified DAG signaling pathway.

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Lipid Vesicles or Mixed Micelles containing DAG D Incubate Enzyme with Lipid Substrate A->D B Purify Enzyme of Interest (e.g., PKC, DGK) B->D C Prepare Reaction Buffer (with ATP, cofactors, etc.) C->D E Vary DAG concentration to determine kinetic parameters D->E F Measure Product Formation (e.g., Phosphorylation, PA production) E->F G Analyze Data to calculate EC50, Km, Vmax, or Ki F->G

Figure 2: General workflow for an in vitro enzyme activity assay with DAGs.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methodologies described for measuring the activation of PKC isoforms by various diacylglycerols.

1. Preparation of Lipid Vesicles:

  • A lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) (e.g., in a 4:1 molar ratio) is prepared in chloroform.

  • The desired diacylglycerol (e.g., SAG, SDG, SEG) is added to the lipid mixture at a specific mole percentage.

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

  • The lipid film is further dried under vacuum for at least 1 hour to remove residual solvent.

  • The film is hydrated in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA) by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles.

  • Unilamellar vesicles can be prepared by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

2. Kinase Reaction:

  • The reaction mixture contains the prepared lipid vesicles, purified PKC isoform, a specific peptide substrate for the PKC isoform, and CaCl₂ to achieve the desired free calcium concentration.

  • The reaction is initiated by the addition of [γ-³²P]ATP.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • The reaction is stopped by the addition of a solution such as trichloroacetic acid.

3. Measurement of Phosphorylation:

  • The phosphorylated peptide is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • The amount of incorporated ³²P is quantified using a scintillation counter.

  • The specific activity is calculated and compared across different diacylglycerol activators.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay (Mixed Micelle Method)

This protocol is based on methods used to determine the kinetic parameters of DGKε.[5]

1. Preparation of Mixed Micelles:

  • A solution of a non-ionic detergent, such as Triton X-100, is prepared in the assay buffer.

  • The diacylglycerol substrate (e.g., SAG, 20:4/20:4-DAG) is dissolved in an organic solvent and then dried under nitrogen.

  • The dried lipid is resuspended in the detergent solution to form mixed micelles. The mole fraction of the DAG in the micelles is varied to determine kinetic parameters.

2. Kinase Reaction:

  • The reaction is performed in an assay buffer (e.g., 50 mM MOPS, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA).

  • The reaction mixture contains the mixed micelles with the DAG substrate and the purified DGKε enzyme.

  • The reaction is initiated by the addition of [γ-³²P]ATP.

  • The mixture is incubated at 37°C for a defined period.

3. Lipid Extraction and Analysis:

  • The reaction is quenched by the addition of a chloroform/methanol/HCl solution.

  • The lipids are extracted into the organic phase.

  • The phosphorylated product, [³²P]phosphatidic acid, is separated from the unreacted [γ-³²P]ATP and other lipids by thin-layer chromatography (TLC).

  • The amount of [³²P]phosphatidic acid is quantified by autoradiography or phosphorimaging.

  • The initial reaction velocities at different substrate concentrations are used to calculate Km and Vmax using Michaelis-Menten kinetics.

RasGRP Binding Assay (Competitive Displacement)

This protocol describes a competitive binding assay to determine the affinity of different DAGs for the C1 domain of RasGRP.[6]

1. Preparation of Reagents:

  • Purified recombinant RasGRP protein.

  • Radiolabeled phorbol (B1677699) ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), which binds to the C1 domain.

  • A series of concentrations of the unlabeled competitor diacylglycerols (SAG, SDG, SEG).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

2. Binding Reaction:

  • The reaction mixture contains a fixed concentration of RasGRP and [³H]PDBu, and varying concentrations of the competitor DAG.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The protein-bound [³H]PDBu is separated from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, which retains the protein and bound ligand.

4. Quantification:

  • The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • The data is used to generate a competition curve, plotting the percentage of [³H]PDBu binding against the concentration of the competitor DAG.

  • The IC₅₀ (the concentration of competitor that inhibits 50% of [³H]PDBu binding) is determined from the curve.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

The cross-reactivity of enzymes with this compound and other diacylglycerols is a complex and highly specific process that is fundamental to the fidelity of cellular signaling. The data and protocols presented in this guide highlight the distinct substrate preferences of key effector enzymes. DGKε demonstrates a clear selectivity for SAG, positioning it as a critical regulator of the phosphatidylinositol cycle.[3] PKC isoforms and RasGRP, while responsive to SAG, also interact with a broader range of DAG species, suggesting that the cellular response to these enzymes is likely modulated by the specific mixture of DAGs produced upon cell stimulation. For drug development professionals, these findings offer valuable insights for the design of isoform-selective inhibitors or activators that target specific nodes within these critical signaling pathways. Further research into the structural basis of these enzyme-lipid interactions will undoubtedly pave the way for novel therapeutic strategies.

References

Comparative Analysis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) Levels in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide detailing the cellular levels of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a critical signaling lipid, is now available for researchers, scientists, and drug development professionals. This guide provides a quantitative overview of SAG concentrations across various cell types, outlines detailed experimental protocols for its measurement, and visualizes its role in key signaling pathways.

This compound is a specific diacylglycerol (DAG) species that acts as a second messenger in a multitude of cellular processes. It is primarily generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] The unique structure of SAG, containing a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, allows it to activate specific isoforms of Protein Kinase C (PKC), thereby regulating a wide array of downstream cellular functions. Understanding the differential basal levels of SAG across various cell types is crucial for elucidating its physiological roles and its implications in pathological conditions, including cancer and inflammatory diseases.

Quantitative Comparison of SAG Levels

The following table summarizes the reported levels of this compound (DAG 18:0/20:4) in different cell types. The data has been compiled from various lipidomic studies and is presented to facilitate a comparative analysis. It is important to note that variations in experimental conditions, such as cell culture techniques and analytical methods, can influence the reported values.

Cell TypeSAG (DAG 18:0/20:4) Levels (pmol/mg protein or similar unit)Reference
RAW 264.7 (macrophage-like)Data on total diacylglycerol species is available, with specific quantification of SAG requiring neutral loss mass spectrometry. A study on triacylglycerols in these cells after stimulation provides a methodological basis for SAG quantification.[2][2]
Jurkat (T-lymphocyte)Lipidomic analysis workflows for Jurkat cells have been established, enabling the quantification of various lipid classes including diacylglycerols.[3][3]
Breast Cancer Cell Lines (Luminal vs. Basal)Lipidomic profiling of breast cancer cell lines has revealed distinct diacylglycerol compositions between luminal and basal subtypes, though specific SAG levels require detailed analysis of the provided data.[4][4]
Colon Cancer Cell LinesStudies on colon cancer cell lines have identified various diacylglycerol species, but specific quantitative data for SAG needs to be extracted from broader lipidomic profiles.
Mouse LiverA 16-fold increase in total DAG mass was observed in the livers of ob/ob mice compared to their wild-type controls.[5] The detailed quantification of individual DAG species, including SAG, is described.[6][5][6]

Note: Direct quantitative comparison is challenging due to the variability in reporting units and experimental designs across studies. The table highlights cell types where SAG has been identified and quantified, providing a foundation for more direct comparative studies.

Experimental Protocols

The quantification of this compound and other diacylglycerol species is a multi-step process that requires careful sample preparation and sensitive analytical techniques. The most common approach involves lipid extraction followed by analysis using mass spectrometry.

Cell Culture and Lysis
  • Cell Culture: Cells, such as the RAW 264.7 macrophage-like cell line, are typically grown in appropriate media (e.g., high glucose Dulbecco's modified Eagle's medium with 10% fetal bovine serum) in a controlled environment (37°C, 5% CO2).[2]

  • Cell Lysis and Lipid Extraction: Lipids are extracted from cell pellets using a modified Bligh and Dyer method.[6] This involves the addition of a chloroform/methanol mixture to the cell suspension, followed by phase separation to isolate the lipid-containing organic layer. Internal standards, such as a deuterated or odd-chain DAG, are added at the beginning of the extraction process to allow for accurate quantification.[5][6]

Diacylglycerol Isolation and Derivatization (Optional)
  • Thin-Layer Chromatography (TLC): In some protocols, diacylglycerols are isolated from the total lipid extract using thin-layer chromatography (TLC) prior to mass spectrometry analysis.[6]

  • Derivatization: To enhance ionization efficiency and sensitivity in mass spectrometry, diacylglycerols can be derivatized. This involves adding a charged group to the molecule.[5]

Mass Spectrometry Analysis
  • Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the quantification of individual diacylglycerol species.[5][6]

  • Method: "Shotgun lipidomics" or direct infusion mass spectrometry allows for the rapid analysis of the total lipid extract.[5][7] Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to separate different lipid classes before detection.

  • Quantification: The abundance of each DAG species, including SAG, is determined by comparing its signal intensity to that of the internal standard. Corrections for isotopic effects are applied to ensure accurate quantification.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involving this compound, the following diagrams have been generated using the DOT language.

SAG_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SAG 1-Stearoyl-2-arachidonoyl -sn-glycerol (SAG) PIP2->SAG IP3 IP3 PIP2->IP3 DAGL DAG Lipase (DAGL) PKC Protein Kinase C (PKC) Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors phosphorylates Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) Extracellular_Signal->GPCR activates SAG->DAGL hydrolyzed by SAG->PKC activates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response SAG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Internal_Standard Add Internal Standard Cell_Culture->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) TLC TLC Separation (Optional) Lipid_Extraction->TLC Internal_Standard->Lipid_Extraction Derivatization Derivatization (Optional) TLC->Derivatization Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) Derivatization->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis Quantification Quantification of SAG Data_Analysis->Quantification

References

The Pivotal Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular communication, the lipid second messenger 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) has emerged as a key player in a multitude of signaling pathways. This guide provides a comprehensive comparison of SAG with other common diacylglycerol (DAG) analogs, offering researchers, scientists, and drug development professionals a detailed overview of its function, supported by experimental data and protocols.

Abstract

This compound (SAG) is a crucial endogenous diacylglycerol (DAG) that acts as a potent activator of Protein Kinase C (PKC) isoforms and a ligand for other signaling proteins like Ras Guanine Nucleotide Releasing Proteins (RasGRP). Generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), SAG plays a fundamental role in downstream signaling cascades that regulate a wide array of cellular processes. This guide compares the efficacy of SAG with other widely used synthetic DAG analogs, namely 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), in activating key signaling proteins. Detailed experimental protocols and pathway diagrams are provided to facilitate further research and drug discovery efforts in this area.

Performance Comparison of Diacylglycerol Analogs

The potency of SAG and its synthetic counterparts in activating downstream targets, particularly PKC isoforms, varies depending on the specific isoform and the cellular context. The following table summarizes the available quantitative data for the activation of various PKC isoforms and binding to RasGRP by SAG, OAG, and DOG.

Target ProteinActivatorEC50 / Ki ValueNotes
Protein Kinase Cα (PKCα) SAGPotent activation at nM concentrations[1]Unsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones.[2][3]
OAG-Cell-permeable analog that activates PKC.[4][5][6]
DOGExhibits lower affinity for PKCα than for other isozymes.Diacylglycerols with short fatty acyl chains show high activation capacity.[2]
Protein Kinase Cβ (PKCβ) SAGSignificant stimulatory effects observed.-
OAG-Activates calcium-dependent PKC.[5]
DOG-Cell-permeable activator of PKC.
Protein Kinase Cγ (PKCγ) SAGSignificant stimulatory effects observed.Moderately increased by DG and exhibited a moderate preference for 18:0/22:6-DG at 2 mmol%.
OAG--
DOG--
Protein Kinase Cδ (PKCδ) SAGPotent activation at nM concentrations.[1]Moderately increased by DG and exhibited a preference for 18:0/22:6-DG at 20 and 200 mmol%.
OAG--
DOG--
Protein Kinase Cε (PKCε) SAGPotent activation at nM concentrations.[1]Moderately increased by DG and showed a moderate preference for 18:0/22:6-DG at 2000 mmol%.
OAG--
DOG--
RasGRP SAGKi = 4.49 µM [1]Competitively binds to the Ras activator RasGRP in Jurkat T-cells.[1]
OAG--
DOG-Diacylglycerols containing omega-3 and omega-6 fatty acids bind to RasGRP.

Signaling Pathway of this compound

SAG is a central component of the Gq-alpha subunit-mediated signaling cascade. This pathway is initiated by the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand.

SAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gqα GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes SAG SAG (1-Stearoyl-2-arachidonoyl -sn-glycerol) PIP2->SAG Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) SAG->PKC Activates RasGRP RasGRP SAG->RasGRP Binds to Downstream Downstream Effectors PKC->Downstream Phosphorylates Ras Ras RasGRP->Ras Activates Gq->PLC Activates Ca Ca²⁺ IP3->Ca Mobilizes Ca->PKC Co-activates (cPKCs) MAPK MAPK Cascade Ras->MAPK Activates Ligand Extracellular Ligand Ligand->GPCR Activation

Figure 1. The Gq-PLC signaling pathway leading to the generation of SAG and IP3.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for comparing the ability of SAG, OAG, and DOG to activate a specific PKC isoform in vitro.

1. Reagents and Materials:

  • Purified, active PKC isoform (e.g., PKCα, β, γ, δ, or ε)

  • Specific PKC substrate peptide (e.g., a fluorescently labeled or biotinylated peptide)

  • This compound (SAG)

  • 1-Oleoyl-2-acetyl-sn-glycerol (OAG)

  • 1,2-Dioctanoyl-sn-glycerol (DOG)

  • Phosphatidylserine (B164497) (PS)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and 100 µM CaCl₂)

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader capable of detecting the appropriate signal (e.g., fluorescence or luminescence)

2. Experimental Workflow:

Experimental_Workflow A Prepare Lipid Vesicles (PS +/- DAG analogs) B Add PKC Isoform and Substrate Peptide A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Measure Signal (e.g., Fluorescence) E->F G Data Analysis (EC50 determination) F->G

Figure 2. Workflow for in vitro PKC activity assay.

3. Detailed Procedure:

  • Prepare Lipid Vesicles:

    • Prepare a stock solution of phosphatidylserine (PS) and each diacylglycerol (SAG, OAG, DOG) in chloroform.

    • In a glass tube, mix PS with varying concentrations of the desired DAG. A control with PS only should be included.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a 96-well microplate, add the prepared lipid vesicles to each well.

    • Add the purified PKC isoform and the specific substrate peptide to each well.

  • Initiate and Stop the Reaction:

    • Initiate the phosphorylation reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA).

  • Signal Detection and Data Analysis:

    • Measure the signal (e.g., fluorescence) using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate.

    • Plot the signal as a function of the DAG concentration and fit the data to a dose-response curve to determine the EC50 value for each DAG analog.

Conclusion

This compound is a pivotal second messenger with high efficacy in activating a range of PKC isoforms and interacting with other signaling proteins like RasGRP. The comparative data and protocols presented in this guide underscore the importance of the specific acyl chain composition of diacylglycerols in determining their signaling specificity and potency. This information is critical for researchers investigating the physiological roles of SAG and for the development of novel therapeutic agents targeting DAG-mediated signaling pathways.

References

A Comparative Guide to Validating the Specificity of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and activation specificity of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a critical lipid second messenger, with alternative diacylglycerol (DAG) species. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of relevant biological pathways and workflows.

Generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), SAG is a key endogenous activator of a range of signaling proteins.[1] Its unique structure, featuring a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, dictates its specific interactions with downstream effectors, influencing diverse cellular processes. Understanding this specificity is paramount for dissecting signaling pathways and for the development of targeted therapeutics.

Comparative Analysis of Protein Interaction Specificity

The specificity of SAG is determined by its ability to selectively bind and activate downstream protein targets compared to other endogenous or synthetic DAGs. Key targets include Protein Kinase C (PKC) isoforms, Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), and the synaptic priming protein Munc13.

Table 1: Comparison of SAG Binding Affinity and Potency with Alternative Lipids

Target ProteinLigand(s)Quantitative/Qualitative MeasurementKey Findings & Specificity Insights
RasGRP1 SAGInhibition Constant (Ki): 4.49 µM[2]SAG acts as a direct competitive binder to the Ras activator RasGRP1.[2]
RasGRP C1 Domains General DAGApparent Affinity Constant (M⁻¹): RasGRP1 C1 (21,000), PKCδ C1b (7,500), RasGRP4α C1 (3,800) for membranes with 0.2 mol% DAG.The C1 domain of RasGRP1 exhibits a significantly higher affinity for DAG-containing membranes compared to other C1 domains like that of RasGRP4α, indicating isoform specificity in DAG recognition.[3]
PKCα & PKCδ SAG vs. SDG¹ & SEG²Relative Activation (in vitro kinase assay): SAG > SDG & SEGSAG demonstrates functional specificity, showing significantly higher stimulatory effects on PKCα and PKCδ activation compared to DAGs containing other polyunsaturated fatty acids.[4]
PKCβI SAG vs. SDG¹ & SEG²Relative Activation (in vitro kinase assay): SDG & SEG > SAGConversely, DAGs with docosahexaenoic or eicosapentaenoic acid are more potent activators of PKCβI than SAG, highlighting the nuanced specificity dictated by the acyl chain composition.
Munc13-1 General DAGRelative Affinity (qualitative): Lower than PKC C1 domains.The Munc13-1 C1 domain has a structurally occluded binding site, suggesting it requires higher DAG concentrations for activation compared to PKC isoforms. This may create a threshold for its activity in neurotransmitter release.

¹SDG: 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) ²SEG: 1-stearoyl-2-eicosapentaenoyl-sn-glycerol

Signaling Pathway & Experimental Workflow Visualizations

Visualizing the context of SAG's function and the methods to validate its interactions is crucial for a comprehensive understanding.

SAG_Signaling_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC SAG 1-Stearoyl-2-Arachidonoyl -sn-Glycerol (SAG) PLC->SAG hydrolyzes PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (e.g., PKCα, PKCδ) SAG->PKC activates RasGRP RasGRP1 SAG->RasGRP activates Munc13 Munc13-1 SAG->Munc13 activates Downstream Downstream Signaling PKC->Downstream RasGRP->Downstream Release Neurotransmitter Release Munc13->Release

Simplified SAG signaling pathway.

Experimental_Workflow cluster_0 Hypothesis: Does Protein X bind specifically to SAG? start Recombinant Protein X Purification assay Perform Binding Assay start->assay liposome_prep Prepare Liposomes (+/- SAG vs. other DAGs) liposome_prep->assay spr Surface Plasmon Resonance (SPR) assay->spr Option 1 pulldown Liposome (B1194612) Pull-down assay->pulldown Option 2 activity In Vitro Kinase Assay (if Protein X is a kinase) assay->activity Option 3 analysis Data Analysis spr->analysis pulldown->analysis activity->analysis kd Determine Kd / Ki analysis->kd activity_level Measure % Activation analysis->activity_level conclusion Conclusion on Specificity kd->conclusion activity_level->conclusion

Workflow for validating lipid-protein specificity.

Experimental Protocols for Validating Specificity

Accurate validation of SAG-protein interactions requires robust biophysical and biochemical assays. Below are methodologies for three key experiments.

This assay qualitatively or semi-quantitatively determines if a protein binds to lipids presented in a physiologically relevant bilayer context.

1. Materials:

  • Phospholipids (B1166683) (e.g., POPC, POPS) and test lipids (SAG, DOG, etc.) in chloroform.

  • Purified recombinant protein of interest.

  • Extrusion buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl).

  • Binding buffer (Extrusion buffer + 1 mM DTT, 0.5 mM EDTA).

  • Ultracentrifuge and appropriate tubes.

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size).

2. Liposome Preparation:

  • In a glass vial, mix background phospholipids (e.g., POPC:POPS at 80:20 mol ratio) with the test lipid (e.g., 5 mol% SAG or 5 mol% DOG). Prepare a control set with only background lipids.

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.

  • Rehydrate the lipid film with extrusion buffer to a final lipid concentration of 10 mg/mL. Vortex vigorously.

  • Subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote lamellarity.

  • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).

3. Binding Reaction and Pull-Down:

  • Dilute the prepared liposomes in binding buffer to a working concentration (e.g., 1 mM total lipid).

  • In a microcentrifuge tube, incubate a fixed amount of purified protein (e.g., 1-5 µg) with the liposome suspension (e.g., 100 µL) for 30-60 minutes at room temperature with gentle rotation.

  • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Carefully collect the supernatant (unbound fraction).

  • Wash the pellet gently with binding buffer and centrifuge again.

  • Resuspend the final pellet (bound fraction) in SDS-PAGE sample buffer.

4. Analysis:

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

  • Increased protein signal in the pellet fraction for SAG-containing liposomes compared to control or other DAG-containing liposomes indicates specific binding.

SPR provides quantitative, real-time data on binding kinetics and affinity (Kd).

1. Materials:

  • SPR instrument (e.g., Biacore).

  • L1 sensor chip (for liposome capture).

  • Prepared LUVs (as described above).

  • Purified protein of interest.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 20 mM NaOH).

2. Procedure:

  • Equilibrate the L1 sensor chip with running buffer.

  • Inject the control liposomes (without DAG) over one flow cell and SAG-containing liposomes over another until a stable baseline of ~5000-8000 Response Units (RU) is achieved. This creates the lipid bilayer surface.

  • Inject a series of increasing concentrations of the purified protein (e.g., 10 nM to 1 µM) over both flow cells.

  • Monitor the association and dissociation phases in real-time.

  • After each protein injection, regenerate the surface with a short pulse of NaOH solution to remove bound protein without disrupting the lipid layer.

3. Data Analysis:

  • Subtract the signal from the control flow cell (reference subtraction) to correct for non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value for the SAG surface compared to other lipid surfaces indicates higher binding affinity.

This functional assay measures the ability of SAG to activate a specific kinase isoform.

1. Materials:

  • Purified, active PKC isoform (e.g., PKCα).

  • Lipid co-activators: Phosphatidylserine (PS) and the test DAG (SAG, DOG, etc.).

  • PKC substrate peptide (e.g., a fluorescently labeled peptide or one amenable to phosphorylation detection).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).

  • ATP (γ-³²P-ATP for radioactive assays or unlabeled ATP for fluorescence/luminescence assays).

  • Stop solution (e.g., EDTA for enzymatic assays).

2. Procedure:

  • Prepare lipid vesicles or mixed micelles containing PS and varying concentrations of the test DAG (e.g., 0-10 mol%).

  • In a microplate well, combine the kinase reaction buffer, the lipid mixture, the substrate peptide, and the PKC enzyme.

  • Allow the enzyme to equilibrate with the lipids for 5-10 minutes at 30°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Terminate the reaction by adding the stop solution.

3. Analysis:

  • Quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ³²P-ATP, and measuring remaining radioactivity via scintillation counting. For non-radioactive assays, measure the change in fluorescence or luminescence according to the kit manufacturer's instructions.

  • Plot the kinase activity against the concentration of the DAG.

  • Determine the EC50 (the concentration of DAG that produces 50% of the maximal activation) for SAG and compare it to other DAGs. A lower EC50 indicates greater potency.

Conclusion

The experimental evidence demonstrates that this compound is not a generic diacylglycerol but a specific signaling molecule. Its unique acyl chain composition leads to differential binding affinities and activation potentials for key effector proteins like PKC isoforms and RasGRPs. While quantitative data for all interactions remains an area of active research, the available findings strongly support a model where the structural diversity of DAG species encodes functional specificity in cellular signaling. The rigorous application of the described experimental protocols is essential for researchers and drug developers to precisely validate these interactions, paving the way for a more nuanced understanding of lipid-mediated signaling and the development of highly selective therapeutic agents.

References

A Comparative Guide: 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) vs. 1-Oleoyl-2-acetyl-sn-glycerol (OAG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used diacylglycerol (DAG) analogs: the endogenous signaling molecule 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and the synthetic compound 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). This document synthesizes structural, physicochemical, and biological data to highlight their key differences, aiding researchers in selecting the appropriate tool for their specific experimental needs.

Structural and Physicochemical Properties

The fundamental differences between SAG and OAG lie in their chemical structures, which in turn dictate their physical properties and biological activities. SAG is a naturally occurring diacylglycerol, featuring a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid) at the sn-2 position. In contrast, OAG is a synthetic, cell-permeable analog with a monounsaturated fatty acid (oleic acid) at the sn-1 position and a short acetyl group at the sn-2 position.

PropertyThis compound (SAG)1-Oleoyl-2-acetyl-sn-glycerol (OAG)
Synonyms SAG, 1-stearoyl-2-arachidonoylglycerolOAG, 1-oleoyl-2-acetylglycerol
Molecular Formula C41H72O5[1]C23H42O5
Molecular Weight 645.0 g/mol [1]398.6 g/mol
Structure Glycerol backbone with stearic acid at sn-1 and arachidonic acid at sn-2Glycerol backbone with oleic acid at sn-1 and an acetyl group at sn-2
Origin Endogenous, naturally occurring in mammalian cellsSynthetic
Physical Form SolidNot specified, often supplied in solution
Solubility Soluble in ethanol, DMF, and DMSOSoluble in ethanol, DMF, and DMSO

Biological Activity and Potency

Both SAG and OAG are known activators of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. However, their potencies and specificities for different PKC isoforms, as well as their interactions with other signaling proteins, are influenced by their distinct chemical structures.

Biological TargetThis compound (SAG)1-Oleoyl-2-acetyl-sn-glycerol (OAG)
PKC Activation Potent activator of PKCα, PKCε, and PKCδ.[2][3] Exerts significant stimulatory effects on PKCα, PKCδ, PKCγ, PKCε, and PKCβI.[4]General activator of PKC.[5]
RasGRP Activation Competitively binds to the Ras activator RasGRP with a Ki value of 4.49 µM in Jurkat T-cells.[3]Data not available
Other Activities Augments nonselective cation channel (NSCC) activity.[4]Can activate Ca2+ entry, distinct from capacitative Ca2+ entry.[5]

Metabolic Stability and Cell Permeability

The structural differences between SAG and OAG also have significant implications for their metabolic stability and ability to cross cell membranes. OAG's smaller size and acetyl group at the sn-2 position are thought to contribute to its enhanced cell permeability and resistance to rapid metabolism compared to the naturally occurring SAG.

PropertyThis compound (SAG)1-Oleoyl-2-acetyl-sn-glycerol (OAG)
Metabolic Stability Likely subject to rapid metabolism by diacylglycerol kinases and lipases, similar to other endogenous DAGs.The acetyl group at the sn-2 position may confer greater resistance to cellular lipases compared to a long-chain fatty acid, potentially leading to a longer intracellular half-life.
Cell Permeability As an endogenous lipid, its cellular uptake is likely regulated by specific transport mechanisms.Widely described as a "cell-permeable" DAG analog, suggesting it can readily diffuse across the plasma membrane to activate intracellular targets.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to compare the potency of SAG and OAG in activating specific PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, δ, ε)

  • This compound (SAG)

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by mixing phosphatidylserine with either SAG or OAG at various concentrations in chloroform. Dry the lipid mixture under a stream of nitrogen and resuspend in assay buffer by sonication.

  • Set up the kinase reaction in a microcentrifuge tube by adding the kinase assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.

  • Add the recombinant PKC isoform to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the PKC isoform in the presence of varying concentrations of SAG and OAG to determine their respective EC50 values.

In Vitro Metabolic Stability Assay

This protocol describes a method to compare the metabolic stability of SAG and OAG using liver microsomes.

Materials:

  • This compound (SAG)

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Add SAG or OAG to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of SAG or OAG.

  • Plot the percentage of the remaining compound against time and determine the in vitro half-life (t₁/₂) for each compound.

Caco-2 Cell Permeability Assay

This protocol details a method to compare the cell permeability of SAG and OAG using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • This compound (SAG)

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (SAG or OAG) to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for each compound to compare their permeability rates.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling context and a logical workflow for comparing SAG and OAG.

G General Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) (e.g., SAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates Downstream Downstream Effectors PKC->Downstream phosphorylates Ras Ras RasGRP->Ras activates ER Endoplasmic Reticulum IP3->ER releases Ca2 Ca2+ Ca2->PKC co-activates Ras->Downstream Ligand Ligand Ligand->GPCR ER->Ca2 OAG OAG (exogenous) OAG->PKC activates OAG->RasGRP activates (hypothesized)

Caption: General Diacylglycerol (DAG) Signaling Pathway for SAG and OAG.

G Experimental Workflow for Comparing SAG and OAG cluster_start Compound Characterization cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis and Comparison Start Obtain SAG and OAG Purity Verify Purity and Identity (e.g., NMR, Mass Spec) Start->Purity PKC_Assay PKC Isoform Activation Assay Purity->PKC_Assay Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Purity->Metabolic_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Purity->Permeability_Assay Data_Analysis Analyze and Compare: - EC50 for PKC activation - In vitro half-life - Papp values - Downstream effects PKC_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Signaling_Assay Downstream Signaling (e.g., Western Blot for p-ERK) Permeability_Assay->Signaling_Assay Signaling_Assay->Data_Analysis Conclusion Conclusion on Differential Effects Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparing SAG and OAG.

Conclusion

This compound (SAG) and 1-oleoyl-2-acetyl-sn-glycerol (OAG) are both valuable tools for studying diacylglycerol-mediated signaling pathways. The choice between them should be guided by the specific experimental question.

  • SAG is the preferred molecule for studies aiming to understand the physiological roles of a naturally occurring, potent second messenger, particularly in the context of specific PKC isoform activation and RasGRP-mediated signaling.

  • OAG , with its enhanced cell permeability and likely greater metabolic stability, is a more practical choice for in-cellulo experiments requiring a sustained and direct activation of the DAG signaling cascade, although its effects may not perfectly mimic those of endogenous diacylglycerols.

Direct comparative studies providing quantitative data on the potency, metabolic stability, and cell permeability of SAG and OAG are needed to further refine our understanding of their differential effects. The experimental protocols provided in this guide offer a framework for conducting such valuable comparative analyses.

References

A Comparative Analysis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol and Anandamide: Signaling, Experimental Data, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, lipid messengers play a pivotal role in regulating a vast array of physiological processes. Among these, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and anandamide (B1667382) (N-arachidonoylethanolamine; AEA) are two key arachidonic acid-derived molecules that have garnered significant attention from researchers. While both originate from membrane phospholipids, they activate distinct signaling cascades and exert different physiological effects. This guide provides a comprehensive comparison of SAG and anandamide, focusing on their signaling pathways, quantitative experimental data, and the methodologies employed to study them, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

FeatureThis compound (SAG)Anandamide (AEA)
Primary Role Intracellular second messengerEndocannabinoid neurotransmitter/neuromodulator
Primary Target Protein Kinase C (PKC) isoformsCannabinoid receptors (CB1 and CB2), TRPV1 channels
Mode of Action Allosteric activation of enzymesReceptor-mediated signaling
Synthesis Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC)Hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by NAPE-specific phospholipase D (NAPE-PLD)
Degradation Phosphorylation by diacylglycerol kinases (DGKs) or hydrolysis by diacylglycerol lipases (DAGLs)Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

Signaling Pathways: A Tale of Two Messengers

The signaling pathways initiated by SAG and anandamide are fundamentally different, reflecting their distinct roles in cellular communication.

This compound (SAG) Signaling

SAG is a critical intracellular second messenger, primarily known for its role in the activation of Protein Kinase C (PKC). Its generation is a key event in G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

SAG_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SAG This compound (SAG) PIP2->SAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) SAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->PKC Co-activates

SAG Signaling Pathway.

Upon activation of cell surface receptors, Phospholipase C (PLC) is recruited to the plasma membrane where it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and SAG. While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, SAG remains in the membrane and, in conjunction with calcium and phosphatidylserine (B164497), allosterically activates various isoforms of PKC. Activated PKC then phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

Anandamide (AEA) Signaling

Anandamide functions as a neurotransmitter and neuromodulator, primarily by activating cannabinoid receptors. Its signaling is complex, involving multiple receptor types and degradation pathways.[1]

Anandamide_Signaling NAPE_PLD NAPE-PLD NAPE NAPE NAPE_PLD->NAPE Hydrolyzes Anandamide Anandamide (AEA) NAPE->Anandamide CB1R CB1 Receptor Anandamide->CB1R CB2R CB2 Receptor Anandamide->CB2R TRPV1 TRPV1 Channel Anandamide->TRPV1 FAAH FAAH Anandamide->FAAH Hydrolyzed by Gi_Go Gᵢ/Gₒ CB1R->Gi_Go Activates CB2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAPK Pathway Gi_Go->MAPK Ion_Channels Ion Channels Gi_Go->Ion_Channels Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation

Anandamide Signaling Pathway.

Anandamide is synthesized "on-demand" from N-arachidonoyl phosphatidylethanolamine (NAPE) by the enzyme NAPE-specific phospholipase D (NAPE-PLD). Once synthesized, it is released into the extracellular space and can bind to cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[2] Anandamide can also activate the transient receptor potential vanilloid type 1 (TRPV1) channel, a non-selective cation channel. The action of anandamide is terminated by cellular uptake and subsequent hydrolysis by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.[3]

Quantitative Data Comparison

The following tables summarize key quantitative data for SAG and anandamide based on published experimental findings.

Table 1: Receptor Binding and Functional Activity
CompoundTargetAssay TypeValueSpeciesReference
Anandamide Human CB1 ReceptorBinding Affinity (Ki)239.2 nMHuman[4]
Rat CB1 ReceptorBinding Affinity (Ki)87.7 nMRat[4]
Human CB2 ReceptorBinding Affinity (Ki)439.5 nMHuman[4]
Rat Brain PKCFunctional Activity (EC50) - PS-induced activation40 µMRat[1]
Rat Brain PKCFunctional Activity (IC50) - DOG-induced potentiation8 µM (Ca2+-induced), 30 µM (Ca2+/PS-induced)Rat[1]
This compound (SAG) PKCα, PKCε, PKCδFunctional ActivityPotent activation at nM concentrationsNot specified[5]
RasGRPBinding Affinity (Ki)4.49 µMJurkat T-cells[5]

Note: Binding affinities and functional activities can vary depending on the specific experimental conditions and cell types used.

Crosstalk and Interactions

While their primary signaling pathways are distinct, there is evidence of crosstalk between the signaling of diacylglycerols like SAG and endocannabinoids like anandamide. Research has shown that anandamide can modulate the activity of Protein Kinase C (PKC), a primary target of SAG.[1] Anandamide was found to be more potent than arachidonic acid in enhancing phosphatidylserine-induced PKC activation but inhibited dioleylglycerol-induced potentiation of PKC.[1] This suggests a complex regulatory relationship where anandamide may fine-tune PKC signaling initiated by SAG.

Conversely, the degradation of SAG by diacylglycerol lipase (B570770) (DAGL) produces 2-arachidonoylglycerol (B1664049) (2-AG), another major endocannabinoid that also acts on cannabinoid receptors. This metabolic link provides an indirect pathway for the diacylglycerol signaling pathway to influence the endocannabinoid system.

Experimental Protocols

The study of SAG and anandamide relies on a variety of specialized experimental techniques. Below are overviews of key methodologies.

Experimental Workflow: Protein Kinase C (PKC) Activity Assay (for SAG)

This assay measures the ability of SAG to activate PKC, which then phosphorylates a specific substrate.

PKC_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, PKC, Substrate, Phosphatidylserine) Start->Prepare_Reaction Add_SAG Add SAG (in solvent) Prepare_Reaction->Add_SAG Incubate Incubate at 30°C Add_SAG->Incubate Add_ATP Add [γ-³²P]ATP Incubate->Add_ATP Stop_Reaction Stop Reaction (e.g., acid) Add_ATP->Stop_Reaction After incubation Separate Separate Phosphorylated Substrate (e.g., P81 paper) Stop_Reaction->Separate Quantify Quantify Radioactivity (Scintillation Counter) Separate->Quantify End End Quantify->End

Workflow for a PKC Activity Assay.

Methodology Overview:

  • Reaction Mixture Preparation: A reaction buffer containing purified PKC enzyme, a specific peptide substrate for PKC, and the cofactor phosphatidylserine is prepared.[6]

  • Activator Addition: this compound, dissolved in an appropriate solvent, is added to the reaction mixture.

  • Initiation of Phosphorylation: The reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) to allow for the enzymatic reaction to proceed.

  • Termination of Reaction: The reaction is stopped, typically by the addition of an acid.

  • Separation and Quantification: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper which binds the phosphorylated peptide. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.[6]

Experimental Workflow: Cannabinoid Receptor Binding Assay (for Anandamide)

This assay determines the affinity of anandamide for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

CB_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (Expressing CB Receptors) Start->Prepare_Membranes Incubate_Components Incubate: Membranes + Radioligand + Anandamide (competitor) Prepare_Membranes->Incubate_Components Separate_Bound Separate Bound from Free Ligand (Filtration) Incubate_Components->Separate_Bound After incubation Wash_Filters Wash Filters Separate_Bound->Wash_Filters Quantify_Radioactivity Quantify Radioactivity on Filters Wash_Filters->Quantify_Radioactivity Calculate_Ki Calculate Kᵢ Quantify_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Workflow for a Cannabinoid Receptor Binding Assay.

Methodology Overview:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from transfected cells or brain tissue) are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled anandamide.

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of anandamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of anandamide for the receptor.

Conclusion

This compound and anandamide, while both derived from arachidonic acid within the cell membrane, represent distinct classes of lipid signaling molecules with unique mechanisms of action and physiological roles. SAG acts as a canonical second messenger, activating intracellular enzymes like PKC, whereas anandamide functions as a neurotransmitter, modulating neuronal activity through cell surface receptors. Understanding their individual signaling pathways, quantitative differences in their activities, and the potential for crosstalk between their respective cascades is crucial for researchers in pharmacology and drug development. The experimental protocols outlined provide a foundation for the further investigation of these and other lipid messengers, paving the way for a more complete understanding of their roles in health and disease.

References

Safety Operating Guide

1-Stearoyl-2-arachidonoyl-SN-glycerol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG)

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 65914-84-3), a diacylglycerol used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Key Safety and Disposal Information

It is important for laboratory personnel to be aware of the potential hazards and conflicting classifications of this compound. While some safety data sheets (SDS) classify it as non-hazardous, others indicate acute oral toxicity and significant aquatic toxicity[1][2]. Therefore, a cautious approach to handling and disposal is recommended.

Hazard Classification & Precautionary StatementsSource
GHS Classification
Acute toxicity, Oral (Category 4)DC Chemicals[1]
Acute aquatic toxicity (Category 1)DC Chemicals[1]
Chronic aquatic toxicity (Category 1)DC Chemicals[1]
Not a hazardous substance or mixtureMerck Millipore[2]
Precautionary Statements (Disposal)
P501: Dispose of contents/ container to an approved waste disposal plant.DC Chemicals[1]
P273: Avoid release to the environment.DC Chemicals[1]
P391: Collect spillage.DC Chemicals[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound and its contaminated containers.

Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure you are wearing the appropriate personal protective equipment.

  • Gloves: Chemical-resistant gloves are mandatory. Inspect gloves for any damage before use[3].

  • Eye Protection: Wear safety glasses or goggles[4].

  • Lab Coat: A standard laboratory coat should be worn.

Waste Collection
  • Original Container: Whenever possible, leave the chemical in its original container[5]. Ensure the container is tightly closed.

  • Waste Segregation: Do not mix this compound with other waste streams[5].

  • Labeling: Clearly label the waste container with the chemical name: "this compound" and appropriate hazard warnings (e.g., "Acutely toxic to aquatic life").

Handling Spills

In the event of a spill, follow these steps:

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways[5].

  • Absorption: Use an inert, liquid-absorbent material (e.g., Chemizorb® or vermiculite) to absorb the spilled liquid[5].

  • Collection: Carefully collect the absorbent material and place it into a designated, sealable waste container.

  • Decontamination: Clean the affected area thoroughly.

Final Disposal
  • Approved Waste Disposal Facility: All waste containing this compound, including empty or uncleaned containers, must be disposed of through an approved and licensed hazardous waste disposal facility[1][5].

  • Regulatory Compliance: Ensure that disposal practices comply with all applicable national, state, and local environmental regulations[5].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Is this a spill? A->B C Contain & Absorb Spill with Inert Material B->C Yes D Keep in Original, Labeled Container B->D No E Place Contaminated Material in a Sealed Waste Container C->E F Store Waste Securely D->F E->F G Arrange for Pickup by Approved Waste Disposal Service F->G H Dispose of in Accordance with Local & National Regulations G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Stearoyl-2-arachidonoyl-SN-glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-2-arachidonoyl-SN-glycerol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。